DL-Homoserine
Description
DL-Homoserine has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.
Properties
IUPAC Name |
2-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862365 | |
| Record name | (+/-)-Homoserine | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-25-9, 6027-21-0, 672-15-1 | |
| Record name | Homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Homoserine, (+/-)- | |
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| Record name | D-Homoserine | |
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| Record name | homoserine | |
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| Record name | DL-Homoserine | |
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| Record name | (+/-)-Homoserine | |
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| Record name | DL-homoserine | |
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| Record name | HOMOSERINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
A Technical Guide to the Chemical Properties of DL-Homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homoserine is a non-proteinogenic α-amino acid, existing as a racemic mixture of its D- and L-enantiomers. While not incorporated into proteins during translation, its L-enantiomer plays a crucial role as a metabolic intermediate in the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in bacteria and plants.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and relevant experimental protocols.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and analysis.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [2] |
| Molecular Weight | 119.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 174-178 °C | [4] |
| Solubility in Water | Sparingly soluble | |
| pKa (predicted) | pKa₁ (α-carboxyl): ~2.2, pKa₂ (α-amino): ~9.2 |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound. Below are key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its structure.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays absorption bands corresponding to its functional groups, including the amino, carboxyl, and hydroxyl groups. The racemic nature of this compound can be distinguished from its enantiopure forms (D- or L-Homoserine) by differences in their solid-state IR spectra, which arise from variations in crystal lattice packing.
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals its molecular ion peak and characteristic fragmentation patterns, which can be used for its identification and quantification in complex mixtures.
Metabolic Significance of the L-Enantiomer
L-Homoserine, a component of the DL-racemic mixture, is a key branch-point intermediate in the aspartate metabolic pathway in many organisms. This pathway is essential for the de novo synthesis of several amino acids.
Caption: Biosynthetic pathway of L-Homoserine and its conversion to other amino acids.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key chemical properties of amino acids like this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of this compound, corresponding to its carboxyl and amino groups, can be determined by potentiometric titration.
References
An In-depth Technical Guide to DL-Homoserine: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of DL-Homoserine, a non-proteinogenic α-amino acid, for researchers, scientists, and professionals in drug development. The guide covers its fundamental chemical properties, structure, synthesis, biological significance, and key experimental protocols.
Core Concepts: Structure and Properties
This compound is a racemic mixture of D-Homoserine and the biologically significant L-Homoserine. It is structurally similar to the proteinogenic amino acid serine but contains an additional methylene (-CH2-) group in its side chain.[1] Its chemical formula is C4H9NO3.[2][3]
Chemical Structure
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IUPAC Name: 2-amino-4-hydroxybutanoic acid[4]
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SMILES: C(CO)C(C(=O)O)N
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InChI Key: UKAUYVFTDYCKQA-UHFFFAOYSA-N
The structure features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-hydroxyethyl side chain.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below, providing a ready reference for experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Weight | 119.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 174-178 °C; 203 °C (decomposes) | |
| Water Solubility | Sparingly soluble to soluble | |
| pKa (Strongest Acidic) | ~2.21 | |
| pKa (Strongest Basic) | ~9.16 | |
| LogP (Octanol/Water) | -1.219 (Calculated) |
Synthesis and Production of Homoserine
Homoserine can be produced through chemical synthesis or, more commonly for the L-enantiomer, through microbial fermentation using metabolically engineered organisms.
Chemical Synthesis Overview
The chemical synthesis of this compound can be achieved through various organic chemistry routes, often starting from precursors like methionine or protected amino acids. One established method involves the conversion of methionine to its corresponding lactone, which is then hydrolyzed to yield homoserine. While various protocols exist, a general challenge is achieving high yields and purity of the racemic mixture.
Metabolic Engineering for L-Homoserine Production
For industrial and research purposes, microbial fermentation using engineered strains of Escherichia coli is the preferred method for producing L-Homoserine. This approach offers high yields and enantiomeric purity.
The following diagram outlines a typical workflow for engineering an E. coli strain for enhanced L-Homoserine production.
Caption: A generalized workflow for the metabolic engineering of E. coli to produce L-Homoserine.
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Strain Selection: Start with a robust and well-characterized E. coli strain, such as W3110.
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Target Gene Identification:
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Overexpression Target: The thrA gene, encoding homoserine dehydrogenase, is a key enzyme for homoserine synthesis and a primary target for overexpression to increase carbon flux towards the desired product.
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Knockout Targets: To prevent the conversion of L-Homoserine into other amino acids, key genes in competing pathways are deleted. These typically include metA (encodes homoserine O-succinyltransferase, the first step in methionine biosynthesis) and thrB (encodes homoserine kinase, the first step in threonine biosynthesis).
-
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Genetic Modification: Employ standard molecular biology techniques (e.g., CRISPR-Cas9 or lambda red recombination) to perform the gene knockouts and to introduce a plasmid for the overexpression of thrA.
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Cultivation and Fermentation: The engineered strain is cultured in a defined medium with a carbon source like glucose. For high-density production, a fed-batch fermentation strategy is often employed in a bioreactor to maintain optimal growth conditions and nutrient levels.
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Product Quantification: The concentration of L-Homoserine in the fermentation broth is monitored and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).
Biological Significance and Metabolic Pathways
L-Homoserine is a critical intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine in bacteria and plants. It is not encoded by DNA and is therefore not incorporated into proteins during translation.
The biosynthetic pathway begins with the amino acid aspartate. The diagram below illustrates the central role of L-Homoserine in this pathway.
Caption: L-Homoserine as a key branch-point intermediate in amino acid biosynthesis.
Applications in Research and Development
This compound and its derivatives are valuable in various scientific and industrial applications:
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Metabolic Studies: As a key metabolic intermediate, L-Homoserine is used to study the regulation and kinetics of amino acid biosynthetic pathways.
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Precursor for Chemical Synthesis: It serves as a chiral building block for the synthesis of other valuable chemicals, including non-natural amino acids and pharmaceuticals. For example, it is a precursor for synthesizing isobutanol and 1,4-butanediol.
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Quorum Sensing Research: The lactone form of homoserine is the core structure of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many gram-negative bacteria in a process called quorum sensing. Synthetic AHL analogues are crucial tools for studying and manipulating bacterial communication, with implications for controlling virulence and biofilm formation.
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Nutritional Supplements: In agriculture, it has been explored as an additive in animal feed to improve growth and health.
References
An In-depth Technical Guide to the Physical Properties of DL-Homoserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of DL-Homoserine, focusing on its melting point and solubility. This document is intended to be a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where the physicochemical characteristics of this non-proteinogenic amino acid are of importance.
Core Physical Properties
This compound is a racemic mixture of the D- and L-enantiomers of homoserine, an alpha-amino acid with the chemical formula C₄H₉NO₃. Understanding its physical properties is crucial for its application in various research and development contexts, including formulation studies, synthesis, and biological assays.
Melting Point
The melting point of a substance is a critical parameter for its identification, purity assessment, and stability profiling. For this compound, the experimentally determined melting point is consistently reported as a range, which is typical for many amino acids that may decompose upon heating.
Table 1: Melting Point of this compound
| Physical Property | Value | Reference |
| Melting Point | 174-178 °C | [1] |
Note: The melting process of many amino acids can be accompanied by decomposition, which may influence the observed melting range.
Solubility
The solubility of a compound in various solvents is a fundamental property that dictates its behavior in different chemical and biological systems. The solubility of this compound has been qualitatively described in several solvents. A predicted quantitative value for its water solubility is also available.
Table 2: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Description | Reference |
| Water | log10(Solubility in mol/L) = 0.59 (Predicted) | Sparingly Soluble / Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Not available | Insoluble | [4] |
| Ethanol | Not available | Insoluble | [4] |
Note: The quantitative solubility in water is a predicted value and should be considered as an estimation. Experimental verification is recommended for applications sensitive to precise solubility data.
Experimental Protocols
The determination of the physical properties of compounds like this compound relies on standardized experimental methodologies. Below are detailed protocols for the determination of melting point and solubility.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a highly sensitive method for determining the melting point and enthalpy of fusion of a substance.
Protocol:
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Sample Preparation: A small amount of finely powdered this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.
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Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). The initial and final temperatures for the analysis are set, for example, from 25 °C to 250 °C, to encompass the expected melting range of this compound. A constant heating rate, typically 10 °C/min, is applied under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.
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Data Acquisition: The sample and reference pans are heated at the programmed rate. The instrument records the differential heat flow between the sample and the reference as a function of temperature.
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Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Experimental Workflow for DSC
Caption: Workflow for Melting Point Determination by DSC.
Solubility Determination by the Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
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Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid particles. It is crucial to maintain the temperature during this step to prevent any changes in solubility.
-
Determination of Solute Concentration: A known volume or weight of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated at a controlled temperature (low enough to avoid decomposition of the solute).
-
Calculation of Solubility: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mg/mL).
Experimental Workflow for Gravimetric Solubility Measurement
References
The Genesis of a Non-Proteogenic Pioneer: A Technical Guide to the Discovery and First Synthesis of DL-Homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homoserine, an alpha-amino acid with the chemical formula HO₂CCH(NH₂)CH₂CH₂OH, holds a unique position in the landscape of biochemistry and drug development.[1] Though not one of the canonical amino acids encoded by DNA, its role as a key intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine makes it a subject of significant interest.[1] This technical guide delves into the historical context of its discovery and the first chemical synthesis of its racemic form, this compound, by the pioneering chemists Emil Fischer and Ferdinand Blumenthal in 1907. While the full, unabridged experimental protocol from their original publication remains elusive in readily accessible formats, this paper reconstructs the likely synthetic pathway based on the chemical knowledge of the era and provides a comprehensive overview of the compound's biological significance.
Discovery and Biological Significance
The discovery of homoserine is intrinsically linked to the elucidation of metabolic pathways. It was identified as a crucial intermediate in the aspartate pathway, a major biosynthetic route in bacteria and plants for the production of several essential amino acids.[1] L-Homoserine is synthesized from L-aspartate through a series of enzymatic reactions.[2]
The biosynthesis of L-Homoserine from L-Aspartate involves three key enzymatic steps:
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Aspartate Kinase: Phosphorylation of L-aspartate to form β-aspartyl phosphate.
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Aspartate-semialdehyde Dehydrogenase: Reduction of β-aspartyl phosphate to L-aspartate-β-semialdehyde.
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Homoserine Dehydrogenase: Further reduction of L-aspartate-β-semialdehyde to yield L-Homoserine.
The central role of L-Homoserine in metabolism is further highlighted by its position as a branch-point intermediate. From L-Homoserine, metabolic pathways diverge to synthesize:
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Threonine: via phosphorylation by homoserine kinase.
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Methionine: through a multi-step pathway initiated by the acylation of the hydroxyl group of homoserine.
This pivotal role in amino acid biosynthesis has made the enzymes involved in homoserine metabolism attractive targets for the development of herbicides and antimicrobial agents.
Caption: Biosynthetic pathway of L-Homoserine and its conversion to L-Threonine and L-Methionine.
The First Chemical Synthesis: Fischer and Blumenthal (1907)
The first total synthesis of this compound was a landmark achievement reported by Emil Fischer and his collaborator Ferdinand Blumenthal in 1907 in the journal Berichte der deutschen chemischen Gesellschaft. While the original manuscript is not widely available, the synthesis is understood to have proceeded from γ-butyrolactone, a readily available starting material. The chemical logic of the early 20th century suggests a pathway involving the introduction of an amino group at the α-position of the lactone.
Reconstructed Experimental Protocol
Based on the known chemical reactions of the period, the synthesis likely followed these key steps:
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α-Bromination of γ-Butyrolactone: The synthesis would have likely commenced with the bromination of γ-butyrolactone at the α-position. This could have been achieved using bromine in the presence of a catalyst like red phosphorus, a variation of the Hell-Volhard-Zelinsky reaction adapted for lactones.
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Amination of α-Bromo-γ-butyrolactone: The resulting α-bromo-γ-butyrolactone would then be subjected to amination. A common method of the time was the Gabriel synthesis, which involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrolysis to release the primary amine. Alternatively, direct amination with ammonia could have been employed, though this often leads to mixtures of primary, secondary, and tertiary amines.
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Hydrolysis of the Lactone and Protecting Groups: The final step would involve the hydrolysis of the lactone ring and any protecting groups (like the phthalimide group in the Gabriel synthesis) to yield this compound. This is typically achieved by heating with a strong acid or base.
Caption: A plausible workflow for the first chemical synthesis of this compound.
Quantitative Data
Due to the inaccessibility of the original 1907 publication, specific quantitative data such as reaction yields, melting points, and spectroscopic data from Fischer and Blumenthal's work cannot be definitively cited. However, modern syntheses of this compound and its derivatives provide a benchmark for what might have been achieved. For comparison, contemporary data for L-Homoserine is presented below.
| Property | Value |
| Molecular Formula | C₄H₉NO₃ |
| Molar Mass | 119.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 203 °C (decomposes) |
| Solubility | Soluble in water |
Modern Applications and Future Directions
The legacy of Fischer and Blumenthal's synthesis extends far beyond the initial preparation of a novel amino acid. The availability of synthetic homoserine has enabled a wide range of research and development activities:
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Drug Development: Homoserine and its derivatives are utilized as building blocks in the synthesis of various pharmaceutical compounds.
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Metabolic Engineering: The understanding of homoserine's role in biosynthesis allows for the genetic modification of microorganisms to overproduce valuable amino acids.
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Biochemical Research: L-Homoserine serves as a crucial reagent and standard in studies of amino acid metabolism and enzyme kinetics.
The continued exploration of homoserine's biological roles and the development of more efficient and stereoselective synthetic routes remain active areas of research, promising new applications in medicine, biotechnology, and materials science.
References
The Ubiquitous Role of Homoserine: A Technical Guide to its Natural Occurrence and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homoserine, a non-proteinogenic α-amino acid, serves as a critical metabolic intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine in a wide array of organisms, including bacteria, fungi, and plants.[1][2] While not incorporated into proteins encoded by DNA, its presence and the intricate pathways it governs are of profound interest to researchers in biochemistry, microbiology, and pharmacology.[1] Furthermore, its lactonized form, N-acyl homoserine lactone (AHL), is a cornerstone of bacterial quorum sensing, a cell-to-cell communication system that orchestrates collective behaviors, including biofilm formation and virulence.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of homoserine, its biosynthetic and metabolic pathways, and its pivotal role in intercellular signaling. We will delve into quantitative data on its presence, detailed experimental protocols for its detection, and its emerging significance as a target in drug development.
Biosynthesis and Metabolic Fate of Homoserine
The synthesis of L-homoserine is a key branch point in the aspartate metabolic pathway. This pathway commences with the phosphorylation of aspartate and proceeds through a series of enzymatic reactions to yield homoserine.
The Aspartate Pathway to Homoserine
The biosynthesis of homoserine from aspartate involves three key enzymatic steps, primarily studied in organisms like Escherichia coli and various plants.
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Aspartate Kinase (AK): This enzyme catalyzes the initial phosphorylation of L-aspartate to form β-aspartyl phosphate. The activity of this enzyme is often subject to feedback inhibition by downstream products of the pathway, such as threonine and lysine, representing a crucial regulatory node.
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Aspartate-Semialdehyde Dehydrogenase (ASD): This enzyme reduces β-aspartyl phosphate to L-aspartate-β-semialdehyde.
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Homoserine Dehydrogenase (HSD): The final step involves the reduction of L-aspartate-β-semialdehyde by homoserine dehydrogenase to produce L-homoserine. This enzyme is also a key regulatory point, often inhibited by threonine.
In some bacteria and plants, aspartate kinase and homoserine dehydrogenase exist as a bifunctional enzyme.
Metabolic Crossroads: The Fate of Homoserine
Homoserine stands at a critical metabolic juncture, serving as the precursor for the biosynthesis of several essential amino acids.
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Threonine Biosynthesis: Homoserine is phosphorylated by homoserine kinase (HSK) to form O-phospho-L-homoserine. Subsequently, threonine synthase catalyzes the conversion of O-phospho-L-homoserine to L-threonine.
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Methionine Biosynthesis: The pathway to methionine diverges at homoserine. In many bacteria and plants, homoserine is acylated by homoserine O-succinyltransferase or homoserine O-acetyltransferase to form O-succinylhomoserine or O-acetylhomoserine, respectively. These intermediates then proceed through several steps to yield methionine.
The regulation of these branching pathways is tightly controlled to maintain cellular homeostasis of these essential amino acids.
Quantitative Occurrence of Homoserine
While homoserine is a vital intermediate, its intracellular concentrations are generally kept low due to its rapid conversion into downstream products. However, engineered microbial strains designed for the overproduction of amino acids can accumulate significant amounts of L-homoserine.
| Organism | Strain | Condition | Homoserine Concentration (g/L) | Reference |
| Escherichia coli | Engineered W3110 | Fed-batch fermentation | 37.57 | |
| Escherichia coli | Engineered | Shake flask cultivation | 8.54 | |
| Brevibacterium salicis | In vitro culture (high-density) | Watermark disease of willow | 0.13 - 1.2 µM (as N-(3-oxohexanoyl)-l-homoserine lactone and N-(hexanoyl)-l-homoserine lactone) |
Note: Data on the natural intracellular concentrations of homoserine in unmodified organisms is scarce in the literature, as it is a transient metabolic intermediate. The provided data for E. coli represents engineered strains optimized for homoserine production. The data for B. salicis pertains to its lactone derivatives involved in quorum sensing.
Homoserine Lactones and Quorum Sensing in Bacteria
In the realm of microbiology, the lactone form of homoserine, specifically N-acyl homoserine lactones (AHLs), plays a central role in a fascinating mode of bacterial communication known as quorum sensing. This system allows bacteria to monitor their population density and coordinate gene expression in a collective manner.
Synthesis of N-Acyl Homoserine Lactones
AHLs are synthesized by enzymes belonging to the LuxI family of AHL synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the source of the acyl side chain. The length and modification of the acyl chain vary between different bacterial species, leading to a diversity of AHL signals.
The Quorum Sensing Signaling Pathway
The canonical AHL-mediated quorum sensing circuit involves the following key components:
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AHL Synthase (LuxI-type protein): Produces the AHL signal molecule.
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AHL Receptor (LuxR-type protein): A transcriptional regulator that binds to the cognate AHL.
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AHL Signal Molecule: Diffuses across the bacterial cell membrane.
At low cell densities, the concentration of AHLs in the environment is low. As the bacterial population grows, the concentration of secreted AHLs increases. Once a threshold concentration is reached, AHLs bind to their cognate LuxR-type receptors within the cytoplasm. This AHL-receptor complex then acts as a transcriptional activator or repressor, modulating the expression of target genes. These genes often encode for factors involved in virulence, biofilm formation, antibiotic resistance, and bioluminescence.
Experimental Protocols for Homoserine and N-Acyl Homoserine Lactone Analysis
The detection and quantification of homoserine and its lactone derivatives are crucial for studying their roles in metabolism and signaling. A variety of techniques, ranging from bioassays to advanced analytical methods, are employed for this purpose.
Detection and Quantification of N-Acyl Homoserine Lactones
Bacterial biosensors are a sensitive and cost-effective method for detecting the presence of AHLs. These are typically engineered bacterial strains that produce a detectable signal, such as light (bioluminescence) or color (pigment production), in response to specific AHLs.
Experimental Workflow for AHL Detection using a Bacterial Biosensor:
References
The DL-Homoserine Biosynthetic Pathway: A Comparative Analysis in Bacteria and Plants for Therapeutic and Industrial Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DL-homoserine biosynthetic pathway, a critical route for the synthesis of essential amino acids such as threonine, methionine, and isoleucine, presents a fascinating area of study with significant implications for drug development and metabolic engineering. This technical guide provides a comprehensive overview of the core pathway in both bacteria and plants, highlighting key enzymatic steps, regulatory mechanisms, and notable differences. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this pathway for novel antimicrobial therapies and enhanced biotechnological production. As this pathway is absent in mammals, its components are prime targets for the development of specific inhibitors with minimal host toxicity.[1][2]
Introduction to the this compound Biosynthetic Pathway
L-homoserine is a key intermediate in the aspartate metabolic pathway, which is responsible for the biosynthesis of several essential amino acids.[3] The pathway initiates from the common precursor L-aspartate and proceeds through a series of enzymatic reactions to produce L-homoserine. This molecule then serves as a branch-point intermediate for the synthesis of L-threonine, L-isoleucine, and L-methionine.[3] The enzymes of this pathway are found in bacteria, fungi, and plants, but are notably absent in animals, making them attractive targets for the development of novel antibiotics and herbicides.[1]
The Core Biosynthetic Pathway: A Comparative Look
The biosynthesis of L-homoserine from L-aspartate involves three key enzymatic steps. While the overall transformation is conserved, the enzymes and their regulation can differ between bacteria and plants.
Step 1: Phosphorylation of Aspartate
The first committed step is the phosphorylation of L-aspartate to form β-aspartyl-phosphate, a reaction catalyzed by aspartate kinase (AK) .
-
In Bacteria: Bacteria, such as Escherichia coli, often possess multiple isozymes of aspartate kinase (e.g., ThrA, MetL, and LysC), each regulated by different end-products (threonine, methionine, and lysine, respectively). This allows for independent control over the flux towards each amino acid. In some bacteria, aspartate kinase is a bifunctional enzyme, fused with homoserine dehydrogenase.
-
In Plants: Plants also have multiple aspartate kinase isoforms, which can be subject to synergistic feedback inhibition by lysine and S-adenosyl-L-methionine (SAM). For example, in Arabidopsis thaliana, three monofunctional aspartate kinases have been identified (AK1, AK2, and AK3).
Step 2: Reduction of β-Aspartyl-Phosphate
The second step involves the reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde, catalyzed by aspartate-semialdehyde dehydrogenase (ASAD) . This enzyme utilizes NAD(P)H as a reductant.
Step 3: Reduction of L-Aspartate-β-Semialdehyde
The final step in homoserine synthesis is the reduction of L-aspartate-β-semialdehyde to L-homoserine, catalyzed by homoserine dehydrogenase (HSD) . This enzyme also uses NAD(P)H as a cofactor.
-
In Bacteria: HSD is a key regulatory point and is often subject to feedback inhibition by threonine. The enzyme can exist as a monofunctional protein or as part of a bifunctional enzyme with aspartate kinase.
-
In Plants: Plant HSDs are also regulated, contributing to the overall control of the aspartate pathway.
Branch Point: Activation of Homoserine for Further Synthesis
Following its synthesis, L-homoserine is activated for conversion into threonine or methionine. This activation step represents a significant divergence between many bacteria and plants.
-
In Bacteria: In many bacteria, including Staphylococcus aureus, homoserine is acetylated by homoserine O-acetyltransferase (HTA) to form O-acetylhomoserine, the precursor for methionine synthesis. In other bacteria like E. coli, homoserine is succinylated by homoserine O-succinyltransferase.
-
In Plants: In plants, the primary route for homoserine activation is phosphorylation by homoserine kinase (HSK) to produce O-phosphohomoserine. This intermediate is the branch-point for both threonine and methionine biosynthesis in plants.
Quantitative Data on Pathway Components
Table 1: Kinetic Parameters of Key Enzymes in the Homoserine Biosynthetic Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (µM-1min-1) | Reference |
| Homoserine Acetyltransferase (MetX) | Mycobacterium tuberculosis | L-homoserine | 328 | 44.12 | 0.134 | |
| Homoserine Kinase (HSK) | Arabidopsis thaliana | L-homoserine | 400 | - | - | |
| Homoserine Kinase (HSK) | Arabidopsis thaliana | Mg-ATP | 320 | - | - |
Note: Data is limited and derived from specific experimental conditions. Further research is needed for a comprehensive comparative analysis.
Table 2: Production of L-Homoserine in Metabolically Engineered E. coli
| Strain | Genetic Modifications | Final Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli W3110 derivative | Overexpression of thrA, knockout of metA and thrB, transporter reinforcement, deletion of iclR, and further CRISPRi-based gene repression | 37.57 | 0.31 | - | |
| E. coli W3110 derivative | Introduction of pyruvate carboxylase | 8.54 (shake flask) | 0.33 | - | |
| E. coli BW25113/F derivative | Multiple gene knockouts and overexpression of key pathway genes | 84.1 | 0.5 | 1.96 | |
| E. coli W3110 derivative | Multiple gene knockouts and overexpression of key pathway genes | 110.8 | 0.62 | 1.82 |
Experimental Protocols
Aspartate Kinase Activity Assay
This protocol is adapted from methods used for maize tissues and can be modified for bacterial or other plant extracts.
Principle: The activity of aspartate kinase is determined by measuring the amount of β-aspartyl-hydroxamate formed when the reaction is carried out in the presence of hydroxylamine.
Materials:
-
Enzyme extract
-
100 mM Tris-HCl buffer (pH 7.4) containing 1 mM DTT and 20% (v/v) ethanediol
-
500 mM L-aspartic acid (pH 7.4)
-
125 mM Magnesium sulfate
-
200 mM ATP (pH 7.4)
-
4 M Hydroxylamine (pH 7.4)
-
Ferric chloride reagent (10% FeCl₃ and 2.5% trichloroacetic acid in 2.5 M HCl)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
100 µL 100 mM Tris-HCl buffer
-
100 µL 500 mM L-aspartic acid
-
50 µL 125 mM Magnesium sulfate
-
50 µL 4 M Hydroxylamine
-
100 µL H₂O
-
50 µL enzyme extract
-
-
Pre-incubate the mixture at 35°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 200 mM ATP.
-
Incubate at 35°C for 30 minutes.
-
Stop the reaction by adding 500 µL of ferric chloride reagent.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540 nm.
-
A standard curve using known concentrations of β-aspartyl-hydroxamate should be prepared to quantify the enzyme activity.
Homoserine Dehydrogenase Activity Assay (Oxidation of Homoserine)
This protocol is based on the characterization of HSD from Bacillus subtilis and Arthrobacter nicotinovorans.
Principle: The activity of homoserine dehydrogenase in the direction of homoserine oxidation is determined by monitoring the reduction of NAD(P)⁺ to NAD(P)H, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified HSD enzyme or cell-free extract
-
100 mM CHES buffer (pH 9.5) or 20 mM PBS (pH 9.2)
-
L-homoserine solution (e.g., 50 mM)
-
NADP⁺ or NAD⁺ solution (e.g., 0.5 mM or 1 mM)
-
(Optional) KCl solution (e.g., 150 mM)
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Buffer to a final volume of 1 mL (or 3 mL).
-
L-homoserine to the desired final concentration.
-
NADP⁺ or NAD⁺ to the desired final concentration.
-
(Optional) KCl to the desired final concentration.
-
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C or 40°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) or NADH.
Visualizing the Pathways and Workflows
This compound Biosynthetic Pathway in Bacteria
Caption: Bacterial this compound biosynthetic pathway.
This compound Biosynthetic Pathway in Plants
Caption: Plant this compound biosynthetic pathway.
Experimental Workflow for HSD Inhibitor Screening
Caption: HSD inhibitor screening workflow.
Conclusion and Future Perspectives
The this compound biosynthetic pathway is a well-established, yet continually intriguing, area of research. The fundamental differences in the activation of homoserine between many bacteria and plants offer distinct targets for the development of selective inhibitors. For drug development professionals, enzymes such as homoserine dehydrogenase and homoserine O-acetyltransferase in bacteria represent promising targets for novel antimicrobial agents. For scientists in metabolic engineering, understanding the intricate regulatory networks of this pathway is crucial for optimizing the production of valuable amino acids and their derivatives in microbial cell factories. Future research should focus on obtaining more comprehensive quantitative data on enzyme kinetics and metabolite fluxes across a wider range of organisms. Furthermore, the elucidation of the three-dimensional structures of more pathway enzymes will undoubtedly accelerate structure-based drug design and protein engineering efforts. This guide serves as a foundational resource to stimulate and support these future endeavors.
References
The Central Role of DL-Homoserine in Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Homoserine, a non-proteinogenic amino acid, occupies a critical nexus in the metabolic landscape of bacteria, fungi, and plants. As a key intermediate in the aspartate metabolic pathway, L-homoserine serves as the direct precursor for the biosynthesis of the essential amino acids L-threonine and L-methionine. The metabolic fate of homoserine is tightly regulated by a series of enzymatic reactions and feedback inhibition mechanisms, making it a significant target for metabolic engineering and drug development. This in-depth technical guide elucidates the core aspects of this compound metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for researchers in the field.
Biosynthesis of L-Homoserine
The biosynthesis of L-homoserine originates from the central metabolite L-aspartate, proceeding through a three-step enzymatic pathway.[1][2] This pathway is a branch point from the synthesis of other aspartate-family amino acids, such as lysine.[1]
1.1. Enzymatic Conversions
-
Aspartate Kinase (AK): The pathway initiates with the phosphorylation of L-aspartate to form β-aspartyl-phosphate. This reaction is catalyzed by aspartate kinase and requires ATP. In many organisms, including Escherichia coli, there are multiple isoforms of this enzyme (e.g., AK I, II, and III), which are subject to feedback inhibition by downstream products like L-threonine and L-lysine.[3]
-
Aspartate-Semialdehyde Dehydrogenase (ASD): The second step involves the reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde, a reaction catalyzed by aspartate-semialdehyde dehydrogenase, utilizing NADPH as a cofactor.[3]
-
Homoserine Dehydrogenase (HSD): The final step in L-homoserine synthesis is the reduction of L-aspartate-β-semialdehyde to L-homoserine. This reaction is catalyzed by homoserine dehydrogenase and also requires NADPH. In some bacteria, such as E. coli, homoserine dehydrogenase activity is part of a bifunctional enzyme that also possesses aspartate kinase activity (e.g., ThrA).
1.2. Visualization of the L-Homoserine Biosynthetic Pathway
L-Homoserine as a Metabolic Precursor
L-Homoserine stands at a crucial metabolic fork, leading to the synthesis of L-threonine and L-methionine.
2.1. Threonine Biosynthesis
The conversion of L-homoserine to L-threonine involves a two-step process:
-
Homoserine Kinase (HK): L-homoserine is first phosphorylated by homoserine kinase to yield O-phospho-L-homoserine. This reaction is dependent on ATP.
-
Threonine Synthase (TS): Threonine synthase then catalyzes the isomerization of O-phospho-L-homoserine to L-threonine.
2.2. Methionine Biosynthesis
The pathway to L-methionine from L-homoserine varies between organisms but generally involves the activation of the hydroxyl group of homoserine followed by the addition of a sulfur-containing compound.
-
In Bacteria and Fungi: A common pathway involves the acylation of L-homoserine.
-
Homoserine O-succinyltransferase (HST) or Homoserine O-acetyltransferase (HAT): L-homoserine is activated by the transfer of a succinyl or acetyl group from succinyl-CoA or acetyl-CoA, respectively, to form O-succinyl-L-homoserine or O-acetyl-L-homoserine.
-
Cystathionine γ-synthase: The activated homoserine derivative then reacts with cysteine to form cystathionine.
-
Cystathionine β-lyase: Cystathionine is subsequently cleaved to produce L-homocysteine.
-
Methionine Synthase: Finally, L-homocysteine is methylated to form L-methionine.
-
2.3. Visualization of L-Homoserine Utilization Pathways
Metabolism of D-Homoserine
While L-homoserine is the predominant isomer in these biosynthetic pathways, the metabolism of D-homoserine has also been observed in some bacteria. In Escherichia coli, the enzyme YgeA, an amino acid racemase, has been shown to be involved in both L- and D-homoserine metabolism. The presence of D-homoserine and its derivatives, such as Acetyl-D-homoserine, has been identified in the O-antigen of the lipopolysaccharide of some Gram-negative bacteria, suggesting a role in cell envelope structure. The enzymatic machinery for the synthesis and incorporation of D-homoserine derivatives is an active area of research.
Regulatory Mechanisms
The metabolic pathways involving homoserine are tightly regulated to maintain amino acid homeostasis. The primary mode of regulation is allosteric feedback inhibition of key enzymes by the end products of the pathway.
-
Aspartate Kinase: The different isozymes of aspartate kinase are inhibited by L-threonine, L-lysine, and in some cases, L-methionine.
-
Homoserine Dehydrogenase: This enzyme is often subject to feedback inhibition by L-threonine.
-
Homoserine O-succinyltransferase: This enzyme can be feedback inhibited by L-methionine.
Quantitative Data on Enzyme Kinetics
The following tables summarize key kinetic parameters for enzymes involved in homoserine metabolism.
Table 1: Kinetic Parameters of Homoserine Dehydrogenase
| Organism | Substrate | Km (mM) | Vmax (μmol·min-1·mg-1) | Cofactor | Reference |
| Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 | 2.72 ± 0.06 | NADP+ | |
| Bacillus subtilis | NADP+ | 0.39 ± 0.05 | 2.79 ± 0.11 | - | |
| Sulfolobus tokodaii (oxidized) | L-Homoserine | 0.19 ± 0.02 | 1.1 ± 0.03 | NAD+ | |
| Sulfolobus tokodaii (reduced) | L-Homoserine | 0.08 ± 0.01 | 2.8 ± 0.1 | NAD+ |
Table 2: Kinetic Parameters of Homoserine Kinase from Escherichia coli
| Substrate | Km (mM) | Inhibition | Reference |
| L-Homoserine | 0.15 | Substrate inhibition (Ki ≈ 2 mM) | |
| ATP | 0.2 | - | |
| L-Aspartate semialdehyde | 0.68 | Alternative substrate |
Table 3: Kinetic Parameters of Threonine Synthase from Escherichia coli
| Substrate | Km (mM) | kcat (s-1) | Reference |
| O-phospho-L-homoserine | 0.34 | 4 |
Table 4: Kinetic Parameters of Homoserine O-succinyltransferase from Escherichia coli
| Inhibitor | Inhibition Type | Ki (mM) | Reference |
| L-Methionine | Noncompetitive | 2.44 |
Experimental Protocols
6.1. Homoserine Dehydrogenase Activity Assay
This protocol is adapted for the measurement of the oxidative activity of homoserine dehydrogenase.
Principle: The enzymatic oxidation of L-homoserine to L-aspartate-β-semialdehyde is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 100 mM CHES, pH 9.0, containing 0.4 M NaCl
-
Substrate solution: 50 mM L-homoserine in assay buffer
-
Cofactor solution: 0.5 mM NADP+ in assay buffer
-
Enzyme solution: Purified homoserine dehydrogenase diluted in assay buffer
Procedure:
-
In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, and 50 µL of cofactor solution.
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the enzyme solution and mix immediately.
-
Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the rate of NADPH formation using its molar extinction coefficient (6.22 mM-1 cm-1).
6.2. LC-MS/MS for Intracellular Amino Acid Quantification
This protocol provides a general framework for the quantification of intracellular amino acids, including homoserine, in bacterial cells.
Principle: Bacterial cells are rapidly quenched to halt metabolic activity, followed by extraction of intracellular metabolites. The amino acids in the extract are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry.
Materials:
-
Quenching solution: 60% methanol, -40°C
-
Extraction solution: 75% ethanol, boiling
-
LC-MS/MS system with a suitable column (e.g., HILIC)
-
Internal standards (e.g., 13C, 15N-labeled amino acids)
Procedure:
-
Cell Quenching: Rapidly mix a known volume of cell culture with cold quenching solution and centrifuge at low temperature to pellet the cells.
-
Metabolite Extraction: Resuspend the cell pellet in boiling extraction solution and incubate for a few minutes. Centrifuge to remove cell debris.
-
Sample Preparation: Collect the supernatant containing the metabolites. Add internal standards to the extract.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution program to separate the amino acids.
-
Data Analysis: Quantify the amino acids based on the peak areas relative to the internal standards.
6.3. 13C-Metabolic Flux Analysis (MFA) Experimental Workflow
Principle: Cells are cultured with a 13C-labeled substrate (e.g., [1,2-13C]glucose). The distribution of 13C isotopes in proteinogenic amino acids is measured by GC-MS. This labeling information is then used in a computational model to estimate intracellular metabolic fluxes.
Role in Cellular Signaling
While homoserine itself is not a primary signaling molecule in the way that hormones or second messengers are, its derivatives, N-acyl-homoserine lactones (AHLs), are central to quorum sensing in many Gram-negative bacteria.
Quorum Sensing: AHLs are synthesized by LuxI-family synthases and, upon reaching a threshold concentration, bind to LuxR-type transcriptional regulators. This complex then modulates the expression of target genes, often those involved in virulence, biofilm formation, and secondary metabolite production. The biosynthesis of the homoserine lactone ring of AHLs is derived from S-adenosylmethionine, a downstream product of the methionine biosynthetic pathway, thus linking homoserine metabolism to intercellular communication.
Implications for Drug Development
The essentiality of the threonine and methionine biosynthetic pathways in many pathogenic bacteria and fungi, and their absence in humans, makes the enzymes involved in homoserine metabolism attractive targets for the development of novel antimicrobial agents. Inhibitors of enzymes such as homoserine dehydrogenase, homoserine kinase, and homoserine O-acetyl/succinyltransferase could disrupt the supply of these essential amino acids, leading to bacterial or fungal growth inhibition. The unique aspects of D-homoserine metabolism in certain bacteria may also present opportunities for the development of species-specific antibacterial drugs.
Conclusion
This compound is a cornerstone of amino acid metabolism, serving as a critical precursor and a point of significant regulatory control. A thorough understanding of the enzymes, pathways, and regulatory networks surrounding homoserine is paramount for advancements in metabolic engineering, synthetic biology, and the development of new therapeutic strategies. The data and methodologies presented in this guide offer a foundational resource for researchers dedicated to exploring and manipulating this central metabolic hub.
References
DL-Homoserine CAS number and IUPAC name
An In-depth Technical Guide to DL-Homoserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic α-amino acid that serves as a critical intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine.[1][2] Its racemic form, this compound, and its individual enantiomers are of significant interest in various fields, including metabolic engineering, synthetic biology, and pharmaceutical development.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, biological significance, synthesis methodologies, and key experimental protocols. It is intended to be a valuable resource for researchers and professionals working with this versatile biomolecule.
Chemical Identification and Properties
This compound, a racemic mixture of D- and L-homoserine, is structurally similar to the proteinogenic amino acid serine but with an additional methylene bridge in its side chain.[1]
-
IUPAC Name: 2-amino-4-hydroxybutanoic acid
-
CAS Number: 1927-25-9
-
Synonyms: DL-2-amino-4-hydroxybutanoic acid, DL-2-amino-4-hydroxybutyric acid, H-DL-HoSer-OH
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings, including solubility for buffer preparation and molecular weight for molar concentration calculations.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₃ | |
| Molecular Weight | 119.12 g/mol | |
| Appearance | White or off-white crystalline powder | |
| Melting Point | 203 °C (decomposes) | |
| Optical Rotation | [α]D20 = -1.5 to +1.5 ° | |
| logP (Octanol/Water) | -1.219 | |
| Water Solubility (log) | 0.59 mol/L |
Biological Significance and Metabolic Pathways
Homoserine is a key metabolic intermediate in the aspartate pathway, which is essential for the biosynthesis of several amino acids in bacteria, plants, and fungi. L-Homoserine is produced from L-aspartate through a two-step reduction process catalyzed by aspartate kinase and homoserine dehydrogenase. It then serves as a branch-point intermediate, leading to the synthesis of threonine, methionine, and isoleucine.
Biosynthesis Pathway of L-Homoserine from L-Aspartate
The diagram below illustrates the core enzymatic steps converting L-Aspartate into L-Homoserine, a crucial precursor for other essential amino acids.
References
Spectroscopic Profile of DL-Homoserine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for DL-Homoserine, a non-proteinogenic α-amino acid. This compound and its derivatives are of significant interest in various fields, including metabolic engineering and as precursors for the synthesis of valuable chemicals.[1] This document presents key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, details generalized experimental protocols for these analytical techniques, and includes visualizations of relevant biochemical pathways and experimental workflows.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data of this compound
Solvent: D₂O, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Assignment | Coupling Constants (J) Hz |
| 3.862 | H-2 (α-proton) | J(B,D)=4.8 Hz, J(B,E)=7.4 Hz |
| 3.785 | H-4 (γ-protons) | |
| 2.158 | H-3 (β-proton) | |
| 2.034 | H-3 (β-proton) |
Data sourced from ChemicalBook.[2]
¹³C NMR Spectral Data of L-Homoserine
Solvent: D₂O
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | C-1 (Carboxyl) |
| 58.9 | C-4 (Methylene-OH) |
| 54.1 | C-2 (α-carbon) |
| 34.3 | C-3 (β-carbon) |
Typical chemical shift ranges for similar structures can be found in various sources.[3][4]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrum of this compound
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 44 | 100 | [CH₂(NH₂)]⁺ |
| 74 | 68.5 | [M-COOH]⁺ |
| 56 | 27.4 | [C₃H₄O]⁺ |
| 28 | 33.6 | [CH₂=CH₂]⁺ or [CO]⁺ |
| 30 | 12.8 | [CH₂=NH₂]⁺ |
| 42 | 13.6 | [C₂H₂O]⁺ |
| 43 | 10.8 | [C₂H₃O]⁺ |
| 119 | Not observed/very low | Molecular Ion [M]⁺ |
Data compiled from NIST WebBook and ChemicalBook.[5] The fragmentation of amino acids often leads to the absence or very low intensity of the molecular ion peak.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of amino acids like this compound. Specific parameters may need to be optimized based on the instrumentation and research objectives.
NMR Spectroscopy Sample Preparation and Analysis
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (e.g., D₂O, DMSO-d₆). For this compound data presented, D₂O was used.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
If any particulate matter is present, filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.
-
Securely cap and clearly label the NMR tube.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.
-
Set appropriate acquisition parameters, such as the number of scans, relaxation delay, and spectral width.
-
-
Data Processing :
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to the resulting spectrum.
-
Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Identify the chemical shifts and coupling constants for peak assignment.
-
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation (for Electron Ionization) :
-
Ensure the this compound sample is pure and dry.
-
For direct inlet analysis, a small amount of the solid sample is placed in a capillary tube.
-
Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol, water) of high purity. Adding a small amount of formic acid can aid in ionization.
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer's ion source. For volatile compounds, this can be via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
The sample is ionized using a high-energy electron beam (typically 70 eV for EI).
-
The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Analysis :
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak (if present) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Specific mass losses can indicate the cleavage of particular functional groups.
-
Visualizations
Biosynthetic Pathway of L-Homoserine
L-Homoserine is a key intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine, originating from aspartate. The pathway is a critical component of cellular metabolism.
General Experimental Workflow for Spectroscopic Analysis
The logical flow for identifying and characterizing a chemical compound like this compound using spectroscopic techniques involves several key stages, from sample preparation to data interpretation and final reporting.
References
In-Depth Technical Guide to DL-Homoserine: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for DL-Homoserine, along with an overview of its core physicochemical properties and its role in biological systems. The content is intended to support laboratory research and drug development activities by offering detailed data, experimental insights, and visual representations of relevant metabolic pathways.
Chemical and Physical Properties
This compound, a non-proteinogenic amino acid, serves as a crucial intermediate in the biosynthesis of essential amino acids such as threonine and methionine in various organisms.[1] Its chemical structure consists of a 2-amino group and a 4-hydroxy group on a butyric acid backbone.
| Property | Value | Reference(s) |
| Molecular Formula | C4H9NO3 | [2][3] |
| Molecular Weight | 119.12 g/mol | [2][3] |
| CAS Number | 1927-25-9 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 188 - 189 °C | |
| Solubility | Soluble in water. | |
| Synonyms | DL-2-Amino-4-hydroxybutyric acid, H-DL-HoSer-OH |
Safety and Handling
According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, standard laboratory safety practices should always be observed.
Hazard Identification and Precautionary Measures
While not considered hazardous, direct contact with eyes, skin, and inhalation of dust should be avoided. In case of contact, the following first aid measures are recommended:
| Exposure Route | First Aid Measures | Reference(s) |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. | |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | |
| Ingestion | Clean mouth with water and drink plenty of water. Get medical attention if symptoms occur. |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound powder:
| PPE Type | Recommendation | Reference(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | |
| Respiratory Protection | No protective equipment is needed under normal use conditions. Use a dust mask if handling large quantities. |
Storage and Stability
This compound is stable under recommended storage conditions.
| Condition | Recommendation | Reference(s) |
| Storage Temperature | Keep refrigerated. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Conditions to Avoid | Exposure to light and moisture. |
Fire-Fighting Measures
In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish. Firefighters should wear self-contained breathing apparatus and full protective gear. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Toxicological Information
Comprehensive toxicological data for this compound is limited. Safety Data Sheets indicate that no acute toxicity information is available and the toxicological properties have not been fully investigated.
| Toxicity Metric | Value | Reference(s) |
| Acute Oral LD50 | No data available | |
| Mutagenic Effects | No information available | |
| Reproductive Effects | No information available |
Biological Role and Metabolic Pathways
This compound is a key intermediate in the aspartate metabolic pathway, which leads to the synthesis of essential amino acids like threonine and methionine in bacteria and plants.
Biosynthesis of Threonine and Methionine from Aspartate
The following diagram illustrates the central role of L-Homoserine in the biosynthetic pathways of threonine and methionine, starting from aspartate. In a research context, this compound can be supplied exogenously, and the L-enantiomer can be utilized by microorganisms.
Role in Quorum Sensing
While this compound itself is not a primary signaling molecule, its lactone form is the core structure of N-acyl-homoserine lactones (AHLs). AHLs are a class of signaling molecules involved in quorum sensing in Gram-negative bacteria, a process that allows bacteria to coordinate gene expression based on population density. This is crucial for processes like biofilm formation and virulence factor production.
Experimental Protocols
The following are illustrative experimental protocols for the production and analysis of L-Homoserine in E. coli and for the assay of a key enzyme in its metabolic pathway. These protocols are compiled from methodologies described in the scientific literature and should be adapted and optimized for specific laboratory conditions.
Illustrative Protocol for L-Homoserine Production in Engineered E. coli via Fed-Batch Fermentation
This protocol outlines a general procedure for the production of L-Homoserine using a metabolically engineered E. coli strain. Such strains are typically engineered to overexpress key enzymes in the L-Homoserine synthesis pathway and to block competing metabolic pathways.
1. Media Preparation:
-
Seed Medium (per liter): 20 g Tryptone, 10 g Yeast Extract, 10 g NaCl. Autoclave for 20 minutes at 121°C.
-
Fermentation Medium (per liter): 20 g Glucose, 10 g (NH4)2SO4, 2 g KH2PO4, 0.5 g MgSO4·7H2O, 10 mg FeSO4·7H2O, 5 mg MnSO4·4H2O, 2 g Yeast Extract, 50 mg Thiamine-HCl. Adjust pH to 7.0 with NaOH before autoclaving.
-
Feeding Solution: 500 g/L Glucose solution, sterilized separately.
2. Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of seed medium in a 50 mL tube.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Transfer the overnight culture to 100 mL of seed medium in a 500 mL flask and incubate under the same conditions for 8-10 hours until the OD600 reaches approximately 4.0.
3. Fed-Batch Fermentation:
-
Inoculate a 5 L fermenter containing 3 L of fermentation medium with the seed culture to an initial OD600 of 0.2.
-
Maintain the fermentation conditions at 37°C, pH 7.0 (controlled with 25% NH4OH), and dissolved oxygen (DO) above 20% by adjusting the agitation speed (300-800 rpm) and aeration rate.
-
After the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding the 500 g/L glucose solution to maintain the glucose concentration at a low level (e.g., < 5 g/L).
-
Collect samples periodically to measure cell density (OD600) and L-Homoserine concentration.
4. Analytical Method: HPLC for L-Homoserine Quantification:
-
Centrifuge fermentation samples to remove cells.
-
Derivatize the supernatant containing L-Homoserine and other amino acids with a suitable reagent (e.g., diethyl ethoxymethylenemalonate - DEEMM).
-
Analyze the derivatized sample by High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Use a suitable mobile phase gradient (e.g., methanol and ammonium acetate buffer) and detect at an appropriate wavelength (e.g., 250 nm).
-
Quantify L-Homoserine by comparing the peak area to a standard curve of known L-Homoserine concentrations.
Illustrative Protocol for Homoserine Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of homoserine dehydrogenase by monitoring the reduction of NADP+ to NADPH at 340 nm.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
Substrate Solution: 100 mM L-Homoserine in assay buffer.
-
Cofactor Solution: 10 mM NADP+ in assay buffer.
-
Enzyme Solution: Purified homoserine dehydrogenase diluted in assay buffer to a suitable concentration.
2. Assay Procedure:
-
In a 1 mL cuvette, combine:
-
850 µL of Assay Buffer
-
100 µL of Substrate Solution (final concentration: 10 mM)
-
50 µL of Cofactor Solution (final concentration: 0.5 mM)
-
-
Mix by inversion and incubate at 25°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of the Enzyme Solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Perform a blank reaction without the enzyme to correct for any non-enzymatic reduction of NADP+.
3. Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M-1cm-1.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Conclusion
This compound is a valuable compound for research, particularly in the fields of metabolic engineering and drug development. While it is not classified as hazardous, adherence to standard laboratory safety protocols is essential. This guide provides a foundational understanding of its properties, safe handling procedures, and its role in key metabolic pathways. The illustrative experimental protocols offer a starting point for researchers working with this compound. Further optimization and validation will be necessary for specific applications.
References
- 1. Enzyme Activity Measurement for Homoserine Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H9NO3 | CID 779 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Commercial DL-Homoserine: Sourcing, Purity, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial landscape for DL-Homoserine, a non-proteinogenic amino acid crucial for various research and development applications. This document details commercial suppliers, typical purity levels, and analytical methodologies for quality assessment. Furthermore, it outlines key synthesis routes and explores the significant biological pathways in which homoserine and its derivatives participate.
Commercial Sources and Purity of this compound
This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of commercially available this compound is typically high, often exceeding 98%. The following table summarizes a selection of commercial suppliers and their stated product specifications.
| Supplier | Product Name/Number | CAS Number | Stated Purity | Analytical Method(s) Cited | Appearance |
| Chem-Impex | This compound | 1927-25-9 | ≥ 98% | Assay by titration | White or off-white crystalline powder[1] |
| United States Biological | H7015-15 | 1927-25-9 | ≥98% | Not Specified | White to off-white powder[2] |
| Thermo Scientific | This compound, 98% | 1927-25-9 | 98% | Not Specified | Not Specified[3] |
| Sigma-Aldrich (Merck) | H4021 (D-Homoserine) | 6027-21-0 | ≥98% | TLC | White powder[4] |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | This compound | 1927-25-9 | 98% | Not Specified | Not Specified[5] |
| 3B Pharmachem (Wuhan) International Co.,Ltd. | This compound | 1927-25-9 | 99% | HPLC | Not Specified |
| J & K SCIENTIFIC LTD. | Homoserine, 99% | 1927-25-9 | 99% | Not Specified | Not Specified |
Analytical Methodologies for Purity Determination
Ensuring the purity of this compound is critical for experimental reproducibility and the quality of downstream products. Several analytical techniques are employed for this purpose.
Titration
A common method cited by suppliers for assaying the purity of amino acids like this compound is acid-base titration. This technique quantifies the concentration of the amino acid based on its acidic (carboxyl) and basic (amino) functional groups.
Experimental Protocol: Non-Aqueous Potentiometric Titration of this compound
This protocol is adapted from general procedures for the non-aqueous titration of amino acids.
-
Solvent Preparation: Prepare a solution of 0.1 M perchloric acid in glacial acetic acid. Add a calculated amount of acetic anhydride to react with any water present in the perchloric acid and solvent, ensuring an anhydrous environment. Allow the solution to stand for 24 hours before use.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in glacial acetic acid. For some amino acids, a mixture of acetonitrile and acetic acid (e.g., 90% acetonitrile) can be used as the solvent.
-
Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid solution.
-
Endpoint Detection: The endpoint of the titration can be determined potentiometrically using a pH meter with a suitable electrode or visually using an indicator such as crystal violet, which changes from violet (basic) to yellowish-green (acidic).
-
Calculation: Calculate the purity of this compound based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for separating its D- and L-enantiomers (chiral HPLC).
Experimental Protocol: HPLC for Purity and Enantiomeric Separation of this compound
This protocol is based on a method developed for L-homoserine and general principles of chiral HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions for General Purity:
-
Column: A universal C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for general purity analysis.
-
Mobile Phase: A mixture of a buffer (e.g., 25 mmol/L ammonium acetate) and an organic solvent like methanol is typically used. The exact ratio will need to be optimized.
-
Flow Rate: A flow rate of 0.6-1.0 mL/min is common.
-
Detection: UV detection at a low wavelength, such as 210 nm or 250 nm, is appropriate for underivatized amino acids.
-
-
Chromatographic Conditions for Chiral Separation:
-
Column: A chiral stationary phase (CSP) column is necessary to resolve the D- and L-enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used.
-
Mobile Phase: For normal-phase chiral separations, mixtures of n-hexane with alcohols like ethanol or isopropanol are common. Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) may be added to improve peak shape and resolution.
-
Derivatization (Optional): In some cases, derivatization of the amino acid can enhance its chromatographic properties and detectability.
-
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. Purity is determined by the relative area of the main peak. For chiral analysis, the relative areas of the two enantiomer peaks are used to determine the enantiomeric excess.
Synthesis of this compound
This compound can be synthesized through various chemical routes. While fermentative methods are often employed for the production of the L-enantiomer, chemical synthesis typically yields the racemic mixture.
Synthesis from γ-Butyrolactone
A common laboratory synthesis of this compound starts from γ-butyrolactone. This method involves the introduction of a bromine atom at the α-position, followed by amination.
Experimental Workflow: Synthesis of this compound from γ-Butyrolactone
Caption: Synthesis of this compound from γ-Butyrolactone.
Synthesis from L-Methionine
This compound can also be prepared from the readily available amino acid L-methionine. This process typically involves the cleavage of the thioether bond. A patent describes a method for producing L-methionine from L-homoserine, which could potentially be reversed or adapted for the synthesis of homoserine from methionine.
Biological Signaling and Metabolic Pathways
While this guide focuses on this compound, it is the L-enantiomer that plays a well-defined and critical role in the metabolic pathways of many organisms. L-Homoserine is a key intermediate in the aspartate metabolic pathway, leading to the biosynthesis of essential amino acids like threonine and methionine.
L-Homoserine Biosynthesis Pathway
In bacteria and plants, L-aspartate is converted to L-homoserine through a series of enzymatic reactions. This pathway is a branch point for the synthesis of several other amino acids.
Caption: L-Homoserine biosynthesis from L-aspartate.
Role in Quorum Sensing
Homoserine is a precursor to a class of signaling molecules known as N-acyl-homoserine lactones (AHLs). These molecules are crucial for quorum sensing in many species of Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.
References
- 1. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Titrations in non-aqueous media. Part XIII. Potentiometric and conductimetric titrations of α-amino acids with perchloric acid in acetic acid and acetonitrile-acetic acid solvents - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DL-Homoserine in Metabolic Engineering Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of DL-Homoserine in metabolic engineering, with a primary focus on the production of L-Homoserine and its derivatives in microbial systems, particularly Escherichia coli. The protocols outlined below offer detailed, step-by-step guidance for strain development, fermentation, and analysis.
Application Note 1: L-Homoserine Production in Engineered E. coli
L-Homoserine, a non-proteinogenic amino acid, serves as a crucial precursor for the biosynthesis of commercially valuable amino acids such as L-threonine and L-methionine.[1] Metabolic engineering of microorganisms like E. coli has emerged as a promising and sustainable alternative to traditional chemical synthesis for L-Homoserine production.[1][2] The core strategies for enhancing L-Homoserine production involve the redirection of carbon flux towards its biosynthetic pathway and the elimination of competing metabolic routes.
Key metabolic engineering strategies include:
-
Blocking Competing and Degrading Pathways: To prevent the conversion of L-Homoserine to other metabolites, genes such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase) are typically knocked out.[2][3] This prevents the degradation of L-Homoserine and channels the metabolic flux towards its accumulation.
-
Overexpression of Key Biosynthetic Enzymes: Enhancing the expression of enzymes in the L-Homoserine biosynthesis pathway is crucial for increased production. Key targets for overexpression include aspartate kinase (encoded by thrA, metL, and lysC), aspartate-semialdehyde dehydrogenase (encoded by asd), and homoserine dehydrogenase (also encoded by thrA and metL).
-
Strengthening Precursor Supply: Increasing the intracellular pool of precursors like oxaloacetate (OAA) and L-aspartate can significantly boost L-Homoserine yields. This can be achieved by engineering the central carbon metabolism, for instance, by overexpressing phosphoenolpyruvate carboxylase (encoded by ppc).
-
Engineering Transport Systems: Modifying transport systems to facilitate the efficient export of L-Homoserine out of the cell can alleviate product toxicity and improve overall production.
The following sections provide detailed protocols for the genetic modification of E. coli, fermentation procedures for L-Homoserine production, and analytical methods for its quantification.
Quantitative Data on L-Homoserine Production
The following table summarizes the L-Homoserine production titers, yields, and productivities achieved in various engineered E. coli strains under different fermentation conditions.
| Strain | Key Genetic Modifications | Cultivation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli W3110 derivative | ΔmetA, ΔthrB, ΔlysA, overexpressed metL | 15 L Fermenter | 39.54 | 0.29 | - | |
| E. coli HS5 | ΔmetA, ΔthrB, ΔlysA, overexpressed thrA, rhtA, eamA | Batch Culture | 3.14 | - | - | |
| E. coli HS33/pACYC-pycP458S-thrAG433R-lysC | Multiple modifications including overexpression of thrA, lysC, and pyruvate carboxylase | Fed-batch Fermentation | 37.57 | 0.31 | - | |
| E. coli LJL12 | Engineered central metabolic pathways | Fed-batch Fermentation | 35.8 | - | 0.82 | |
| Engineered E. coli | - | Shake Flask | 0.2 | - | - |
Experimental Protocols
Protocol 1: Gene Knockout in E. coli using Lambda Red Recombineering
This protocol describes the deletion of a target gene in E. coli using the Lambda Red homologous recombination system.
Materials:
-
E. coli strain containing the pKD46 plasmid (temperature-sensitive, expresses Lambda Red recombinase)
-
LB medium and LB agar plates with appropriate antibiotics (e.g., ampicillin for pKD46)
-
L-Arabinose solution (200 mM)
-
Sterile 10% glycerol
-
PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends for amplifying a resistance cassette (e.g., from pKD3)
-
Template plasmid for resistance cassette (e.g., pKD3 or pKD4)
-
Electroporator and electroporation cuvettes
-
Sterile microcentrifuge tubes, flasks, and other standard microbiology lab equipment
Procedure:
-
Preparation of Electrocompetent Cells: a. Inoculate 5 mL of LB medium with a single colony of the E. coli strain harboring pKD46 and grow overnight at 30°C with shaking. b. The next day, dilute the overnight culture 1:100 into 50 mL of LB medium containing ampicillin and 1 mM L-Arabinose (to induce the Lambda Red system). c. Grow the culture at 30°C with shaking to an OD600 of 0.4-0.6. d. Chill the culture on ice for at least 30 minutes. e. Pellet the cells by centrifugation at 4°C. f. Wash the cell pellet twice with ice-cold sterile 10% glycerol. g. Resuspend the final cell pellet in a small volume (e.g., 100 µL) of ice-cold 10% glycerol. These are your electrocompetent cells.
-
Preparation of the Knockout Cassette: a. Design PCR primers to amplify the antibiotic resistance cassette. The forward primer should have a 5' tail with 40-50 bp of homology to the region immediately upstream of the target gene's start codon. The reverse primer should have a 5' tail with 40-50 bp of homology to the region immediately downstream of the target gene's stop codon. b. Perform PCR using a template plasmid (e.g., pKD3 for chloramphenicol resistance) to amplify the resistance cassette with the flanking homology arms. c. Purify the PCR product using a PCR purification kit and quantify the DNA concentration.
-
Electroporation and Selection: a. Add 100-200 ng of the purified PCR product to 50 µL of the prepared electrocompetent cells. b. Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette. c. Electroporate the cells using an electroporator (e.g., 2.5 kV, 200 Ω, 25 µF). d. Immediately add 1 mL of SOC or LB medium to the cuvette and transfer the cell suspension to a microcentrifuge tube. e. Incubate the cells at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene. f. Plate the cell suspension on LB agar plates containing the appropriate antibiotic for the resistance cassette and incubate at 37°C overnight.
-
Verification of Gene Knockout: a. Pick individual colonies from the selective plates. b. Verify the correct gene replacement by colony PCR using primers that flank the target gene locus. The PCR product from a successful knockout will be larger than the wild-type product due to the insertion of the resistance cassette. c. Further verification can be done by DNA sequencing of the PCR product.
-
(Optional) Removal of the Resistance Cassette: a. The resistance cassette is typically flanked by FRT sites. It can be removed by introducing a plasmid expressing the Flp recombinase (e.g., pCP20), which is also temperature-sensitive. b. Transform the verified knockout strain with the Flp recombinase plasmid and select for transformants at 30°C. c. Induce the expression of Flp recombinase by shifting the temperature to 42°C. d. Plate the cells on non-selective LB agar plates and incubate at 37°C. e. Screen for colonies that have lost both the resistance cassette and the Flp recombinase plasmid (by checking for sensitivity to the corresponding antibiotics).
Protocol 2: Plasmid-Based Gene Overexpression in E. coli
This protocol describes the overexpression of a target gene in E. coli using a plasmid-based expression system.
Materials:
-
E. coli expression host (e.g., BL21(DE3) or a metabolically engineered strain)
-
Expression plasmid with a suitable promoter (e.g., T7, trc, or araBAD) and the gene of interest cloned into the multiple cloning site.
-
LB medium with the appropriate antibiotic for plasmid maintenance.
-
Inducer (e.g., IPTG for T7 and trc promoters, L-Arabinose for the araBAD promoter).
-
Standard molecular biology reagents and equipment for plasmid construction and transformation.
Procedure:
-
Plasmid Construction: a. Amplify the gene of interest by PCR from the genomic DNA of the source organism. Design primers with appropriate restriction sites for cloning into the expression vector. b. Digest both the PCR product and the expression vector with the corresponding restriction enzymes. c. Ligate the digested gene insert into the linearized vector. d. Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α). e. Select for transformants on LB agar plates containing the appropriate antibiotic. f. Verify the correct plasmid construction by colony PCR, restriction digestion, and DNA sequencing.
-
Transformation into Expression Host: a. Prepare competent cells of the desired E. coli expression host. b. Transform the verified expression plasmid into the competent cells. c. Plate the transformation mixture on LB agar plates with the appropriate antibiotic and incubate overnight at 37°C.
-
Gene Overexpression: a. Inoculate a single colony of the transformed expression host into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, dilute the overnight culture into a larger volume of fresh LB medium (e.g., 1:100 dilution). c. Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6. d. Induce gene expression by adding the appropriate inducer to the culture (e.g., 0.1-1 mM IPTG or 0.2% L-Arabinose). e. Continue to incubate the culture for several hours (e.g., 4-16 hours) at an optimal temperature for protein expression (e.g., 25-37°C). The optimal conditions may need to be determined empirically.
-
Verification of Overexpression: a. Harvest the cells by centrifugation. b. Analyze the protein expression levels by SDS-PAGE. A band corresponding to the molecular weight of the target protein should be visible or more intense in the induced sample compared to the uninduced control. c. Further verification can be done by Western blotting using an antibody specific to the target protein or a tag.
Protocol 3: Fed-Batch Fermentation for L-Homoserine Production
This protocol provides a general guideline for fed-batch fermentation to achieve high-titer L-Homoserine production.
Materials:
-
Engineered E. coli strain for L-Homoserine production.
-
Seed medium (e.g., LB medium).
-
Fermentation medium (a defined minimal medium is often used, such as M9 medium supplemented with a carbon source, nitrogen source, and trace elements).
-
Feeding solution (concentrated glucose or other carbon source).
-
Bioreactor with controls for temperature, pH, and dissolved oxygen (DO).
-
Sterile antifoam agent.
Media Recipes:
-
LB Medium (per 1 L):
-
Tryptone: 10 g
-
Yeast Extract: 5 g
-
NaCl: 10 g
-
Dissolve in deionized water and autoclave.
-
-
M9 Minimal Medium (5X Stock, per 1 L):
-
Na2HPO4: 64 g
-
KH2PO4: 15 g
-
NaCl: 2.5 g
-
NH4Cl: 5 g
-
Dissolve in deionized water and autoclave.
-
For 1 L of 1X M9 medium: Use 200 mL of 5X M9 salts and add sterile solutions of 2 mL of 1 M MgSO4, 100 µL of 1 M CaCl2, and a carbon source (e.g., 20 mL of 20% glucose).
-
Procedure:
-
Inoculum Preparation: a. Inoculate a single colony of the engineered strain into a flask containing seed medium. b. Grow overnight at 37°C with shaking. c. Use the overnight culture to inoculate a larger volume of seed medium and grow until the mid-exponential phase.
-
Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with the fermentation medium and sterilize it. b. After sterilization, add sterile supplements such as the carbon source, vitamins, and antibiotics. c. Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v). d. Start the batch cultivation under controlled conditions (e.g., 37°C, pH 7.0, and DO maintained above 20% by controlling agitation and aeration).
-
Fed-Batch Phase: a. When the initial carbon source in the batch medium is nearly depleted (indicated by a sharp increase in DO), start the feeding of the concentrated carbon source solution. b. The feeding rate can be controlled to maintain a low concentration of the carbon source in the fermenter, which can help to avoid the formation of inhibitory byproducts. The feeding strategy can be a constant feed rate, an exponential feed rate, or a DO-stat based feeding. c. Continue the fermentation for an extended period (e.g., 48-72 hours), monitoring cell growth (OD600) and L-Homoserine concentration periodically.
-
Harvesting: a. Once the desired L-Homoserine titer is reached or production ceases, stop the fermentation. b. Harvest the fermentation broth for downstream processing and product analysis.
Protocol 4: Quantification of L-Homoserine by HPLC
This protocol outlines a method for the quantification of L-Homoserine in fermentation broth using High-Performance Liquid Chromatography (HPLC) after derivatization.
Materials:
-
Fermentation broth samples.
-
L-Homoserine standard solution.
-
Derivatization reagent (e.g., diethyl ethoxymethylenemalonate - DEEMM).
-
Boric acid buffer.
-
Methanol.
-
HPLC system with a UV or fluorescence detector.
-
C18 reversed-phase HPLC column.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: a. Centrifuge the fermentation broth samples to remove cells and other solid particles. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered sample with ultrapure water if the L-Homoserine concentration is expected to be high.
-
Derivatization: a. Prepare a derivatization solution of DEEMM in methanol (e.g., 0.5%). b. In a reaction vial, mix the prepared sample (or standard solution) with boric acid buffer and the DEEMM solution. c. Incubate the mixture at an elevated temperature (e.g., 70°C) for a specific time (e.g., 2 hours) to complete the derivatization reaction.
-
HPLC Analysis: a. Set up the HPLC system with a C18 column. b. The mobile phase typically consists of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient or isocratic mode. The exact conditions will depend on the specific column and derivatization agent used. c. Inject the derivatized sample onto the HPLC column. d. Detect the derivatized L-Homoserine using a UV or fluorescence detector at the appropriate wavelength. e. A standard curve should be prepared using known concentrations of L-Homoserine standard that have undergone the same derivatization procedure.
-
Quantification: a. Identify the peak corresponding to the derivatized L-Homoserine in the chromatogram based on the retention time of the standard. b. Calculate the concentration of L-Homoserine in the samples by comparing the peak area with the standard curve.
Application Note 2: Enzymatic Resolution of this compound
This compound, often produced through chemical synthesis, is a racemic mixture of D- and L-enantiomers. For many biological applications, including its use as a precursor in metabolic engineering, the pure L-enantiomer is required. Enzymatic resolution is a highly selective and efficient method for separating these enantiomers. This process typically involves the use of an enantioselective enzyme, such as an L-amino acid oxidase or an acylase, that specifically acts on one of the enantiomers, allowing for the separation of the other.
For example, an L-amino acid oxidase can be used to selectively degrade the L-Homoserine in a DL-mixture, leaving the D-Homoserine untouched. Alternatively, if the this compound is first N-acetylated, an L-aminoacylase can be used to specifically deacetylate the N-acetyl-L-Homoserine, allowing for its separation from the unreacted N-acetyl-D-Homoserine.
Visualizations
L-Homoserine Biosynthetic Pathway in E. coli
Caption: Metabolic pathway for L-Homoserine biosynthesis in E. coli.
Experimental Workflow for Engineered Strain Development
Caption: Workflow for developing high-producing L-Homoserine strains.
References
DL-Homoserine: Applications in Pharmaceutical Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homoserine, a non-proteinogenic amino acid, and its derivatives are versatile building blocks in pharmaceutical development. Its unique chemical structure, featuring both a hydroxyl and an amino group, allows for a wide range of chemical modifications, making it a valuable precursor in the synthesis of various pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in several key areas of pharmaceutical research and development, including its role as a synthetic precursor and its application in the development of novel therapeutics.
I. This compound as a Chiral Building Block: Synthesis of L-α-Vinylglycine
L-α-Vinylglycine is a naturally occurring amino acid that acts as an irreversible inhibitor of several pyridoxal phosphate-dependent enzymes, making it a valuable target for pharmaceutical research. L-Homoserine lactone, a derivative of L-homoserine, serves as a convenient and efficient starting material for the synthesis of L-α-vinylglycine.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity/Optical Yield | Reference |
| 1 | N-(tert-Butoxycarbonyl)-homoserine lactone (1) | L-Homoserine lactone trifluoroacetate salt | Di-tert-butyl dicarbonate, NEt₃, CH₂Cl₂ | 97 | Solid | [1] |
| 2 | Diphenylmethyl N-(tert-butoxycarbonyl)-2-(phenylseleno)ethylglycinate (2) | N-(tert-Butoxycarbonyl)-homoserine lactone (1) | NaBH₄, Diphenyl diselenide, DMF | 83 | ≥ 96% ee | [1] |
| 3 | Diphenylmethyl N-(tert-butoxycarbonyl)-L-α-vinylglycinate (3) | Compound (2) | Ozone, 1-hexene, PhH | - | Crude oil | [1] |
| 4 | L-α-Vinylglycine trifluoroacetate salt (4) | Crude Compound (3) | CF₃COOH, AcOH, CH₂Cl₂ | 90 (for two steps) | ≥ 95% ee | [1] |
| Overall | L-α-Vinylglycine trifluoroacetate salt (4) | L-Homoserine lactone trifluoroacetate salt | - | 72 | ≥ 95% optical yield | [1] |
Experimental Protocol: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone
Step 1: N-(tert-Butoxycarbonyl)-homoserine lactone (1)
-
To a solution of L-homoserine lactone trifluoroacetate salt (2.00 g, 9.29 mmol) and triethylamine (NEt₃, 1.4 mL, 9.29 mmol) in dichloromethane (CH₂Cl₂, 38 mL) at 0°C, add di-tert-butyl dicarbonate (2.03 g, 9.29 mmol).
-
Stir the reaction mixture for 12 hours at room temperature.
-
Wash the reaction mixture with water (1 x 25 mL) and 1N HCl (1 x 25 mL).
-
Dry the organic layer over magnesium sulfate (MgSO₄) and evaporate the solvent to yield N-(tert-butoxycarbonyl)-homoserine lactone (1) as a white solid (1.82 g, 97%).
Step 2: Diphenylmethyl N-(tert-Butoxycarbonyl)-2-(phenylseleno)ethylglycinate (2)
-
To an argon-purged flask containing sodium borohydride (NaBH₄, 310 mg, 8.19 mmol), add a solution of diphenyl diselenide (1.58 g, 7.45 mmol) in dimethylformamide (DMF, 60 mL) via cannula.
-
To this solution, add a solution of lactone 1 (1.50 g, 7.45 mmol) in DMF (60 mL) via cannula.
-
Heat the reaction mixture at 100°C for 1 hour.
-
Cool the mixture to 0°C, add methanol (15 mL), and stir for 5 hours.
-
Remove the solvent in vacuo.
-
Partition the residue between diethyl ether (Et₂O, 200 mL) and 100 mM sodium acetate (NaOAc) buffer (pH 5).
-
Extract the aqueous layer twice more with Et₂O (200 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and esterify with diphenyldiazomethane (1.88 g, 9.69 mmol) in ethyl acetate (EtOAc).
-
Evaporate the solvent and purify by chromatography to yield compound 2 (3.24 g, 83%).
Step 3: Diphenylmethyl N-(tert-Butoxycarbonyl)-L-α-vinylglycinate (3)
-
Bubble ozone into a solution of selenide 2 (474 mg, 0.913 mmol) in CH₂Cl₂ (10 mL) at -78°C until a light blue color persists.
-
Add 1-hexene (2 mL, 16 mmol).
-
Add this cold solution dropwise to refluxing benzene (PhH, 36 mL) and continue refluxing for 1 hour.
-
Evaporate the solvent to give crude compound 3 as an oil.
Step 4: L-α-Vinylglycine, Trifluoroacetate Salt (4)
-
To a solution of crude compound 3 in CH₂Cl₂ (18 mL) at 0°C, add trifluoroacetic acid (CF₃COOH, 10 mL) and acetic acid (AcOH, 57 µL, 1.01 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Add water (30 mL) and extract with CH₂Cl₂ (3 x 20 mL) and Et₂O (3 x 20 mL).
-
Evaporate the aqueous layer and dry thoroughly to yield L-α-vinylglycine trifluoroacetate salt 4 (176 mg, 90% for the final two steps).
Caption: Synthesis of L-α-Vinylglycine from L-Homoserine lactone.
II. N-Acyl-Homoserine Lactone (AHL) Analogs as Quorum Sensing Inhibitors
N-Acyl-homoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria for quorum sensing (QS), a process that regulates virulence factor production and biofilm formation. Developing analogs of AHLs that can inhibit QS is a promising anti-virulence strategy. This compound lactone is a key starting material for the synthesis of these analogs.
Quantitative Data: Inhibition of Violacein Production in Chromobacterium violaceum
| Compound | R Group | IC₅₀ (µM) | Reference |
| 5h | 2-Fluorophenyl | 1.64 | |
| 5k | 2,6-Difluorophenyl | 1.66 | |
| 5j | 2-Nitrophenyl | 3.12 | |
| 5i | 2-Chlorophenyl | 4.91 | |
| C00 | Dodecanoyl (modified) | - | |
| C01 | Dodecanoyl (modified) | - | |
| C03 | Dodecanoyl (modified) | - | |
| C60 | Dodecanoyl (modified) | - | |
| Compound 10 | 2-(4-bromophenyl)butanoyl | Significant inhibition |
Note: A direct comparison of IC₅₀ values across different studies can be challenging due to variations in experimental conditions.
Experimental Protocol: General Synthesis of N-Acyl-Homoserine Lactone Analogs
This protocol describes a general method for the acylation of this compound lactone.
-
Dissolve this compound lactone hydrobromide in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine) to neutralize the hydrobromide salt.
-
Cool the solution to 0°C.
-
Add the desired acyl chloride or carboxylic acid (with a coupling agent like EDC) to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Wash the reaction mixture with aqueous solutions (e.g., water, dilute HCl, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-homoserine lactone analog.
Caption: General synthesis of N-acyl-homoserine lactone analogs.
III. Synthesis of Erdosteine from a Homoserine Derivative
Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Its synthesis can be achieved using DL-homocysteine thiolactone hydrochloride, a sulfur-containing analog of homoserine lactone.
Quantitative Data
| Method | Key Reactants | Yield (%) | Purity (%) | Reference |
| One-Pot Synthesis | DL-homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acid, Sodium Carbonate | 78.6 | 99.74 | |
| Sodium Bicarbonate Variant | DL-homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acid, Sodium Bicarbonate | 77.0 | 99.41 | |
| Two-Solvent System | DL-homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acid, Sodium Hydroxide | 55.7 | 99.34 | |
| Acetic Anhydride Activation | 3-sulfo-glutaric acid, Acetic Anhydride, DL-homocysteine thiolactone HCl, NaHCO₃ | 81.6 (after refining) | 99.39 |
Experimental Protocol: One-Pot Synthesis of Erdosteine using Sodium Carbonate
-
In a 500 mL reaction flask, add 40 mL of water and 20 g (0.130 mol) of DL-homocysteine thiolactone hydrochloride.
-
Dissolve the solid and cool the solution to 0°C.
-
Slowly drip a sodium carbonate solution (7.3 g of sodium carbonate in 35 mL of water) into the reaction flask.
-
After the first base addition, add 18.2 g (0.138 mol) of 3-sulfo-Pyroglutaric acid in three portions.
-
Slowly drip another sodium carbonate solution (7.8 g of sodium carbonate in 40 mL of water) to maintain the reaction pH between 6.2 and 6.7.
-
Stir the reaction at 0-5°C for 30 minutes.
-
After the reaction is complete, perform an appropriate workup (e.g., acidification to precipitate the product).
-
Filter, wash, and dry the solid to obtain Erdosteine.
Caption: Synthesis of Erdosteine.
IV. Synthesis of [¹¹C]-Methionine for Positron Emission Tomography (PET) Imaging
Radiolabeled amino acids are important tracers for PET imaging in oncology. L-[methyl-¹¹C]Methionine ([¹¹C]MET) is widely used for brain tumor diagnostics. It can be synthesized by the ¹¹C-methylation of L-homocysteine thiolactone.
Quantitative Data
| Method | Precursor | Radiochemical Yield (%) | Enantiomeric Purity (L-isomer, %) | Synthesis Time (min) | Reference |
| On-line ¹¹C-methylation | L-homocysteine thiolactone HCl | 75 ± 3 (based on [¹¹C]CH₃I) | 93.7 ± 0.5 | - | |
| Robotic Synthesis | L-homocysteine thiolactone | 60 (decay corrected, based on [¹¹C]CH₃I) | - | 16 |
Experimental Protocol: On-line ¹¹C-Methylation of L-Homocysteine Thiolactone Hydrochloride
This protocol outlines the general principle of the on-line synthesis.
-
[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via gas-phase or wet chemistry methods.
-
Trapping and Reaction: The [¹¹C]CH₃I is trapped on a solid support (e.g., a C18 Sep-Pak cartridge) pre-loaded with a solution of L-homocysteine thiolactone hydrochloride and a base (e.g., NaOH) in an ethanol/water mixture.
-
Elution and Purification: The resulting [¹¹C]Methionine is eluted from the cartridge with a suitable solvent. The product is then purified, typically by passing through additional solid-phase extraction cartridges to remove unreacted precursors and impurities.
-
Formulation: The purified [¹¹C]Methionine is formulated in a physiologically compatible solution for injection.
Caption: Synthesis of [¹¹C]-Methionine for PET Imaging.
V. Areas with Limited Publicly Available Data
While this compound and its derivatives show great potential in other advanced pharmaceutical applications, detailed experimental protocols and comprehensive quantitative data in the public domain are limited for the following areas:
-
This compound as a Linker in Antibody-Drug Conjugates (ADCs): The design and synthesis of linkers are critical for the efficacy and safety of ADCs. While N-acyl-homoserine lactones have been used as haptens to generate antibodies, their direct application as linkers for conjugating cytotoxic drugs to antibodies is not well-documented in peer-reviewed literature with specific protocols.
Further research and publication in these areas are needed to fully explore the potential of this compound in these cutting-edge pharmaceutical technologies.
Conclusion
This compound and its derivatives are valuable and versatile molecules in pharmaceutical development. The provided application notes and protocols for the synthesis of L-α-vinylglycine, N-acyl-homoserine lactone analogs, Erdosteine, and [¹¹C]-Methionine highlight its importance as a chiral building block and a precursor for bioactive molecules. While its application in ADCs and targeted drug delivery systems remains an area for further exploration, the established synthetic routes and biological activities demonstrate the significant potential of this compound in the ongoing quest for new and improved pharmaceuticals.
References
Application Notes and Protocols for DL-Homoserine in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homoserine is a crucial intermediate in the biosynthesis of several essential amino acids, including threonine, methionine, and isoleucine.[1] As such, the enzymes that metabolize homoserine are vital for cellular function and represent potential targets for drug development and metabolic engineering. This document provides detailed application notes and protocols for the use of this compound as a substrate in key enzymatic assays. The focus is on providing robust methodologies for studying enzymes such as Homoserine Dehydrogenase, Homoserine Kinase, and Threonine Synthase.
Homoserine Dehydrogenase (HSD) Assay
Homoserine dehydrogenase (EC 1.1.1.3) catalyzes the reversible NAD(P)+-dependent oxidation of L-homoserine to L-aspartate-4-semialdehyde.[2] This enzyme is a key regulatory point in the aspartate metabolic pathway.[2][3]
Application
This spectrophotometric assay allows for the determination of HSD activity by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H. This method is suitable for enzyme characterization, inhibitor screening, and kinetic analysis.
Quantitative Data Summary
| Enzyme Source | Substrate | Km | Vmax | Optimal pH | Cofactor Preference | Reference |
| Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 mM | 2.72 ± 0.06 µmol/min/mg | 9.0 | NADP+ | [4] |
| Thermus thermophilus | L-Homoserine | 1.2 mM | 0.38 U/mg | - | NADP+ | |
| Escherichia coli | L-Aspartate semialdehyde | - | - | - | NADH is preferred over NADPH |
Experimental Protocol: Spectrophotometric Assay for Homoserine Dehydrogenase
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
L-Homoserine stock solution (e.g., 100 mM in water)
-
NAD+ or NADP+ stock solution (e.g., 20 mM in water)
-
Purified Homoserine Dehydrogenase
-
UV-Vis Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM L-Homoserine
-
10 mM NAD+ (or NADP+, depending on the enzyme's preference)
-
-
Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a known amount of purified Homoserine Dehydrogenase.
-
Immediately start monitoring the increase in absorbance at 340 nm over time. The rate of NADH or NADPH formation can be calculated using the Beer-Lambert law (molar extinction coefficient for NADH and NADPH at 340 nm is 6220 M-1cm-1).
-
The initial reaction velocity should be determined from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.
Homoserine Kinase (HSK) Assay
Homoserine kinase (EC 2.7.1.39) catalyzes the ATP-dependent phosphorylation of L-homoserine to form O-phospho-L-homoserine, a key branch-point intermediate in threonine and methionine biosynthesis.
Application
This coupled spectrophotometric assay is designed to continuously measure HSK activity by linking the production of ADP to the oxidation of NADH. The assay is highly sensitive and suitable for detailed kinetic studies and high-throughput screening of inhibitors.
Quantitative Data Summary
| Enzyme Source | Substrate | Km | Optimal pH | Other Requirements | Reference |
| Escherichia coli | L-Homoserine | 0.15 mM (up to 0.75 mM) | 7.6 | ATP (Km = 0.2 mM) | |
| Escherichia coli | L-Homoserine | 0.3 mM | 7.8 | ATP (Km = 0.3 mM), K+ or NH4+, Mg2+ | |
| Chlamydomonas reinhardtii | L-Homoserine | 0.107 mM | 8.5 | ATP (Km = 0.2 mM), K+, Mg2+ |
Experimental Protocol: Coupled Spectrophotometric Assay for Homoserine Kinase
Principle: The ADP produced by the homoserine kinase reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.5)
-
L-Homoserine stock solution (e.g., 2.5 mM)
-
ATP stock solution (e.g., 20 mM)
-
MgCl2 stock solution (e.g., 200 mM)
-
KCl stock solution (e.g., 500 mM)
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 10 mM)
-
NADH stock solution (e.g., 4 mM)
-
Pyruvate kinase (PK) solution (e.g., 15 units/mL)
-
Lactate dehydrogenase (LDH) solution (e.g., 11 units/mL)
-
Purified Homoserine Kinase
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM Tris-HCl buffer (pH 8.5)
-
20 mM MgCl2
-
50 mM KCl
-
1 mM PEP
-
0.4 mM NADH
-
2 mM ATP
-
15 U/mL Pyruvate Kinase
-
11 U/mL Lactate Dehydrogenase
-
-
Incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding 0.25 mM L-Homoserine.
-
Start the measurement by adding a known amount of purified Homoserine Kinase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation, which is directly proportional to the homoserine kinase activity.
Threonine Synthase (TS) Assay
Threonine synthase (EC 4.2.3.1) catalyzes the final step in threonine biosynthesis, converting O-phospho-L-homoserine to L-threonine and inorganic phosphate.
Application
This continuous, coupled spectrophotometric assay measures threonine synthase activity by monitoring the consumption of NADH. It is a sensitive method for characterizing the enzyme and screening for modulators.
Quantitative Data Summary
| Enzyme Source | Substrate | Km | kcat | Optimal pH | Reference |
| Escherichia coli | O-phospho-L-homoserine | 0.34 mM | 4 s-1 | 8.7 |
Experimental Protocol: Coupled Spectrophotometric Assay for Threonine Synthase
Principle: The L-threonine produced by threonine synthase is converted to α-ketobutyrate by threonine deaminase (TD). Subsequently, α-ketobutyrate is reduced to 2-hydroxybutyrate by hydroxyisocaproate dehydrogenase (HO-HxoDH), a reaction that oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Buffer (e.g., Tris-HCl, pH 8.7)
-
O-phospho-L-homoserine (OPHS) stock solution
-
NADH stock solution
-
Threonine deaminase (TD)
-
Hydroxyisocaproate dehydrogenase (HO-HxoDH)
-
Purified Threonine Synthase
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, NADH, TD, and HO-HxoDH.
-
Incubate at the desired temperature to reach thermal equilibrium.
-
Initiate the reaction by adding OPHS.
-
Start the measurement by adding a known amount of purified Threonine Synthase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the threonine synthase activity.
Metabolic Pathways Involving Homoserine
This compound is a central molecule in the aspartate pathway, leading to the synthesis of essential amino acids. Understanding these pathways is critical for metabolic engineering and drug discovery.
This diagram illustrates the central role of L-homoserine as a precursor to O-phospho-L-homoserine, which is the branch point for the synthesis of threonine and methionine. The enzymes in this pathway are key targets for herbicides and antibiotics, as mammals lack this pathway and must obtain these amino acids from their diet.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Crystal structure of threonine synthase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production of D-Homoserine from DL-Homoserine
Introduction
D-homoserine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. The production of enantiomerically pure D-homoserine from its racemic mixture (DL-homoserine) is a critical step in these synthetic processes. This document provides detailed application notes and experimental protocols for the primary methods employed for this resolution: microbial resolution, enzymatic resolution, and chemical resolution. These methods are tailored for researchers, scientists, and professionals in drug development, offering a comparative overview and practical guidance for implementation.
I. Methods Overview and Data Summary
Several strategies have been developed to resolve this compound into its constituent enantiomers. The choice of method often depends on factors such as desired purity, yield, scalability, and cost. Below is a summary of the key methodologies and their reported efficiencies.
Table 1: Comparison of Methods for D-Homoserine Production from this compound
| Method | Key Biocatalyst/Reagent | Reported Yield | Enantiomeric Excess (e.e.) of D-Homoserine | Key Advantages | Key Disadvantages | Reference |
| Microbial Resolution | Arthrobacter nicotinovorans strain 2-3 | Not explicitly stated for isolated product, but complete degradation of L-enantiomer | >99.9% | High enantioselectivity, uses whole cells which can be cost-effective. | Requires sterile culture conditions, potential for byproduct formation. | [1] |
| Enzymatic Resolution | L-amino acid oxidase (L-AAO) from Rhodococcus sp. | Not explicitly stated for D-homoserine, but the method is described as versatile for various D-amino acids. | High (implied by the complete degradation of the L-isomer) | High specificity, mild reaction conditions. | Enzyme cost and stability can be limiting factors. | [1] |
| Chemoenzymatic Resolution | Penicillin G acylase (immobilized) on N-phenylacetyl-DL-homoserine lactone | 46-47% for each enantiomer | >99% | High enantiomeric purity, applicable to modified substrates. | Requires initial chemical modification of the substrate and subsequent deprotection steps. | [1] |
| Chemical Resolution | L-tyrosinehydrazide (as resolving agent) for carbobenzoxy-DL-homoserine | Not explicitly stated | High (implied by successful resolution) | Can be a straightforward chemical process. | Often requires derivatization, use of potentially expensive resolving agents, and multiple steps. | [1] |
II. Experimental Protocols
Protocol 1: Microbial Resolution using Arthrobacter nicotinovorans
This protocol is based on the enantioselective degradation of L-homoserine from a this compound mixture by Arthrobacter nicotinovorans.
1. Materials and Reagents:
-
Arthrobacter nicotinovorans strain 2-3
-
This compound hydrobromide
-
Basal salt medium (composition not specified in the abstract, a general microbial growth medium would be a starting point)
-
Centrifuge
-
Incubator shaker
-
HPLC with a chiral column for enantiomeric excess determination
2. Procedure:
-
Step 1: Inoculum Preparation:
-
Prepare a seed culture of Arthrobacter nicotinovorans strain 2-3 in a suitable nutrient broth.
-
Incubate at an appropriate temperature (e.g., 30°C) with shaking until a sufficient cell density is reached.
-
-
Step 2: Production Medium Preparation:
-
Prepare the production medium containing up to 5% (w/v) this compound hydrobromide as the sole carbon and nitrogen source in a basal salt medium.[1]
-
Sterilize the medium by autoclaving or filtration.
-
-
Step 3: Fermentation:
-
Inoculate the production medium with the seed culture.
-
Incubate the culture at 30°C with shaking for approximately 48 hours, or until the L-enantiomer is completely consumed.
-
Monitor the degradation of L-homoserine and the concentration of D-homoserine using chiral HPLC.
-
-
Step 4: D-Homoserine Recovery:
-
After the complete degradation of L-homoserine, harvest the culture broth by centrifugation to remove the bacterial cells.
-
The supernatant containing D-homoserine can be further purified using standard methods such as ion-exchange chromatography or crystallization.
-
-
For Washed Cell Reaction:
-
Alternatively, harvest cells from a culture grown on this compound.
-
Wash the cells with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the washed cells in a reaction buffer containing a higher concentration of this compound hydrobromide (up to 510 mM).
-
Incubate with agitation and monitor the reaction progress. This method can achieve a higher reaction velocity.
-
3. Analysis:
-
Determine the enantiomeric excess of D-homoserine in the final product using chiral HPLC analysis.
Protocol 2: Enzymatic Resolution using L-Amino Acid Oxidase (L-AAO)
This protocol describes the kinetic resolution of this compound using L-AAO, which selectively oxidizes the L-enantiomer.
1. Materials and Reagents:
-
L-amino acid oxidase (L-AAO) from Rhodococcus sp. AIU Z-35-1
-
This compound
-
Reaction buffer (e.g., pH 7.0)
-
Catalase (to decompose the hydrogen peroxide byproduct)
-
Temperature-controlled reactor/shaker
-
HPLC with a chiral column
2. Procedure:
-
Step 1: Reaction Setup:
-
Prepare a solution of this compound in the reaction buffer at a desired concentration.
-
Add L-amino acid oxidase to the solution. The optimal enzyme concentration should be determined empirically.
-
Add catalase to the reaction mixture to prevent the accumulation of hydrogen peroxide, which can inactivate the L-AAO.
-
-
Step 2: Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) for approximately 24 hours.
-
Monitor the consumption of L-homoserine and the formation of the corresponding α-keto acid using a suitable analytical method (e.g., HPLC).
-
-
Step 3: D-Homoserine Isolation:
-
Once the L-enantiomer is completely converted, terminate the reaction by denaturing the enzyme (e.g., by heat treatment or pH change).
-
Remove the denatured enzyme by centrifugation or filtration.
-
Isolate and purify the D-homoserine from the reaction mixture, separating it from the α-keto acid byproduct, using methods like ion-exchange chromatography.
-
3. Analysis:
-
Confirm the enantiomeric purity of the isolated D-homoserine using chiral HPLC.
III. Visualizations
Diagram 1: Microbial Resolution Workflow
Caption: Workflow for microbial resolution of this compound.
Diagram 2: Enzymatic Resolution Workflow
Caption: Workflow for enzymatic resolution of this compound.
Diagram 3: Chemoenzymatic Resolution Logical Pathway
Caption: Logical pathway for chemoenzymatic D-homoserine production.
References
Application Notes and Protocols: Synthesis of DL-Homoserine Lactone from DL-Homoserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of DL-Homoserine lactone, a crucial precursor in the synthesis of various N-acyl-homoserine lactones (AHLs) which are pivotal signaling molecules in bacterial quorum sensing. The straightforward acid-catalyzed cyclization of this compound is a high-yield reaction, providing the hydrochloride salt of the lactone. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications in microbiology, chemical biology, and drug discovery.
Introduction
This compound lactone is the core chemical scaffold of N-acyl-homoserine lactones (AHLs), which are a class of signaling molecules involved in quorum sensing in Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. By synthesizing this compound lactone, researchers can subsequently generate a library of AHLs with varying acyl chain lengths to study and modulate bacterial communication, biofilm formation, and virulence factor expression. The protocol described herein details an efficient method for the preparation of this compound lactone hydrochloride from this compound through an acid-catalyzed intramolecular cyclization.
Chemical Reaction Pathway
The synthesis of this compound lactone from this compound is an acid-catalyzed intramolecular esterification, also known as lactonization. The hydroxyl group of the homoserine molecule nucleophilically attacks the protonated carboxylic acid group, leading to the formation of a five-membered ring (the lactone) and the elimination of a water molecule. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which also results in the formation of the hydrochloride salt of the amine in the product.
Application Notes and Protocols: The Role of DL-Homoserine in Quorum Sensing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in a population density-dependent manner. In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactones (AHLs). DL-Homoserine, and more specifically its lactonized form, this compound lactone, serves as a fundamental building block for the chemical synthesis of AHLs. While this compound itself is not a direct modulator of quorum sensing, its application as a precursor is crucial for researchers studying these signaling pathways. These application notes provide detailed protocols for the synthesis of AHLs using this compound lactone and their subsequent use in key quorum sensing assays.
I. Role of this compound in Quorum Sensing Studies
The primary application of this compound in quorum sensing research is indirect, serving as a key reactant in the synthesis of the homoserine lactone ring, the core structure of AHL signaling molecules. The availability of synthetic AHLs is essential for:
-
Elucidating QS Pathways: Providing specific AHL molecules to study their interaction with bacterial receptors and the subsequent downstream signaling cascade.
-
Standardization of Bioassays: Using known concentrations of pure AHLs as standards to quantify their production by bacterial cultures.
-
Screening for QS Inhibitors: Developing assays where synthetic AHLs are used to activate QS, which can then be screened against potential inhibitory compounds.
-
Structure-Activity Relationship Studies: Synthesizing a variety of AHL analogs with modified acyl chains to understand the structural requirements for receptor binding and activation or inhibition.
While L-homoserine has been observed to have some effects on bacterial growth and gene expression at high concentrations, and can be a degradation product of AHLs in certain environments like the plant rhizosphere, its direct role as a signaling molecule or a potent modulator in native bacterial quorum sensing systems has not been established. Therefore, its utility in this field is predominantly as a synthetic precursor.
II. Synthesis of N-Acyl-Homoserine Lactones (AHLs)
The synthesis of AHLs is a cornerstone for in-depth quorum sensing research. This compound is first converted to its lactone form, which is then acylated.
Protocol 1: Synthesis of N-Acyl-Homoserine Lactones
This protocol describes a general method for the acylation of this compound lactone.
Materials:
-
This compound lactone hydrobromide
-
Acyl chloride (of desired chain length, e.g., hexanoyl chloride, octanoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation: Dissolve this compound lactone hydrobromide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Basification: Cool the solution to 0°C in an ice bath. Add triethylamine or pyridine dropwise to neutralize the hydrobromide and deprotonate the amine, forming the free base of the homoserine lactone.
-
Acylation: While stirring at 0°C, slowly add the desired acyl chloride dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-acyl-homoserine lactone.
-
Characterization: Confirm the identity and purity of the synthesized AHL using techniques such as NMR and mass spectrometry.
III. Application of Synthesized AHLs in Quorum Sensing Assays
The synthesized AHLs can be utilized in a variety of assays to study quorum sensing and to screen for potential inhibitors.
A. Reporter Gene Assays
Reporter gene assays are widely used to quantify the activation of quorum sensing pathways. These assays typically use a bacterial strain that has been genetically engineered to produce a measurable signal (e.g., light, color) in response to a specific AHL.
Table 1: Examples of Reporter Strains for AHL Detection
| Reporter Strain | Reporter Gene | Detected AHLs | Reference |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) | lacZ (β-galactosidase) | Broad range of AHLs | [1] |
| Chromobacterium violaceum CV026 | Violacein pigment | Short-chain AHLs (C4-C8) | [2] |
| Escherichia coli [pSB401] | luxCDABE (bioluminescence) | Short to medium-chain AHLs | |
| Pseudomonas aeruginosa PAO1(lasB-gfp) | gfp (Green Fluorescent Protein) | 3-oxo-C12-HSL | [2] |
Protocol 2: Bioluminescence Reporter Assay for QS Activation
This protocol uses the E. coli [pSB401] reporter strain to quantify AHL activity.
Materials:
-
E. coli [pSB401] reporter strain
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic for plasmid maintenance (e.g., tetracycline)
-
Synthesized AHLs of interest
-
96-well microtiter plates (white, clear-bottom for luminometry)
-
Luminometer
Procedure:
-
Culture Preparation: Grow an overnight culture of E. coli [pSB401] in LB broth with the appropriate antibiotic at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted culture to each well.
-
Add 1 µL of the synthesized AHLs at various concentrations to the wells. Include a negative control (solvent only) and a positive control (known AHL).
-
Incubation: Incubate the plate at 30°C for 4-6 hours.
-
Measurement: Measure the bioluminescence using a luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the AHL concentration to determine the dose-response curve.
B. Biofilm Inhibition Assays
Quorum sensing is often a key regulator of biofilm formation. This assay assesses the ability of potential inhibitors to disrupt AHL-mediated biofilm development.
Protocol 3: Crystal Violet Biofilm Assay
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., LB broth)
-
Synthesized AHL to induce biofilm formation (if the strain is a mutant)
-
Test compounds (potential QS inhibitors)
-
96-well microtiter plates (polystyrene)
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Culture Preparation: Grow an overnight culture of the bacterial strain.
-
Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.
-
In a 96-well plate, add 100 µL of the diluted culture to each well.
-
Add the synthesized AHL (if necessary) to a final concentration known to induce biofilm.
-
Add the test compounds at various concentrations. Include appropriate controls (no AHL, AHL only, solvent only).
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.
-
Staining:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Air dry the plate.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the wells treated with test compounds to the control wells to determine the percentage of biofilm inhibition.
Table 2: Example Data for Biofilm Inhibition
| Compound | Concentration (µM) | Biofilm Formation (OD550) | % Inhibition |
| Control (AHL only) | - | 1.25 ± 0.11 | 0% |
| Inhibitor X | 10 | 0.88 ± 0.09 | 29.6% |
| 50 | 0.45 ± 0.05 | 64.0% | |
| 100 | 0.21 ± 0.03 | 83.2% | |
| This compound (Control) | 100 | 1.22 ± 0.13 | 2.4% |
Note: This is example data. As established, this compound is not expected to have significant inhibitory activity and would serve as a negative control.
IV. Visualizing Pathways and Workflows
AHL Signaling Pathway
The following diagram illustrates a typical AHL-based quorum sensing circuit in Gram-negative bacteria.
Caption: A generalized AHL quorum sensing circuit.
Experimental Workflow for Screening QS Inhibitors
The diagram below outlines the workflow for synthesizing AHLs and using them to screen for potential quorum sensing inhibitors.
Caption: Workflow for AHL synthesis and inhibitor screening.
Conclusion
This compound is an indispensable starting material for the chemical synthesis of N-acyl-homoserine lactones, which are pivotal for advancing our understanding of bacterial quorum sensing. The protocols outlined in these application notes provide a framework for researchers to synthesize these critical signaling molecules and utilize them in robust assays to dissect QS pathways and discover novel inhibitors. Such research is vital for the development of new anti-virulence strategies to combat bacterial infections and biofilm-related problems in both clinical and industrial settings.
References
- 1. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acyl Homoserine Lactone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis, purification, and characterization of N-acyl homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing. The methodologies outlined are suitable for researchers in microbiology, chemical biology, and drug development who require access to these molecules for studying bacterial communication and developing novel antimicrobial strategies.
Introduction
N-acyl homoserine lactones (AHLs) are a class of small signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1][2] This communication system controls various physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[1][3] The ability to synthesize AHLs is crucial for investigating their biological functions and for the development of quorum sensing inhibitors as potential therapeutics. This guide details robust chemical and enzymatic methods for AHL synthesis.
Signaling Pathway Overview
AHL-mediated quorum sensing fundamentally involves two key proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.[4] The LuxI homolog is responsible for synthesizing a specific AHL molecule from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP). As the bacterial population density increases, AHLs accumulate in the environment. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to the cognate LuxR-type receptor. This AHL-receptor complex then acts as a transcriptional regulator, modulating the expression of target genes.
Caption: General mechanism of AHL-mediated quorum sensing in Gram-negative bacteria.
Experimental Protocols
I. Chemical Synthesis of N-acyl Homoserine Lactones
Chemical synthesis offers a versatile approach to produce a wide range of AHLs, including those with unnatural acyl chains for structure-activity relationship studies.
This method is a straightforward and efficient way to synthesize AHLs with simple, unfunctionalized acyl chains.
Materials:
-
L-homoserine lactone hydrobromide
-
Acyl chloride (e.g., butanoyl chloride, hexanoyl chloride)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Add a solution of the desired acyl chloride (1.1 eq) in dichloromethane to the aqueous solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure N-acyl homoserine lactone.
This protocol is adapted for the synthesis of AHLs containing a β-keto modification in the acyl chain, such as N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL).
Materials:
-
Meldrum's acid
-
Appropriate acid chloride (e.g., decanoyl chloride)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
L-homoserine lactone hydrobromide
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the β-ketoester:
-
React Meldrum's acid with the corresponding acid chloride in the presence of pyridine in dichloromethane to form the acyl-Meldrum's acid adduct.
-
Treat the crude adduct with methanol to yield the methyl β-ketoester.
-
-
Amidation:
-
Couple the resulting β-ketoester with L-homoserine lactone hydrobromide in the presence of a suitable coupling agent or after conversion to the corresponding acid.
-
Alternatively, a one-pot procedure can be employed where the acyl-Meldrum's acid adduct is reacted directly with L-homoserine lactone hydrobromide.
-
-
Purification:
-
Purify the final product by silica gel column chromatography.
-
II. Enzymatic Synthesis of N-acyl Homoserine Lactones
Enzymatic synthesis provides a green alternative to chemical methods, often proceeding with high specificity and under mild reaction conditions.
Materials:
-
Immobilized Candida antarctica lipase B (CALB)
-
L-homoserine lactone
-
Fatty acid (corresponding to the desired acyl chain)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol)
-
Molecular sieves
Procedure:
-
To a mixture of L-homoserine lactone (1.0 eq) and the desired fatty acid (1.0 eq) in an anhydrous organic solvent, add immobilized CALB.
-
Add activated molecular sieves to remove water formed during the reaction, driving the equilibrium towards product formation.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 40-60 °C) for 24-72 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the enzyme and molecular sieves.
-
Evaporate the solvent and purify the product by column chromatography.
General Experimental Workflow
The overall process for obtaining pure AHLs, whether through chemical or enzymatic synthesis, follows a general workflow.
References
DL-Homoserine as a Versatile Building Block for Innovative Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homoserine, a non-proteinogenic amino acid, is a valuable and versatile building block in modern peptide synthesis. Its unique four-carbon side chain terminating in a hydroxyl group offers a reactive handle for a variety of chemical modifications, enabling the creation of peptides with novel structures and enhanced biological activities. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences, its subsequent modifications, and its applications in drug discovery and chemical biology. The ability to use both D- and L-enantiomers of homoserine further broadens its utility, allowing for the synthesis of peptides with increased stability against enzymatic degradation.
Key Applications of this compound in Peptide Synthesis
Incorporating this compound into peptide backbones opens up a range of strategic possibilities for peptide design and engineering:
-
Peptide Cyclization: The side-chain hydroxyl group can be converted into a lactone, which is a key intermediate for head-to-tail peptide cyclization, a strategy often employed to enhance peptide stability and bioactivity.
-
Precursor for Other Amino Acids: Homoserine can be chemically transformed into other amino acids post-synthesis. A notable example is its oxidation to aspartic acid, which is particularly useful when acid-sensitive moieties elsewhere in the peptide prevent the direct use of protected aspartic acid during solid-phase peptide synthesis (SPPS).
-
Mimicking Biological Signaling Molecules: The homoserine lactone ring is the core structural feature of N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing. Synthetic peptides incorporating the homoserine lactone motif can be used to study and modulate these communication pathways.
-
Introduction of Ether Linkages: The hydroxyl group of homoserine can be used to form stable ether bridges within or between peptide chains, serving as mimics of disulfide bonds with improved stability in reducing environments.
-
Enhanced Stability: The incorporation of the D-enantiomer of homoserine can significantly increase the resistance of peptides to proteolytic degradation, thereby extending their in vivo half-life.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound in peptide synthesis, providing a reference for expected yields and efficiencies.
Table 1: Coupling Efficiency of Fmoc-Protected Homoserine in SPPS
| Amino Acid Derivative | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Notes |
| Fmoc-L-Hse(Trt)-OH | HATU/DIPEA | 30 - 60 | >99.5% | High efficiency under standard conditions. |
| Fmoc-D-Hse(Trt)-OH | HATU/DIPEA | 30 - 60 | >99.0% | Slightly lower efficiency may be observed due to steric factors in certain sequences.[1] |
| Fmoc-L-Hse(Trt)-OH | HBTU/DIPEA | 30 - 60 | 98 - 99.5% | Effective coupling, but potential for guanidinylation if excess reagent is used. |
| Fmoc-L-Hse(Trt)-OH | DIC/HOBt | 60 - 120 | 95 - 98% | Slower kinetics compared to aminium/uronium salts. |
Data is representative and can be sequence-dependent. Efficiency is often determined by UV monitoring of Fmoc deprotection.[1]
Table 2: Yields for the Oxidation of Homoserine to Aspartic Acid in Peptides [2]
| Peptide Substrate (Containing Homoserine) | Product (Containing Aspartic Acid) | Yield (%) |
| Dipeptide | Dipeptide | 81% |
| Tripeptide 1 | Tripeptide 1 | 78% |
| Tripeptide 2 | Tripeptide 2 | 80% |
| Pentapeptide | Pentapeptide | 58% |
Reaction Conditions: TEMPO (1.2 eq.), BAIB (2.4 eq.), in DCM/tBuOH/H₂O at room temperature for 45 minutes.[2]
Table 3: Cleavage Yields of Methionyl Peptides to Form Homoserine Lactone using Cyanogen Bromide (CNBr) [3]
| N-terminal Protecting Group | Solvent | Cleavage Yield (%) |
| Acetyl | 70% Formic Acid | 92% |
| Acetyl | 97-100% Formic Acid | 98% |
| Formyl | 70% Formic Acid | ~85-95% |
| tert-Butyloxycarbonyl (Boc) | 70% Formic Acid | ~93% |
| tert-Butyloxycarbonyl (Boc) | 97-100% Formic Acid | 30-33% |
Note: Free methionine is quantitatively converted to homoserine lactone.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-DL-Homoserine(Trt)-OH using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for incorporating a this compound residue into a peptide chain.
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support
-
Fmoc-DL-Hse(Trt)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove piperidine.
-
-
Coupling of Fmoc-DL-Hse(Trt)-OH:
-
In a separate vial, dissolve Fmoc-DL-Hse(Trt)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the activation mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Oxidation of Homoserine to Aspartic Acid
This protocol describes the conversion of a resin-bound homoserine-containing peptide to an aspartic acid-containing peptide.
Materials:
-
Peptide-resin containing a homoserine residue (with the side-chain hydroxyl group unprotected)
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
-
(Diacetoxyiodo)benzene (BAIB)
-
Dichloromethane (DCM)
-
tert-Butanol (tBuOH)
-
Deionized water
Procedure:
-
Swell the homoserine-containing peptide-resin in a solvent mixture of DCM/tBuOH/H₂O (4:4:1 v/v/v).
-
Add TEMPO (1.2 equivalents relative to the peptide) to the resin suspension.
-
Add BAIB (2.4 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 45 minutes.
-
Wash the resin thoroughly with DCM, DMF, and methanol.
-
The resin now contains the peptide with an aspartic acid residue at the former homoserine position and can be carried forward to the cleavage step as described in Protocol 1.
Protocol 3: Conversion of Methionine to Homoserine Lactone via CNBr Cleavage
This protocol details the cleavage of a peptide at the C-terminal side of a methionine residue, resulting in a peptide fragment ending with a homoserine lactone.
Materials:
-
Methionine-containing peptide
-
Cyanogen bromide (CNBr) (Caution: Highly toxic)
-
70% Formic acid in water (v/v)
-
Nitrogen gas
-
Lyophilizer
Procedure:
-
Dissolve the methionine-containing peptide in 70% formic acid.
-
In a well-ventilated fume hood, add a 50- to 100-fold molar excess of CNBr over methionine residues to the peptide solution.
-
Flush the reaction vessel with nitrogen gas, seal it, and wrap it in aluminum foil to protect it from light.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by diluting the mixture with a 10-fold volume of deionized water.
-
Freeze the diluted reaction mixture and lyophilize to remove the solvent and excess reagents.
-
The resulting peptide fragment will have a C-terminal homoserine lactone.
-
Purify the peptide fragment by RP-HPLC.
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis of a Cyclic Homoserine-Containing Peptide
Caption: Workflow for the synthesis of a cyclic peptide using homoserine.
Signaling Pathway: N-Acyl Homoserine Lactone (AHL) Mediated Quorum Sensing
Caption: Mechanism of AHL-mediated quorum sensing in Gram-negative bacteria.
References
Application Notes & Protocols: Laboratory Synthesis of DL-Homoserine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homoserine and its analogs, particularly N-Acyl Homoserine Lactones (AHLs), are pivotal molecules in chemical biology and drug development. AHLs are signaling molecules in many Gram-negative bacteria, mediating a cell-density-dependent communication process known as quorum sensing (QS).[1][2] The QS system regulates various bacterial processes, including biofilm formation and virulence factor production.[3][4] Consequently, the synthesis of homoserine analogs as agonists or antagonists of QS pathways is a promising strategy for developing novel antimicrobial agents that disrupt bacterial communication rather than directly killing the cells, potentially reducing the selective pressure for drug resistance.[5]
These application notes provide detailed protocols for the synthesis of key intermediates and final analog compounds, summarize relevant quantitative data from literature, and illustrate the associated biological pathways and experimental workflows.
General Synthetic Strategies & Workflows
The synthesis of this compound analogs, especially AHLs, typically begins with the preparation of the core lactone structure, α-amino-γ-butyrolactone, often from L-methionine. This intermediate is then acylated to introduce various side chains, allowing for the creation of a diverse library of analogs. Modifications can be made to the acyl chain length, the presence of substituents (e.g., 3-oxo or 3-hydroxy groups), or the lactone ring itself to modulate biological activity.
A general workflow involves a multi-step process starting from a readily available chiral precursor like methionine. The process includes the formation of a sulfonium salt, followed by hydroxylation and acid-catalyzed cyclization to yield the homoserine lactone core. The final step is the coupling of this core with a desired acyl chain.
Experimental Protocols
Protocol 3.1: Synthesis of L-Homoserine Lactone Hydrochloride from L-Methionine
This protocol describes a robust, often one-pot, method to synthesize the key intermediate L-homoserine lactone hydrochloride from L-methionine. The reaction proceeds through sulfonium salt formation, hydroxylation, and acidic cyclization.
Materials:
-
L-Methionine
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂)SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl, 6M)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Sulfonium Salt Formation: Dissolve L-methionine in a mixture of methanol and water. Add methyl iodide and stir the mixture at room temperature for approximately 20 hours.
-
Hydroxylation: Add an aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. Heat the mixture to reflux for 12 hours. This step facilitates the desulfurization and hydroxylation.
-
Cyclization and Isolation: Cool the reaction mixture. Add 6M HCl and 30% H₂O₂ and reflux for another 12 hours. This acidic condition promotes the cyclization to form the lactone ring.
-
Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting solid crude product is collected and can be purified by recrystallization from a suitable solvent like ethanol to yield pure L-homoserine lactone hydrochloride as a white solid.
Protocol 3.2: Synthesis of N-Acyl-Homoserine Lactone (AHL) Analogs
This protocol details the coupling of the homoserine lactone core with various acyl chains to produce the final AHL analogs. A common method is the Schotten-Baumann reaction.
Materials:
-
L-Homoserine lactone hydrochloride
-
Desired acyl chloride (e.g., butanoyl chloride, hexanoyl chloride)
-
Pyridine or another suitable base
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Suspend L-homoserine lactone hydrochloride in dichloromethane (CH₂Cl₂) in a flask and cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add pyridine to the suspension, followed by the dropwise addition of the specific acyl chloride.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with water or a mild acid. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-acyl-homoserine lactone analog.
Quantitative Data Summary
The efficiency of synthesis and the biological activity of the resulting analogs are critical parameters. The following tables summarize yields for representative synthetic routes and the biological activity of selected analogs.
Table 1: Summary of Synthetic Yields for Key Intermediates and Analogs
| Compound/Intermediate | Starting Material(s) | Key Reagents | Overall Yield (%) | Reference |
| α-amino-γ-butyrolactone hydrochloride | Methionine, Dimethyl sulfate | H₂SO₄, HCl | 72 - 83% | |
| L-Homoserine lactone hydrochloride | Methionine | CH₃I, NaHCO₃, HCl | 59% | |
| N-Butanoyl-L-homoserine lactone (BHL) | L-HSL·HCl, Butanoyl chloride | Pyridine, CH₂Cl₂ | 71% | |
| N-Hexanoyl-L-homoserine lactone (HHL) | L-HSL·HCl, Hexanoyl chloride | Pyridine, CH₂Cl₂ | 85% | |
| N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | Meldrum's acid, Dodecanoyl chloride, L-HSL | DCC, DMAP | ~70% (coupling step) | |
| Phenylurea-containing HL analogs | L-HSL·HCl, Phenyl isocyanate | - | 75 - 90% |
Table 2: Biological Activity of Selected Homoserine Lactone Analogs
| Analog Compound | Target System / Assay | Activity Type | IC₅₀ / EC₅₀ | Reference |
| 3O-C₇-HTL (Thiolactone analog) | SdiA activation (S. enterica) | Strong Activator | ~1 µM (EC₅₀) | |
| 3O-C₈-HTL (Thiolactone analog) | SdiA activation (S. enterica) | Strong Activator | ~1 µM (EC₅₀) | |
| p-Nitrobenzylcarbamate analog | Quorum Quenching (V. fischeri) | Inhibitor | ~20 µM (IC₅₀) | |
| 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide | Biofilm Inhibition (P. aeruginosa) | Inhibitor | >80% inhibition at 200 µg/mL |
Applications in Drug Development: Targeting Quorum Sensing
Homoserine analogs are primarily developed to modulate bacterial quorum sensing. In many Gram-negative bacteria, this system relies on the LuxI/LuxR-type regulatory circuit. A synthase protein (LuxI homolog) produces a specific AHL, which diffuses out of the cell. As the bacterial population density increases, the extracellular AHL concentration rises, leading to diffusion back into the cells. Inside the cell, the AHL binds to a cognate receptor protein (LuxR homolog), which then acts as a transcriptional regulator for target genes, often those related to virulence and biofilm formation. Synthetic analogs can either mimic the natural AHL and activate the receptor (agonists) or bind to the receptor without activating it, thereby blocking the natural signal (antagonists).
References
- 1. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in DL-Homoserine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of DL-Homoserine, with a particular focus on addressing issues of low yield.
Troubleshooting Guides
This section is divided into two parts, addressing the distinct challenges of microbial biosynthesis and chemical synthesis of homoserine.
Part 1: Troubleshooting Low Yield in L-Homoserine Biosynthesis
Microbial fermentation is a common method for producing L-Homoserine, primarily using engineered strains of Escherichia coli.[1] Low production efficiency, however, can be a significant barrier.[1][2] This guide addresses common issues in a question-and-answer format.
Q1: My overall yield of L-Homoserine is significantly lower than expected. Where should I start troubleshooting?
A systematic approach is crucial to identify the bottleneck in your fermentation process. The main areas to investigate are the metabolic pathway itself, the availability of precursors and cofactors, and cellular stress caused by the accumulation of L-Homoserine.
A logical workflow for troubleshooting low yield in biosynthesis is outlined below:
Caption: Troubleshooting workflow for low L-Homoserine yield in biosynthesis.
Q2: How can I determine if the biosynthetic pathway is the limiting factor?
The biosynthesis of L-Homoserine from aspartate involves several key enzymes and is subject to tight regulation.[2][3] Inefficiencies here are a common cause of low yield.
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Sub-optimal Expression of Key Enzymes: The core enzymes in the pathway are aspartate kinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase. Overexpression of the genes encoding these enzymes, such as thrA and asd, is a primary strategy to improve production.
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Feedback Inhibition: The synthesis of L-Homoserine is tightly regulated by feedback inhibition. L-Threonine, a downstream product, can inhibit aspartate kinase (AKI). L-Homoserine itself can also inhibit glutamate dehydrogenase, affecting precursor supply. Using enzyme variants that are resistant to feedback inhibition can significantly boost yields.
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Competing Metabolic Pathways: L-Homoserine is a precursor for L-threonine and L-methionine. The enzymes in these competing pathways, encoded by genes like thrB (homoserine kinase) and metA (homoserine O-succinyltransferase), consume L-Homoserine. Knocking out these genes can redirect metabolic flux towards L-Homoserine accumulation.
The L-Homoserine biosynthetic pathway and points of regulation are illustrated below:
Caption: L-Homoserine biosynthetic pathway in E. coli.
Q3: Could a lack of precursors or cofactors be the cause of low yield?
Yes, insufficient supply of precursors or essential cofactors like NADPH can severely limit L-Homoserine production.
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Precursor Availability: The direct precursor for the pathway is L-aspartate, which is derived from the TCA cycle intermediate oxaloacetate. Downregulating the TCA cycle can increase the availability of oxaloacetate for L-Homoserine synthesis, but this can also lead to reduced cell growth.
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Cofactor Imbalance: The conversion of aspartyl phosphate to L-homoserine requires NADPH. A deficiency in NADPH can create a bottleneck. Engineering a redox balance route, for example by activating the glyoxylate shunt, can correct for this deficiency and improve yield.
Q4: My engineered strain grows poorly and produces little L-Homoserine. What could be the issue?
High intracellular concentrations of L-Homoserine can be toxic to cells, inhibiting growth and, consequently, product yield.
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Product Toxicity: L-Homoserine accumulation can inhibit key enzymes and repress cell growth.
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Inefficient Export: Enhancing the export of L-Homoserine out of the cell is a critical strategy. Overexpression of transporter genes like rhtA and eamA can significantly improve the final titer by reducing intracellular toxicity.
Quantitative Data on Biosynthesis Strategies
The following table summarizes the impact of various metabolic engineering strategies on L-Homoserine production in E. coli.
| Strain/Strategy | Key Genetic Modification(s) | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Basic Producer | Overexpression of thrA; knockout of metA and thrB; deletion of iclR. | 3.21 | N/A | N/A | |
| Enhanced Export | Basic producer + rhtA overexpression. | 2.63 | N/A | N/A | |
| Glycolysis Mod. | Further modifications to glucose uptake and glutamate recovery. | 7.25 | N/A | N/A | |
| Anaplerotic Route | Introduction of pyruvate carboxylase. | 8.54 | 0.33 | N/A | |
| Fed-Batch Ferm. | Optimized strain in fed-batch culture. | 37.57 | 0.31 | N/A | |
| Redox Balance | Systematic engineering for cofactor balance. | 84.1 | 0.50 | 1.96 |
Part 2: Troubleshooting Low Yield in this compound Chemical Synthesis
Chemical synthesis of this compound can be achieved through various organic reactions, often starting from precursors like aspartic acid. While providing greater control, chemical synthesis presents its own set of challenges.
Q1: My chemical synthesis of this compound has a very low yield. What are the most common causes?
Low yields in organic synthesis can typically be traced back to starting materials, reaction conditions, or purification inefficiencies.
A general troubleshooting workflow for chemical synthesis is provided below:
Caption: Troubleshooting workflow for low yield in chemical synthesis.
Q2: I suspect a side reaction is consuming my product. What should I look for?
A common side reaction is the intramolecular cyclization of homoserine to form homoserine lactone, especially under acidic conditions.
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Lactone Formation: In acidic solutions, the hydroxyl group of the homoserine side chain can attack the carboxyl group, forming a stable five-membered ring (homoserine lactone). To minimize this, maintain a neutral or slightly basic pH during workup and purification.
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Degradation: High temperatures or harsh pH conditions can lead to the degradation of the amino acid. Use the mildest possible conditions for your reaction and purification steps.
Q3: I'm having difficulty purifying the final this compound product. Any suggestions?
Purification can be challenging due to the high polarity of amino acids and potential impurities.
-
Impurities: Likely impurities can include unreacted starting materials, byproducts like homoserine lactone, and salts from the workup.
-
Purification Methods:
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Recrystallization: This is an effective method for purifying homoserine. Crystallization from water by the addition of a large volume of ethanol is a common procedure.
-
Ion-Exchange Chromatography: This technique is well-suited for separating amino acids from non-ionic impurities and from each other based on their charge.
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Column Chromatography: While possible, silica gel chromatography can be challenging for highly polar amino acids. Reversed-phase chromatography (e.g., C18) with an aqueous mobile phase may be more effective.
-
Experimental Protocols
Protocol 1: General Procedure for L-Homoserine Fed-Batch Fermentation
This protocol is a generalized procedure based on common practices in metabolic engineering for L-Homoserine production.
-
Strain Preparation: Inoculate a single colony of the engineered E. coli strain into a seed flask containing 50 mL of LB medium. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
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Bioreactor Setup: Prepare a 5-L bioreactor containing 3 L of defined mineral salt medium supplemented with glucose (e.g., 20 g/L) and any necessary antibiotics or inducers.
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1-0.2.
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Batch Phase: Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH4OH). Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), begin feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the reactor.
-
Sampling and Analysis: Take samples periodically to measure cell density (OD600), glucose concentration, and L-Homoserine concentration using HPLC.
-
Harvest: Continue the fermentation until the desired L-Homoserine titer is reached or production ceases. Harvest the broth for downstream processing.
Protocol 2: General Procedure for Purification of this compound by Recrystallization
This protocol is based on established methods for amino acid purification.
-
Dissolution: Dissolve the crude this compound product in a minimal amount of hot deionized water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Slowly add a large excess (e.g., 9-10 volumes) of cold ethanol to the hot aqueous solution with stirring.
-
Cooling: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or at 4°C for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove residual soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the difference between L-Homoserine and this compound? L-Homoserine is the naturally occurring stereoisomer of homoserine and is an intermediate in the biosynthesis of essential amino acids like methionine and threonine. This compound is a racemic mixture, meaning it contains equal amounts of both the L- and D-enantiomers. Biosynthetic methods typically produce only L-Homoserine, while chemical synthesis without a chiral catalyst or resolution step will produce the DL-racemic mixture.
Q2: What are the primary starting materials for this compound synthesis? For biosynthesis, the primary starting material is typically a simple carbon source like glucose, which is converted by microorganisms into L-Homoserine. For chemical synthesis, common precursors include L-aspartic acid or even L-methionine, which can be chemically degraded to homoserine lactone.
Q3: Why is troubleshooting low yield in microbial production so complex? Microbial production involves an entire metabolic network with intricate regulation. Low yield can stem from bottlenecks in the central carbon metabolism, insufficient precursor supply, feedback inhibition of key enzymes, diversion of intermediates to competing pathways, product toxicity, or inefficient export from the cell. Optimizing one part of the network can create imbalances in another, requiring a systems-level approach to troubleshooting.
Q4: Can I use the same troubleshooting guide for producing homoserine derivatives like N-acyl homoserine lactones (AHLs)? While there is overlap, producing AHLs involves an additional chemical or enzymatic step to acylate the amino group of homoserine lactone. For chemical synthesis of AHLs, you would also need to troubleshoot the acylation reaction itself, including the choice of acylating agent and coupling reagents. For biosynthesis, you would need to ensure the expression and activity of the specific AHL synthase (e.g., a LuxI homolog).
References
Technical Support Center: Optimizing Derivatization of DL-Homoserine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance for the derivatization of DL-Homoserine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization agents for the analysis of this compound?
A1: The choice of derivatization agent for this compound largely depends on the analytical technique being employed (e.g., HPLC-UV, HPLC-Fluorescence, GC-MS). Commonly used agents include:
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o-Phthalaldehyde (OPA): Used with a thiol (e.g., 2-mercaptoethanol) for pre-column derivatization in HPLC. It reacts with primary amines to form highly fluorescent isoindole derivatives, offering excellent sensitivity. However, the derivatives can be unstable.[1][2]
-
Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form stable phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance (254 nm) in HPLC.[3][4][5]
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Silylating Agents (e.g., MSTFA, BSTFA): These are used to increase the volatility of this compound for GC-MS analysis. They react with active hydrogens on the amino, carboxyl, and hydroxyl groups to form less polar and more thermally stable trimethylsilyl (TMS) derivatives.
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Chiral Derivatizing Agents (e.g., Marfey's Reagent, FDAA): These are employed to separate the D- and L-enantiomers of homoserine. They create diastereomers that can be resolved on a standard reversed-phase HPLC column.
Q2: How can I avoid side reactions with the hydroxyl group of this compound during derivatization?
A2: The hydroxyl group in the side chain of this compound can sometimes participate in unwanted side reactions, particularly with highly reactive acylating or silylating agents under harsh conditions. To minimize this, consider the following:
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Optimize Reaction Conditions: Use milder reaction conditions, such as lower temperatures and shorter reaction times, to favor the derivatization of the more reactive amino group over the hydroxyl group.
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Control pH: Maintaining the optimal pH for the primary reaction (e.g., alkaline conditions for amine derivatization) can help improve selectivity.
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Choice of Reagent: Select a derivatizing agent with greater specificity for the target functional group under your chosen reaction conditions.
Q3: Is it necessary to derivatize this compound for analysis?
A3: For many common analytical techniques, derivatization is essential. Most amino acids, including this compound, lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using UV or fluorescence detectors. For GC analysis, derivatization is necessary to make the amino acid volatile and prevent decomposition at high temperatures. While some non-derivatization methods exist, such as ion-exchange chromatography with electrochemical detection, derivatization is the more common approach for achieving high sensitivity and resolution.
Troubleshooting Guides
Issue 1: Low or No Derivatization Product Detected
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of the reaction buffer. For amine-reactive reagents like OPA and PITC, an alkaline pH (typically 8-10) is required to ensure the amino group is deprotonated and nucleophilic. |
| Degraded Reagent | Derivatization reagents can be sensitive to moisture and light. Use a fresh batch of the reagent and store it according to the manufacturer's instructions. Test the reagent with a known standard to confirm its activity. |
| Inadequate Reaction Time or Temperature | Consult the specific protocol for the recommended reaction time and temperature. If yield is low, consider incrementally increasing the incubation time or temperature while monitoring for potential degradation. |
| Interfering Substances | Other primary amines or nucleophiles in the sample matrix can compete for the derivatizing agent. Consider a sample cleanup step like solid-phase extraction (SPE) to remove these interferences. |
| Incomplete Dissolution | Ensure that both the this compound sample and the derivatization reagent are fully dissolved in their respective solvents before mixing. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the derivative, leading to poor peak shape. Ensure the mobile phase pH is optimal for your analyte and column type. |
| Poor Sample Solubility | The derivatized sample may not be fully soluble in the mobile phase. Ensure complete dissolution before injection or adjust the sample solvent to be more compatible with the mobile phase. |
| Contamination | The column, guard column, or mobile phase may be contaminated. Flush the column with a strong solvent. |
Issue 3: Extraneous Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Excess Derivatization Reagent | A large excess of the derivatization reagent or its hydrolysis byproducts can appear as significant peaks. Optimize the reagent-to-analyte molar ratio. A 2-fold excess is often sufficient. |
| Side Reactions | As mentioned in the FAQs, the hydroxyl group of homoserine can lead to side products. Adjusting reaction conditions (temperature, time, pH) can help minimize these. |
| Impure Starting Material | Verify the purity of your this compound standard. Impurities will also be derivatized and appear in the chromatogram. |
| Derivative Instability | Some derivatives, particularly those formed with OPA, can be unstable. Analyze the sample as soon as possible after derivatization or investigate storage conditions (e.g., low temperature, protection from light). |
Quantitative Data on Reaction Conditions
The optimal conditions for derivatization can vary depending on the specific agent and the sample matrix. The following tables provide a summary of typical reaction parameters.
Table 1: HPLC Pre-Column Derivatization Conditions
| Derivatizing Agent | pH | Temperature (°C) | Time (minutes) | Key Considerations |
| OPA/Thiol | 9.0 - 10.5 | Room Temperature | 1 - 2 | Derivatives are unstable; requires automated or rapid manual injection. |
| PITC | Alkaline | Room Temperature | 5 - 10 | Stable derivatives; excess reagent and byproducts must be removed by evaporation. |
Table 2: GC-MS Derivatization (Silylation) Conditions
| Derivatizing Agent | Temperature (°C) | Time (minutes) | Key Considerations |
| MSTFA | 37 - 70 | 30 - 90 | Highly reactive and volatile byproducts. Must be performed under anhydrous conditions. |
| BSTFA | 70 | 30 | A strong silylating agent suitable for a wide range of functional groups. |
Experimental Protocols
Protocol 1: Derivatization with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Detection
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Reagent Preparation:
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Borate Buffer (0.4 M, pH 10.4): Dissolve boric acid in water and adjust the pH with a concentrated NaOH solution.
-
OPA Reagent: Dissolve 70 mg of OPA in 1 mL of methanol. Add this to 95 mL of the borate buffer. Add 0.2 mL of 2-mercaptoethanol. Purge with nitrogen and store in the dark. The reagent is stable for 1-2 weeks.
-
-
Derivatization Procedure (Automated):
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Use an autosampler capable of pre-column derivatization.
-
Program the autosampler to mix the this compound sample with a 2-fold volume excess of the OPA reagent.
-
Allow the reaction to proceed for 1 minute before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector (Excitation: ~350 nm, Emission: ~450 nm).
-
Protocol 2: Derivatization with Phenylisothiocyanate (PITC) for HPLC-UV Detection
-
Reagent Preparation:
-
Coupling Solution: Prepare a mixture of acetonitrile, pyridine, triethylamine, and water (10:5:2:3 v/v/v/v).
-
-
Derivatization Procedure:
-
Dry the this compound sample in a reaction vial.
-
Dissolve the residue in 100 µL of the coupling solution.
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Add 5 µL of PITC and allow the reaction to proceed for 5 minutes at room temperature.
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Evaporate the sample to dryness under high vacuum to remove excess reagent and byproducts.
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Reconstitute the PTC-homoserine derivative in a suitable analysis solvent (e.g., 0.05 M ammonium acetate).
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase.
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at 254 nm.
-
Protocol 3: Silylation for GC-MS Analysis
-
Sample Preparation:
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Ensure the this compound sample is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by lyophilization or evaporation under a stream of nitrogen.
-
-
Derivatization Procedure:
-
Add the silylating reagent (e.g., MSTFA) and a suitable solvent (e.g., pyridine or acetonitrile) to the dried sample in a sealed reaction vial.
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Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions (Example):
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). For enantiomeric separation, a chiral column is required.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C).
-
Injection: Use a split or splitless injector.
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Detection: Mass spectrometer in either scan or selected ion monitoring (SIM) mode.
-
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
Common impurities in commercial DL-Homoserine and how to remove them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial DL-Homoserine. The information addresses common issues related to impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in my commercial this compound?
A1: Commercial this compound, especially when produced by fermentation, may contain several types of impurities. These can be broadly categorized as:
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Related Amino Acids: Due to shared biosynthetic pathways, other amino acids are common process-related impurities. These can include precursors, derivatives, or other structurally similar amino acids such as threonine, isoleucine, aspartic acid, serine, glutamic acid, alanine, valine, leucine, tyrosine, and histidine.
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Fermentation By-products: If the this compound is produced via fermentation, by-products from microbial metabolism can be present. Common examples include organic acids like acetic acid and α-ketoglutarate.
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Residual Solvents: Small amounts of solvents used during the purification and crystallization process may remain in the final product.
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Inorganic Salts: Buffers and salts used during fermentation and purification may be present in trace amounts.
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Enantiomeric Impurities: Commercial this compound should ideally contain an equal (racemic) mixture of D- and L-isomers. However, manufacturing processes could potentially lead to a slight deviation from a perfect 50:50 ratio.
Q2: I suspect my this compound contains impurities. What analytical methods can I use to confirm this?
A2: Several analytical techniques can be employed to assess the purity of your this compound and identify specific impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method. Specifically, reverse-phase HPLC with a C18 column, often coupled with UV detection, can separate this compound from many common impurities. For more detailed analysis and identification, HPLC coupled with Mass Spectrometry (HPLC-MS) is highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities.
Q3: My experiment is sensitive to other amino acids. How can I remove them from my this compound?
A3: If your application requires a higher purity of this compound, free from other amino acids, you can employ purification techniques such as ion-exchange chromatography or recrystallization. Ion-exchange chromatography is particularly effective at separating amino acids based on their different isoelectric points (pI). Recrystallization can also be used to increase the purity of the compound.
Troubleshooting Guides
Issue 1: Unexpected side reactions or poor yield in my experiment.
Possible Cause: The presence of reactive impurities in your this compound.
Troubleshooting Steps:
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Analyze Purity: Use an appropriate analytical method, such as HPLC, to analyze the purity of your this compound lot. Compare the chromatogram to a known standard if available.
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Identify Impurities: If impurities are detected, attempt to identify them using HPLC-MS or by comparing retention times to standards of suspected impurities (e.g., other amino acids).
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Purify the Reagent: If significant impurities are found, consider purifying the this compound using one of the methods described below, such as ion-exchange chromatography or recrystallization.
Issue 2: Inconsistent results between different batches of this compound.
Possible Cause: Lot-to-lot variability in the impurity profile of the commercial this compound.
Troubleshooting Steps:
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Request Certificate of Analysis (CoA): Always request and compare the CoAs for different batches from the supplier. Pay close attention to the specified purity and the methods used for analysis. While CoAs may not list all minor impurities, they provide a baseline for purity.
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Perform Incoming Quality Control: If your application is highly sensitive, it is good practice to perform your own purity analysis (e.g., by HPLC) on each new batch of this compound to ensure consistency.
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Standardize on a High-Purity Batch: If possible, purchase a larger quantity of a single batch that has been shown to perform well in your experiments to ensure consistency over a longer period.
Quantitative Data on Impurities
While specific impurity profiles can vary significantly between manufacturers and even between different lots from the same manufacturer, the following table provides an estimate of potential impurity levels in a commercial this compound product with a typical purity of >99%.
| Impurity Category | Common Examples | Typical Concentration Range |
| Related Amino Acids | Threonine, Isoleucine, Aspartic Acid, Serine, Alanine, Valine | 0.1% - 0.5% |
| Fermentation By-products | Acetic Acid, α-Ketoglutarate | < 0.1% |
| Residual Solvents | Ethanol, Methanol, Acetone | < 0.1% |
| Inorganic Salts | Sodium Chloride, Ammonium Sulfate | < 0.2% |
| Water Content | - | < 0.5% |
Experimental Protocols
Protocol 1: Purification of this compound by Ion-Exchange Chromatography
This protocol is a general guideline for the separation of this compound from other amino acid impurities using cation-exchange chromatography. The isoelectric point (pI) of homoserine is approximately 5.7.
Materials:
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Crude this compound
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Strong cation-exchange resin (e.g., Dowex 50W X8)
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Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
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Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)
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Chromatography column
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pH meter
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Fraction collector
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HPLC for fraction analysis
Methodology:
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Resin Preparation: Swell the cation-exchange resin in deionized water. Pack the resin into a chromatography column and wash thoroughly with deionized water.
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Equilibration: Equilibrate the column by washing with several column volumes of a low concentration acid (e.g., 0.1 M HCl) until the pH of the eluate is stable.
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Sample Loading: Dissolve the crude this compound in deionized water and adjust the pH to be below the pI of most of the amino acids to ensure they carry a net positive charge and bind to the resin. A pH of around 2-3 is a good starting point. Load the sample onto the column.
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Washing: Wash the column with the equilibration buffer (e.g., 0.1 M HCl) to remove any unbound impurities.
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Elution: Elute the bound amino acids using a pH or salt gradient. A stepwise or linear gradient of increasing pH (e.g., using a buffer with increasing pH) or increasing salt concentration (e.g., a gradient of NaCl or NH₄OH) can be used. Amino acids will elute at different points based on their individual pI values.
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Fraction Collection and Analysis: Collect fractions using a fraction collector. Analyze the fractions containing the eluted compounds by HPLC to identify the fractions containing pure this compound.
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Pooling and Desalting: Pool the pure fractions. If a salt gradient was used for elution, the pooled fractions will need to be desalted, for example, by using a desalting column or by evaporation and redissolution.
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Isolation: The final pure this compound can be isolated by lyophilization or crystallization.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general procedure for purifying this compound by recrystallization, which relies on the principle that the solubility of the compound is higher in a hot solvent and lower in a cold solvent.
Materials:
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Crude this compound
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Suitable solvent or solvent mixture (e.g., water, ethanol-water mixture)
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Heating apparatus (e.g., hot plate with magnetic stirrer)
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Erlenmeyer flask
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Filtration apparatus (e.g., Büchner funnel, filter paper)
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Ice bath
Methodology:
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Solvent Selection: Determine a suitable solvent or solvent system. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures. Water or a mixture of water and a water-miscible organic solvent like ethanol are good starting points for amino acids.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of hot solvent until it does. Avoid adding excess solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Workflow for this compound purification by ion-exchange chromatography.
Caption: Workflow for this compound purification by recrystallization.
Stability issues of DL-Homoserine in aqueous solutions
Welcome to the technical support center for DL-Homoserine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solution is its reversible cyclization to form this compound lactone. This equilibrium between the open-chain amino acid and the closed-ring lactone is highly dependent on the pH and temperature of the solution. The presence of two different chemical species in your solution can lead to variability in experimental results, as they may have different biological activities or chemical properties.
Q2: How does pH affect the stability of my this compound solution?
A2: The pH of your aqueous solution is the most critical factor governing the equilibrium between this compound and its lactone form.
-
Acidic Conditions (pH < 7): Favor the formation and stability of the lactone ring. In acidic solutions, this compound will gradually cyclize, increasing the concentration of this compound lactone over time.
-
Alkaline Conditions (pH > 7): Promote the hydrolysis (opening) of the lactone ring. If you dissolve this compound lactone in an alkaline buffer, it will convert to the open-chain this compound.[1][2] This hydrolysis is a form of degradation for the lactone but represents the formation of the parent amino acid.
Q3: How does temperature impact the stability of this compound solutions?
A3: Higher temperatures accelerate the rate at which the equilibrium between this compound and its lactone is reached. For instance, increasing the temperature from 22°C to 37°C significantly increases the rate of lactone ring hydrolysis (lactonolysis) at a given pH.[1][3] Therefore, storing stock solutions at lower temperatures (e.g., 2-8°C or frozen) is crucial to minimize changes in the composition of your solution over time.
Q4: I've observed a decrease in the concentration of my target molecule over time. What could be the cause?
A4: This likely indicates that the form of the molecule you are quantifying is converting to its counterpart. If you are measuring this compound, a decrease could mean it is cyclizing to form the lactone. Conversely, if you are trying to work with the lactone, a decrease in its concentration suggests hydrolysis to this compound. This interconversion is the most common reason for apparent "degradation" in aqueous solutions.
Q5: Are there other degradation pathways for this compound I should be aware of?
A5: While the equilibrium with its lactone is the primary chemical stability issue, other degradation pathways can occur, particularly in biological systems. Microorganisms can metabolize L-homoserine, for example, by converting it to other amino acids like threonine or methionine.[4] In the presence of certain enzymes or harsh chemical conditions (e.g., strong oxidizing agents), other reactions like deamination could potentially occur, but these are less common under typical laboratory settings for aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
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Possible Cause: The composition of your this compound solution is changing over time due to the pH-dependent equilibrium with its lactone form. A freshly prepared solution will have a different ratio of homoserine to homoserine lactone than a solution that has been stored for several hours or days.
-
Troubleshooting Steps:
-
Control the pH: Prepare your this compound solutions in a well-buffered system at a pH that favors the desired species. For maintaining the open-chain this compound, use a neutral to slightly alkaline buffer (pH 7-8). To work with the lactone form, use a slightly acidic buffer (pH 5-6).
-
Prepare Fresh Solutions: Always prepare solutions fresh before each experiment to ensure a consistent starting material.
-
Standardize Storage: If you must store solutions, do so at 4°C or -20°C for a defined, limited period. Validate that this storage condition does not significantly alter your experimental outcome.
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Analyze Your Solution: Use an analytical method like HPLC (see Experimental Protocols) to determine the ratio of homoserine to homoserine lactone in your solution under your specific experimental conditions.
-
Issue 2: Loss of biological activity of the prepared solution.
-
Possible Cause: The biologically active species (either the amino acid or the lactone) is converting to the less active form in your experimental medium.
-
Troubleshooting Steps:
-
Identify the Active Species: Determine from literature or preliminary experiments whether this compound or its lactone is the active molecule in your assay.
-
Check Medium pH: Measure the pH of your complete experimental medium (e.g., cell culture media). Cell culture media are typically buffered around pH 7.4, which can slowly lead to hydrolysis of the lactone form.
-
Perform a Time-Course Experiment: Test the activity of your compound at different time points after its addition to the experimental medium to see if the effect diminishes over time.
-
Stabilize the Desired Form: If the lactone is the active form and your medium is alkaline, consider acidifying a stock solution to pH < 7 before dilution into the final medium to slow hydrolysis. Conversely, if the open-chain form is active, ensure your medium's pH is neutral or slightly alkaline.
-
Data on Stability
Table 1: Effect of pH on the State of the Homoserine Lactone Ring
| pH Range | Predominant Species | Primary Process | Reference |
| < 1 to 2 | Open-chain (Homoserine) | Ring is largely open | |
| 2 to 6 | Closed-ring (Lactone) | Ring is largely intact and stable | |
| > 7 | Open-chain (Homoserine) | Ring opening via hydrolysis (lactonolysis) |
Note: This data is based on studies of the parent homoserine lactone (HSL) and provides a general guide for the behavior of the this compound/lactone equilibrium.
Table 2: Relative Hydrolysis Rates of N-Acyl Homoserine Lactones (AHLs)
| Compound | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C | Rate Ratio (37°C / 22°C) |
| C4-HSL | 1.00 | 4.35 | 4.35 |
| 3-oxo-C6-HSL | 0.44 | 1.83 | 4.16 |
| C6-HSL | 0.22 | 0.82 | 3.73 |
| C8-HSL | 0.11 | 0.35 | 3.18 |
Data adapted from Yates et al., 2002. Rates are relative to C4-HSL at 22°C. This table illustrates that higher temperatures and shorter/modified acyl chains (which are analogous to the unsubstituted lactone) increase the rate of hydrolysis.
Visualizations
Caption: pH-dependent equilibrium of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability issues.
Experimental Protocols
Protocol: Quantification of this compound and this compound Lactone by HPLC-MS
This protocol provides a general method for separating and quantifying this compound and its lactone form in an aqueous sample. The method should be optimized for your specific instrument and sample matrix.
1. Objective: To determine the concentration of both this compound (open-chain) and this compound lactone (closed-ring) in a solution to assess its stability over time.
2. Materials:
-
This compound and/or this compound lactone reference standards
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
Your buffered this compound solution samples (collected at different time points)
-
Reversed-phase C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
HPLC system coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.
3. Standard Preparation:
-
Prepare individual 1 mg/mL stock solutions of this compound and this compound lactone in HPLC-grade water.
-
Create a series of mixed calibration standards by diluting the stocks to concentrations ranging from 1 µg/mL to 100 µg/mL in your experimental buffer or a similar matrix. This will be used to generate a standard curve.
4. Sample Preparation:
-
At each time point of your stability study, withdraw an aliquot of your sample.
-
Immediately quench any further conversion by either:
-
Acidification: Add a small volume of concentrated formic acid to lower the pH to ~2-3. This will stabilize the lactone form.
-
Freezing: Immediately freeze the sample at -80°C.
-
-
Prior to injection, dilute the sample into the initial mobile phase conditions to a concentration that falls within the range of your calibration curve.
5. HPLC-MS Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 2% B
-
10.1-15 min: Equilibrate at 2% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS Detection:
-
Mode: ESI Positive
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Ions to Monitor:
-
This compound: [M+H]⁺ = 120.06
-
This compound Lactone: [M+H]⁺ = 102.05
-
-
6. Data Analysis:
-
Integrate the peak areas for both this compound and this compound lactone in your standards and samples.
-
Generate a linear regression standard curve for each compound by plotting peak area versus concentration.
-
Use the standard curve to calculate the concentration of each compound in your unknown samples.
-
Plot the concentration of each species as a function of time to visualize the stability and interconversion in your solution.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homoserine - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of DL-Homoserine in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of DL-Homoserine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many organic solvents?
A1: this compound is a zwitterionic amino acid, meaning it contains both a positive (amino) and a negative (carboxyl) charge in its native state. This dual charge makes it highly polar and more readily solvated by polar solvents like water. Non-polar or less polar organic solvents cannot effectively stabilize these charges, leading to low solubility. The strong intermolecular hydrogen bonding in the crystalline structure of this compound also contributes to its poor solubility in solvents that cannot disrupt this network.
Q2: What are the most common organic solvents in which this compound exhibits poor solubility?
A2: Experimental data indicates that this compound is practically insoluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol[1]. Generally, its solubility is also expected to be very low in other solvents like methanol, acetonitrile, and dimethylformamide (DMF) due to its zwitterionic nature.
Q3: How can I overcome the poor solubility of this compound in my experiments?
A3: Several strategies can be employed to enhance the solubility of this compound in organic solvents:
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Derivatization: Chemically modifying the structure of this compound by protecting the polar amino or carboxyl groups can significantly increase its solubility in organic solvents.
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Salt Formation: Converting the zwitterionic this compound into a salt, such as a hydrochloride or sodium salt, can improve its solubility profile.
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Use of Co-solvents: Employing a mixture of solvents, such as water-alcohol mixtures, can sometimes improve solubility compared to a single organic solvent.
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pH Adjustment: Although more effective in aqueous solutions, adjusting the pH can influence the charge state of this compound and potentially improve its solubility in polar aprotic solvents.
Q4: Which derivatives of this compound are known to have better solubility in organic solvents?
A4: N-acylated and N-protected derivatives of homoserine show markedly improved solubility. For example, N-Boc-L-Homoserine is soluble in DMSO at concentrations as high as 50 mg/mL[2]. Similarly, N-acyl-homoserine lactones are also soluble in organic solvents like DMSO and DMF[3].
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: this compound will not dissolve in the chosen organic solvent.
| Possible Cause | Suggested Solution |
| Inherent low solubility | The zwitterionic nature of this compound makes it poorly soluble in many organic solvents. |
| Solution 1: Chemical Modification. Consider derivatizing this compound to a more soluble form. N-acetylation or protection with a Boc group are effective methods. See the detailed protocols below. | |
| Solution 2: Salt Formation. Convert this compound to its hydrochloride or another salt form to improve solubility. A protocol for preparing the hydrochloride salt is provided below. | |
| Solvent is not suitable | You may be using a solvent that is too non-polar. |
| Solution: Use a more polar aprotic solvent. While still low, solubility is generally better in more polar organic solvents. Try solvents like DMSO or DMF as a starting point. | |
| Concentration is too high | You are attempting to dissolve too much this compound in a limited volume of solvent. |
| Solution: Reduce the concentration. Start with a lower concentration and gradually increase it to determine the saturation point in your solvent of choice. |
Problem 2: My derivatized this compound is still not dissolving.
| Possible Cause | Suggested Solution |
| Incomplete reaction | The derivatization reaction may not have gone to completion, leaving unreacted, insoluble this compound. |
| Solution: Purify the product. Ensure your derivatized product is pure by using appropriate purification techniques, such as recrystallization or chromatography, to remove any starting material. | |
| Incorrect solvent for the derivative | The chosen solvent may not be suitable for the specific derivative you have synthesized. |
| Solution: Test a range of solvents. The solubility of the derivative will depend on the nature of the protecting group. Test solubility in a range of solvents from polar aprotic (DMSO, DMF) to less polar (acetonitrile, ethyl acetate). |
Data Presentation: Solubility of this compound and its Derivatives
The following table summarizes the known solubility of this compound and provides a comparison with its more soluble derivatives.
| Compound | Solvent | Solubility | Reference |
| L-Homoserine | DMSO | Insoluble | [1] |
| L-Homoserine | Ethanol | Insoluble | [1] |
| This compound | Water | Sparingly Soluble | |
| Boc-L-Homoserine | DMSO | 50 mg/mL | |
| N-dodecanoyl-L-Homoserine lactone | DMSO | ~1 mg/mL | |
| N-dodecanoyl-L-Homoserine lactone | DMF | ~1 mg/mL | |
| N-butyryl-L-Homoserine lactone | DMSO | ~30 mg/mL | |
| N-butyryl-L-Homoserine lactone | DMF | ~30 mg/mL |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the chemical modification of this compound to N-acetyl-DL-homoserine, which has improved solubility in some organic solvents.
Materials:
-
This compound
-
Acetic anhydride
-
2M Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
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Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a flask, dissolve this compound (1.0 equivalent) in a 2M NaOH solution (2.5 equivalents).
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Acetylation: While vigorously stirring, add acetic anhydride (1.1 equivalents) dropwise to the cooled solution. Ensure the temperature does not exceed 10 °C. Maintain the pH between 8 and 10 by adding more 2M NaOH if necessary.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to stir at room temperature for an additional 2 hours.
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Acidification: Cool the reaction mixture in an ice bath and slowly acidify to a pH of approximately 2 by the dropwise addition of concentrated HCl.
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Extraction: Extract the aqueous solution with ethyl acetate. Note: N-acetyl-DL-homoserine has some water solubility, so multiple extractions are recommended.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude N-acetyl-DL-homoserine by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Formation of this compound Hydrochloride Salt
This protocol outlines the synthesis of this compound hydrochloride to improve its solubility characteristics.
Materials:
-
This compound
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
Acetyl chloride
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Suspension: Suspend this compound in anhydrous diethyl ether.
-
Preparation of HCl in Methanol: In a separate flask, slowly add acetyl chloride to anhydrous methanol at 0 °C to generate a solution of HCl in methanol.
-
Reaction: Add the methanolic HCl solution dropwise to the stirred suspension of this compound at room temperature.
-
Precipitation: Continue stirring for 2-4 hours. The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the solid precipitate by filtration.
-
Washing: Wash the collected solid with anhydrous diethyl ether to remove any excess reagents.
-
Drying: Dry the this compound hydrochloride salt under vacuum.
Mandatory Visualizations
Caption: Workflow for the N-acetylation of this compound.
Caption: Strategies to enhance this compound solubility.
Caption: Biosynthetic pathway of L-Homoserine.
References
DL-Homoserine degradation pathways and prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Homoserine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a racemic mixture of the D and L isomers of homoserine, an α-amino acid. It is a key intermediate in the biosynthesis of several other amino acids, including threonine, isoleucine, and methionine. In research and industry, it serves as a building block for the synthesis of various molecules and is used in metabolic studies.
Q2: What are the primary degradation pathways for this compound in experimental settings?
A2: The primary degradation pathways for this compound are both enzymatic and chemical. Enzymatically, L-Homoserine can be metabolized by various microorganisms.[1] Chemically, the main concern is the intramolecular cyclization (lactonization) of homoserine to form homoserine lactone, a reaction influenced by pH and temperature. The N-acylated derivatives of homoserine lactone are well-studied signaling molecules in bacterial quorum sensing and are susceptible to further degradation through lactone and amide bond hydrolysis.[2]
Q3: How can I prevent the degradation of my this compound samples?
A3: To prevent degradation, it is crucial to control the experimental conditions. Storing this compound solutions at low temperatures (-20°C or -80°C) and maintaining a neutral to slightly acidic pH can minimize lactonization.[3] Using sterile buffers and reagents can prevent microbial contamination and subsequent enzymatic degradation. For sensitive experiments, preparing fresh solutions of this compound is recommended.
Q4: What are the common degradation products of this compound I should be aware of?
A4: The most common degradation product of this compound is homoserine lactone, formed via intramolecular cyclization. In the presence of acyl donors, N-acyl-homoserine lactones can also be formed. Further degradation of these lactones can yield acyl-homoserine (from lactonase activity) or a fatty acid and homoserine lactone (from acylase activity).[4]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Verify the integrity of your this compound stock and working solutions. Prepare fresh solutions and compare the results with those obtained using older solutions. Consider analyzing your solution for the presence of homoserine lactone using methods like HPLC.
-
-
Possible Cause 2: Microbial Contamination.
-
Troubleshooting Step: Ensure that all your reagents and equipment are sterile. If contamination is suspected, discard the contaminated solutions and prepare new ones using aseptic techniques.
-
-
Possible Cause 3: Incorrect Concentration.
-
Troubleshooting Step: Double-check your calculations and the calibration of your weighing equipment. If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Issue 2: Poor cell growth or toxicity in cell culture experiments.
-
Possible Cause 1: High concentration of this compound.
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Troubleshooting Step: High concentrations of L-homoserine can be inhibitory to the growth of some microorganisms like E. coli.[5] Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or organism.
-
-
Possible Cause 2: pH shift in the culture medium.
-
Troubleshooting Step: The degradation of this compound or its metabolism by cells can lead to changes in the pH of the medium. Monitor the pH of your cell culture regularly and adjust as necessary. Ensure your medium is adequately buffered.
-
-
Possible Cause 3: Contamination of the this compound stock.
-
Troubleshooting Step: Test your this compound stock for microbial or chemical contaminants that could be causing toxicity.
-
Issue 3: Difficulty in detecting or quantifying this compound.
-
Possible Cause 1: Degradation during sample preparation or analysis.
-
Troubleshooting Step: Optimize your sample preparation and analytical methods to minimize degradation. For example, in HPLC analysis, using a suitable mobile phase and controlling the temperature can improve stability.
-
-
Possible Cause 2: Interference from other components in the sample.
-
Troubleshooting Step: Use a more specific detection method or improve the separation of your chromatographic method to resolve this compound from interfering compounds. Derivatization of the amino acid can also enhance detection.
-
Data Presentation
Table 1: Factors Influencing the Degradation of Homoserine and its Derivatives
| Parameter | Condition | Effect on Stability | Reference(s) |
| pH | Alkaline (>7.5) | Promotes lactonolysis of N-acyl-homoserine lactones. | |
| Acidic (<7.0) | Generally increases stability of the lactone ring. | ||
| Temperature | Elevated | Increases the rate of lactonolysis. | |
| Low (-20°C to -80°C) | Recommended for long-term storage of solutions. | ||
| Enzymes | Lactonases | Catalyze the hydrolysis of the homoserine lactone ring. | |
| Acylases | Catalyze the hydrolysis of the N-acyl side chain from homoserine lactones. | ||
| Solvents | Ethanol and other primary alcohols | Not recommended for N-acyl-homoserine lactones as they can open the lactone ring. |
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound experiments.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a given buffer at a specific temperature over time.
Materials:
-
This compound
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid)
-
Incubator or water bath
-
Autoclaved vials
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the chosen sterile buffer.
-
Incubation: Aliquot the this compound solution into sterile vials and incubate at the desired temperature. Prepare a control sample to be stored at -20°C.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Sample Analysis:
-
Inject a defined volume of the sample onto the HPLC system.
-
Run the HPLC method to separate this compound from potential degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Protocol 2: Detection of Homoserine Lactone Formation using a Bioassay
Objective: To qualitatively detect the formation of homoserine lactone from this compound using a bacterial biosensor.
Materials:
-
This compound solution incubated under conditions suspected to cause lactonization.
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AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))
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Appropriate growth medium for the biosensor strain (e.g., LB agar)
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X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
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Positive control (a known concentration of a suitable N-acyl-homoserine lactone)
-
Negative control (unincubated this compound solution)
Methodology:
-
Prepare Biosensor Plates: Prepare agar plates of the appropriate growth medium containing X-Gal and spread a lawn of the biosensor strain.
-
Sample Application: Once the plates are dry, spot a small volume (e.g., 5 µL) of the incubated this compound solution, the positive control, and the negative control onto the agar surface.
-
Incubation: Incubate the plates at the optimal growth temperature for the biosensor strain until color development is observed in the positive control (typically 24-48 hours).
-
Result Interpretation: A blue halo around the spot indicates the presence of homoserine lactone (or its N-acylated derivatives), which activates the reporter gene in the biosensor, leading to the cleavage of X-Gal. The intensity of the blue color can give a semi-quantitative indication of the amount of lactone present.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
- 5. Toxic effect and inability of L-homoserine to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Reactions Involving DL-Homoserine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for enzymatic reactions involving DL-Homoserine. The information is presented in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.
I. Troubleshooting Guides
This section addresses common issues that may arise when working with enzymes that utilize this compound as a substrate or are regulated by it, such as Homoserine Dehydrogenase and Homoserine Kinase.
Homoserine Dehydrogenase (HSD) Assay Troubleshooting
Question: My Homoserine Dehydrogenase (HSD) activity is lower than expected. What are the potential causes and solutions?
Answer: Low HSD activity can stem from several factors related to the enzyme, substrates, or assay conditions. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for HSD can vary by species. For example, HSD from Bacillus subtilis has an optimal pH of 9.0 for the oxidation reaction[1]. Prepare buffers at a range of pH values (e.g., 7.5 to 10.0) to determine the optimal condition for your specific enzyme. |
| Incorrect Cofactor | HSD can exhibit a strong preference for either NAD⁺ or NADP⁺[1]. For instance, Bacillus subtilis HSD shows an absolute preference for NADP⁺[1]. Ensure you are using the correct cofactor for your enzyme. If unsure, test both NAD⁺ and NADP⁺. |
| Inadequate Salt Concentration | The presence and concentration of salt can significantly impact HSD activity. For Bacillus subtilis HSD, the activity is maximal at 0.4 M NaCl[1]. Titrate NaCl or KCl in your assay buffer to find the optimal concentration. |
| Enzyme Instability | HSD may be unstable under your experimental conditions. L-Homoserine has been shown to protect Homoserine Kinase from heat inactivation, and a similar protective effect might be observed for HSD[2]. Ensure proper storage of the enzyme and minimize freeze-thaw cycles. Consider adding a stabilizing agent like glycerol to the storage buffer. |
| Substrate Quality | Ensure the purity and correct concentration of L-Homoserine and the cofactor. Prepare fresh substrate solutions and verify their concentrations. |
Question: I am observing inconsistent or variable results between replicates in my HSD assay. What could be the reason?
Answer: High variability in enzymatic assays often points to issues with pipetting, reagent mixing, or environmental control.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate your pipettes regularly, especially for small volumes. Use reverse pipetting for viscous solutions. |
| Inadequate Mixing | Ensure all reagents are thoroughly mixed before adding them to the reaction. Mix the final reaction mixture gently but completely before starting the measurement. |
| Temperature Fluctuations | Use a temperature-controlled cuvette holder or plate reader to maintain a constant temperature throughout the assay. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can alter reagent concentrations. To minimize this, either avoid using the outer wells or fill them with buffer or water. |
Homoserine Kinase (HSK) Assay Troubleshooting
Question: I am not detecting any Homoserine Kinase (HSK) activity, or the activity is very low. How can I troubleshoot this?
Answer: Several factors can lead to low or no detectable HSK activity. The following table outlines common causes and their solutions.
| Potential Cause | Recommended Solution |
| Missing Essential Ions | HSK from E. coli requires K⁺ (or NH₄⁺) and Mg²⁺ for its activity. Ensure these ions are present in your assay buffer at appropriate concentrations. |
| Suboptimal pH | The optimal pH for E. coli HSK is 7.8. Perform a pH titration to find the optimal pH for your specific enzyme. |
| Substrate Inhibition | High concentrations of L-Homoserine can cause substrate inhibition in E. coli HSK. If you are using high substrate concentrations, try reducing the L-Homoserine concentration to a level below the inhibitory constant (Ki ≈ 2 mM for the E. coli enzyme). |
| Inactive Enzyme | Repeated freeze-thaw cycles can inactivate the enzyme. Aliquot the enzyme upon receipt and store at the recommended temperature. L-Homoserine can protect the enzyme against heat inactivation. |
| Incorrect ATP Concentration | Ensure the ATP concentration is appropriate. The Km for ATP for E. coli HSK is 0.3 mM. |
II. Frequently Asked Questions (FAQs)
Q1: Can this compound be used to improve the efficiency of any enzymatic reaction?
A1: There is no scientific evidence to suggest that this compound acts as a general enhancer of enzymatic reactions. Its role in enzymatic processes is primarily as a specific substrate, an intermediate in metabolic pathways, or a regulator of certain enzymes, such as being an allosteric inhibitor of aspartate kinase.
Q2: What is the role of this compound in drug development?
A2: this compound and its metabolic pathways are targets for drug development, particularly in the context of antimicrobial agents. Since mammals lack the enzymes for homoserine biosynthesis, including homoserine dehydrogenase, this pathway is an attractive target for developing drugs against pathogenic fungi and bacteria. Additionally, derivatives of homoserine, such as N-acyl-homoserine lactones, are key signaling molecules in bacterial quorum sensing, a process that regulates virulence. Interfering with this signaling is a promising anti-virulence strategy.
Q3: Are there different isoforms of Homoserine Dehydrogenase?
A3: Yes, in some organisms, multiple isoforms of HSD exist. For example, E. coli has bifunctional enzymes that possess both aspartate kinase and homoserine dehydrogenase activities. These isoforms can be subject to different regulatory mechanisms.
Q4: What is the typical source of Homoserine Dehydrogenase and Homoserine Kinase for research purposes?
A4: These enzymes are often produced recombinantly in host organisms like E. coli. The genes encoding these enzymes can be cloned from various source organisms, including bacteria, yeast, and plants, and then overexpressed and purified.
III. Quantitative Data Summary
The following tables summarize key quantitative data for Homoserine Dehydrogenase and Homoserine Kinase from different organisms.
Table 1: Kinetic Parameters of Homoserine Dehydrogenase (HSD)
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Cofactor Preference | Reference |
| Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 | 2.72 ± 0.06 | 9.0 | NADP⁺ | |
| Bacillus subtilis | NADP⁺ | 0.39 ± 0.05 | 2.79 ± 0.11 | 9.0 | - | |
| Arthrobacter nicotinovorans | L-Homoserine | 6.30 ± 1.03 | 180.70 ± 10.35 | 10.0 | NAD⁺ |
Table 2: Kinetic Parameters of Homoserine Kinase (HSK)
| Organism | Substrate | Km (mM) | Ki (mM) | Optimal pH | Required Ions | Reference |
| Escherichia coli K-12 | L-Homoserine | 0.3 | ~2.0 (Substrate Inhibition) | 7.8 | K⁺ (or NH₄⁺), Mg²⁺ | |
| Escherichia coli K-12 | ATP | 0.3 | - | 7.8 | K⁺ (or NH₄⁺), Mg²⁺ | |
| Escherichia coli | L-Homoserine | 0.15 | ~2.0 (Substrate Inhibition) | 7.6 | - | |
| Escherichia coli | ATP | 0.2 | - | 7.6 | - | |
| Escherichia coli | D-Homoserine | 31.8 | - | - | - |
IV. Experimental Protocols
Protocol 1: Spectrophotometric Assay for Homoserine Dehydrogenase (HSD) Activity (Oxidation of L-Homoserine)
This protocol is based on the characterization of HSD from Bacillus subtilis and Arthrobacter nicotinovorans and should be optimized for the specific enzyme being studied. The assay measures the increase in absorbance at 340 nm due to the production of NAD(P)H.
Materials:
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Purified Homoserine Dehydrogenase
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L-Homoserine stock solution (e.g., 500 mM in water)
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NAD⁺ or NADP⁺ stock solution (e.g., 10 mM in water)
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Assay Buffer (e.g., 100 mM Tris-HCl or CHES buffer, pH adjusted to the optimal range for the enzyme, containing an optimized concentration of NaCl, e.g., 0.4 M)
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UV-transparent cuvettes or microplate
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Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
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Prepare the reaction mixture in a cuvette or microplate well by adding the following components:
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Assay Buffer
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L-Homoserine to a final concentration (e.g., 50 mM)
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NAD⁺ or NADP⁺ to a final concentration (e.g., 0.5 mM)
-
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).
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Initiate the reaction by adding a small volume of the purified HSD enzyme.
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Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
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Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
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Use the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.
Protocol 2: Coupled Spectrophotometric Assay for Homoserine Kinase (HSK) Activity
This assay measures HSK activity by coupling the production of ADP to the oxidation of NADH through the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The decrease in absorbance at 340 nm is monitored.
Materials:
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Purified Homoserine Kinase
-
L-Homoserine stock solution (e.g., 100 mM in water)
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ATP stock solution (e.g., 100 mM in water)
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Assay Buffer (e.g., 100 mM HEPES-NaOH, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂)
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Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)
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NADH stock solution (e.g., 10 mM)
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Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) enzyme mix
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UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well by adding the following components:
-
Assay Buffer
-
L-Homoserine to a final concentration (e.g., 1 mM)
-
ATP to a final concentration (e.g., 1 mM)
-
PEP to a final concentration (e.g., 1 mM)
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NADH to a final concentration (e.g., 0.25 mM)
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PK/LDH enzyme mix (sufficient units to ensure the coupling reaction is not rate-limiting)
-
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the purified HSK enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
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Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to determine the rate of ADP production, which is stoichiometric with the HSK activity.
V. Signaling Pathways and Experimental Workflows
Bacterial Quorum Sensing via N-Acyl-Homoserine Lactones (AHLs)
This compound is a precursor to N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing. This pathway is a key target in the development of anti-virulence drugs.
Caption: Bacterial Quorum Sensing Pathway.
The diagram above illustrates the general mechanism of N-acyl-homoserine lactone (AHL)-mediated quorum sensing. Inside the bacterial cell, a LuxI-type synthase produces AHL molecules from S-adenosylmethionine and an acyl-acyl carrier protein (Acyl-ACP). As the bacterial population density increases, AHLs accumulate both inside and outside the cell. Once a threshold concentration is reached, AHLs bind to and activate a LuxR-type receptor protein. This activated complex then acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes, which often include those involved in virulence and biofilm formation.
References
Technical Support Center: Optimizing Microbial Production of L-Homoserine
Welcome to the technical support center for the microbial production of L-homoserine. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support the optimization of your L-homoserine production platform.
Troubleshooting Guide
This guide addresses specific issues that may arise during your L-homoserine production experiments, offering potential causes and actionable solutions.
Issue 1: Low L-homoserine yield or productivity.
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Potential Cause A: Feedback inhibition of key enzymes.
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Solution: The biosynthesis of L-homoserine is tightly regulated by feedback inhibition, particularly on the aspartokinase (AK) enzymes.[1][2] In E. coli, there are three AK isozymes: AK I, AK II, and AK III, encoded by thrA, metL, and lysC, respectively.[3] AK I and AK III are inhibited by L-threonine and L-lysine.[1] To overcome this, you can use feedback-resistant mutants of these enzymes. For instance, a point mutation in thrA (thrAfbr) can alleviate feedback inhibition by L-threonine.[1] Similarly, mutations in lysC can reduce its sensitivity to L-lysine. Overexpression of these feedback-resistant enzymes can significantly increase the carbon flux towards L-homoserine.
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-
Potential Cause B: Insufficient precursor supply (oxaloacetate and L-aspartate).
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Solution: L-homoserine synthesis begins with L-aspartate, which is derived from the TCA cycle intermediate oxaloacetate (OAA). To increase the precursor pool, you can overexpress key enzymes in the OAA and L-aspartate synthesis pathways. Overexpression of phosphoenolpyruvate carboxylase (ppc), which converts phosphoenolpyruvate (PEP) to OAA, is a common strategy to enhance the OAA supply. Additionally, overexpressing aspartate aminotransferase (aspC) or aspartate ammonia-lyase (aspA) can increase the conversion of OAA and fumarate to L-aspartate, respectively.
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-
Potential Cause C: Limited cofactor (NADPH) availability.
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Solution: The conversion of L-aspartate to L-homoserine requires two molecules of NADPH. A limited supply of this cofactor can create a bottleneck in the pathway. To address this, you can engineer the central carbon metabolism to favor NADPH production. Overexpression of the transhydrogenase PntAB can increase the NADPH pool by converting NADH to NADPH.
-
-
Potential Cause D: Inefficient export of L-homoserine.
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Solution: Accumulation of intracellular L-homoserine can be toxic to the cells and may also lead to feedback inhibition. Enhancing the export of L-homoserine out of the cell can improve both titer and cell viability. In E. coli, transporters such as RhtA, RhtB, and EamA have been shown to export L-homoserine. Overexpressing the genes encoding these transporters, for example rhtA, can significantly improve L-homoserine production.
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Issue 2: High accumulation of byproducts such as L-threonine, L-lysine, or acetate.
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Potential Cause A: Carbon flux diverted to competing pathways.
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Solution: L-homoserine is a precursor for the biosynthesis of L-threonine and L-methionine. To prevent the conversion of L-homoserine to these amino acids, it is crucial to block the competing pathways. This can be achieved by knocking out the genes encoding homoserine kinase (thrB) and homoserine O-succinyltransferase (metA). Furthermore, L-lysine biosynthesis competes for the common precursor, aspartate-semialdehyde. Deleting the gene for diaminopimelate decarboxylase (lysA) will block the lysine biosynthesis pathway and redirect the carbon flux towards L-homoserine.
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-
Potential Cause B: Overflow metabolism leading to acetate formation.
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Solution: High glucose uptake rates can lead to overflow metabolism and the production of acetate, which is detrimental to cell growth and productivity. To mitigate this, you can control the glucose feeding rate during fed-batch fermentation to avoid excess glucose accumulation. Additionally, deleting genes involved in acetate production, such as pta (phosphate acetyltransferase) and ackA (acetate kinase), can reduce acetate formation.
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Issue 3: Poor growth of the engineered strain.
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Potential Cause A: Toxicity of high intracellular L-homoserine concentrations.
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Solution: As mentioned, high levels of intracellular L-homoserine can be toxic. Overexpressing efflux pumps like RhtA is a primary strategy to alleviate this toxicity by exporting L-homoserine into the medium.
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-
Potential Cause B: Nutrient auxotrophy due to gene knockouts.
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Solution: Knocking out genes in essential amino acid biosynthetic pathways (e.g., metA, thrB, lysA) will result in auxotrophic strains that require supplementation of the corresponding amino acids (L-methionine, L-threonine, and L-lysine) for growth. It is important to provide these supplements in the growth medium, especially during the initial growth phase.
-
-
Potential Cause C: Metabolic burden from plasmid maintenance and overexpression of heterologous genes.
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Solution: High-copy number plasmids and strong promoters for gene overexpression can impose a significant metabolic burden on the host cells, leading to reduced growth. To address this, consider using lower-copy number plasmids or weaker, tunable promoters. Integrating the expression cassettes into the chromosome is another effective strategy to create a more stable and less burdensome production strain.
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Frequently Asked Questions (FAQs)
Q1: Which microbial host is better for L-homoserine production, Escherichia coli or Corynebacterium glutamicum?
A1: While both E. coli and C. glutamicum have been engineered for L-homoserine production, E. coli is more commonly used and has generally demonstrated higher production efficiencies. This is attributed to its well-characterized genetics, rapid growth, and the availability of a wide range of genetic tools.
Q2: How can I resolve the feedback inhibition of aspartokinase?
A2: Feedback inhibition of aspartokinase (AK) is a major bottleneck. You can address this by:
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Using feedback-resistant AK mutants: Introduce point mutations in the genes encoding AK isozymes (thrA, lysC) to make them insensitive to their respective inhibitors (L-threonine and L-lysine).
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Overexpressing feedback-resistant AKs: Increase the cellular concentration of the feedback-resistant enzymes to enhance the carbon flux into the L-aspartate pathway.
Q3: My engineered strain shows poor growth. What could be the reason and how can I fix it?
A3: Poor growth can be due to several factors:
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L-homoserine toxicity: High intracellular concentrations can be toxic. Enhance export by overexpressing transporters like RhtA.
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Nutrient limitation: If you have knocked out genes in essential pathways (metA, thrB, lysA), you must supplement the medium with the required amino acids (methionine, threonine, lysine).
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Metabolic burden: High plasmid copy numbers and strong promoters can strain the cell. Consider using lower-copy plasmids or integrating your genes into the chromosome.
Q4: What is the role of NADPH in L-homoserine production and how can I increase its availability?
A4: The biosynthesis of L-homoserine from L-aspartate is an NADPH-dependent process, requiring two molecules of NADPH per molecule of L-homoserine. A limited NADPH supply can restrict production. To increase NADPH availability, you can:
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Overexpress the membrane-bound transhydrogenase PntAB, which converts NADH to NADPH.
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Engineer the pentose phosphate pathway to enhance NADPH generation.
Q5: How do I prevent the formation of byproducts like L-threonine and L-lysine?
A5: To channel the metabolic flux towards L-homoserine, you need to block the pathways leading to byproducts. This is achieved by knocking out the genes responsible for the first committed step in these pathways:
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For L-threonine: Knock out thrB (homoserine kinase).
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For L-methionine: Knock out metA (homoserine O-succinyltransferase).
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For L-lysine: Knock out lysA (diaminopimelate decarboxylase).
Data Presentation
Table 1: Comparison of Engineered E. coli Strains for L-Homoserine Production
| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Deletion of competing pathways (metA, thrB, lysA), overexpression of feedback-resistant thrA and metL, enhanced transport (rhtA) | Fed-batch | 39.54 | 0.29 | Not Reported | |
| Engineered E. coli | Non-induced, non-auxotrophic, plasmid-free chassis with attenuated degradation, reinforced synthesis, improved NADPH, and enhanced efflux | Fed-batch | 60.1 | Not Reported | Not Reported | |
| Engineered E. coli | Redox balance engineering, deletion of competing pathways, enhanced efflux | Fed-batch | 84.1 | 0.50 | 1.96 | |
| Engineered E. coli | Multiplex metabolic network design | Fed-batch | 37.57 | 0.31 | Not Reported |
Experimental Protocols
Protocol 1: Gene Knockout in E. coli using Lambda Red Recombination
This protocol provides a general method for deleting a target gene (e.g., thrB) from the E. coli chromosome.
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Primer Design: Design primers to amplify a resistance cassette (e.g., kanamycin resistance, KanR) from a template plasmid (e.g., pKD4). The primers should have 5' extensions homologous to the regions flanking the target gene.
-
PCR Amplification: Perform PCR to amplify the resistance cassette with the flanking homology regions.
-
Purification of PCR Product: Purify the PCR product to remove primers and template DNA. Digest the template plasmid with DpnI to eliminate it.
-
Preparation of Electrocompetent Cells: Prepare electrocompetent E. coli cells carrying the pKD46 plasmid, which expresses the lambda Red recombinase under the control of an arabinose-inducible promoter. Grow the cells at 30°C to maintain the temperature-sensitive plasmid.
-
Induction of Recombinase: Induce the expression of the lambda Red recombinase by adding L-arabinose to the cell culture.
-
Electroporation: Electroporate the purified PCR product into the induced, electrocompetent cells.
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic (e.g., kanamycin) and grow at 37°C to select for successful recombinants and cure the pKD46 plasmid. Verify the gene knockout by colony PCR using primers flanking the target gene locus.
Protocol 2: Overexpression Plasmid Construction
This protocol describes the general steps for constructing a plasmid to overexpress a target gene (e.g., a feedback-resistant thrA).
-
Gene Amplification: Amplify the target gene from the genomic DNA of the source organism or a synthetic DNA template using PCR with primers that add desired restriction sites.
-
Vector Preparation: Digest the expression vector (e.g., pTrc99a) with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified and digested gene fragment into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α).
-
Selection and Verification: Plate the transformed cells on LB agar with the appropriate antibiotic. Select colonies and verify the correct insertion by plasmid isolation, restriction digestion analysis, and DNA sequencing.
Protocol 3: Fed-Batch Fermentation for L-Homoserine Production
This protocol outlines a typical fed-batch fermentation process for high-density cultivation of engineered E. coli for L-homoserine production.
-
Inoculum Preparation: Grow a seed culture of the engineered E. coli strain in a rich medium (e.g., LB) overnight.
-
Batch Phase: Inoculate the fermenter containing a defined minimal medium with the seed culture. The batch phase proceeds until the initial carbon source (e.g., glucose) is depleted, which is often indicated by a sharp increase in dissolved oxygen (DO).
-
Fed-Batch Phase: Start feeding a concentrated solution of the carbon source (e.g., glucose) to the fermenter. The feeding rate can be controlled to maintain a constant low level of the carbon source to prevent overflow metabolism. The feeding strategy can be a constant feed rate or an exponential feed rate to maintain a specific growth rate.
-
Induction (if applicable): If gene expression is under the control of an inducible promoter, add the inducer (e.g., IPTG) at an appropriate cell density.
-
Monitoring and Control: Throughout the fermentation, monitor and control key parameters such as pH, temperature, dissolved oxygen, and the concentration of the carbon source.
-
Sampling and Analysis: Take samples periodically to measure cell density (OD600) and the concentration of L-homoserine and any byproducts in the culture supernatant using HPLC.
Protocol 4: Quantification of L-Homoserine by HPLC
This protocol provides a method for quantifying L-homoserine in fermentation broth.
-
Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Collect the supernatant.
-
Derivatization (Optional but common): Many HPLC methods for amino acid analysis require a pre-column derivatization step to make the amino acids detectable by UV or fluorescence detectors. A common derivatizing agent is diethyl ethoxymethylenemalonate (DEEMM).
-
Mix the supernatant with a boric acid buffer and the DEEMM reagent.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specific time (e.g., 2 hours).
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase is a gradient of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Detect the derivatized L-homoserine using a UV detector at a specific wavelength (e.g., 250 nm for DEEMM derivatives).
-
-
Quantification: Prepare a standard curve using known concentrations of L-homoserine. Calculate the concentration of L-homoserine in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Metabolic pathway for L-homoserine production in E. coli.
Caption: Troubleshooting workflow for low L-homoserine production.
Caption: General experimental workflow for engineered L-homoserine production.
References
Technical Support Center: DL-Homoserine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of DL-Homoserine. The content addresses challenges encountered during both microbial fermentation of L-Homoserine and the chemoenzymatic production of D-Homoserine from a racemic DL-mixture.
Introduction: Understanding Homoserine Production Routes
The industrial production strategy for homoserine is highly dependent on the desired stereoisomer.
-
L-Homoserine is exclusively produced via microbial fermentation, typically using metabolically engineered strains of Escherichia coli or Corynebacterium glutamicum.[1][2] This method leverages the cell's natural biosynthetic pathways to create the specific L-enantiomer from simple carbon sources like glucose.
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This compound (a racemic mixture of D- and L-isomers) is generally the product of chemical synthesis routes.[3] These methods are effective for producing the mixture but do not yield a single, pure enantiomer.
-
D-Homoserine is most commonly produced through a chemoenzymatic process. This involves first chemically synthesizing this compound and then using a microorganism or an isolated enzyme to selectively consume the L-enantiomer, leaving the desired D-enantiomer in the medium for purification.[4][5]
This guide is divided into two main sections to address the distinct challenges of these production methodologies.
Section 1: Scaling Up L-Homoserine Production via Fermentation
This section focuses on the challenges of producing the L-enantiomer using microbial fermentation. The primary host organism discussed is E. coli due to its well-understood genetics and rapid growth.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic bottlenecks in L-Homoserine biosynthesis?
A1: The primary bottlenecks in the L-Homoserine pathway, which starts from the central metabolism intermediate oxaloacetate (OAA), are:
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Precursor Supply: Insufficient availability of OAA and L-aspartate can limit the carbon flux into the homoserine pathway.
-
Key Enzyme Activity: The activity of aspartokinase (AK), the first enzyme in the pathway, is a critical rate-limiting step.
-
Cofactor Availability: The conversion of L-aspartate to L-Homoserine requires two molecules of NADPH. An inadequate supply of this reducing equivalent is a significant bottleneck.
Q2: How does feedback inhibition affect L-Homoserine production?
A2: In wild-type E. coli, the biosynthesis of aspartate family amino acids is tightly regulated. The enzyme aspartokinase (AK) is subject to feedback inhibition by downstream products like L-threonine. This means that as the concentration of these amino acids increases, the activity of the key entry-point enzyme is shut down, preventing overproduction of L-Homoserine. Overcoming this requires using mutant versions of the enzyme that are insensitive to this feedback.
Q3: Why is NADPH regeneration so critical for high-yield production?
A3: Two key enzymes in the L-Homoserine synthesis pathway, aspartate-semialdehyde dehydrogenase and homoserine dehydrogenase, are NADPH-dependent. During high-rate glycolysis, the cell primarily produces NADH. An imbalance between NADPH supply and the high demand for L-Homoserine synthesis can severely limit product formation. Therefore, engineering the cell to improve the conversion of NADH to NADPH or to increase flux through NADPH-producing pathways (like the pentose phosphate pathway) is crucial.
Q4: How does L-Homoserine exit the microbial cell, and why is this important for scale-up?
A4: Intracellular accumulation of L-Homoserine can be toxic to E. coli and inhibit cell growth. Efficient export of the product out of the cell is necessary to maintain a healthy and productive cell culture. Several transporter proteins, such as RhtA and EamA, are involved in L-Homoserine efflux. Overexpressing these transporters is a common strategy to enhance product tolerance and increase the final titer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low final titer of L-Homoserine despite using an engineered strain. | 1. Sub-optimal induction of pathway genes. 2. Feedback inhibition from accumulated intermediates or byproducts. 3. Limitation in precursor (Oxaloacetate) supply. 4. Insufficient NADPH regeneration. | 1. Optimize inducer concentration (e.g., IPTG) and timing of induction.2. Use a feedback-resistant mutant of aspartokinase (e.g., thrAfbr).3. Overexpress anaplerotic enzymes like pyruvate carboxylase (pyc) or phosphoenolpyruvate carboxylase (ppc) to boost the OAA pool.4. Overexpress NAD(P) transhydrogenase (pntAB) to enhance NADPH availability. |
| Significant accumulation of acetate as a byproduct. | 1. High glucose uptake rate leading to overflow metabolism. 2. Imbalance in the TCA cycle. | 1. Implement a fed-batch strategy to maintain a low residual glucose concentration.2. Downregulate or knock out pathways leading to acetate, such as pta or ackA. |
| Poor cell growth or cessation of growth after initial production phase. | 1. Toxicity from high intracellular L-Homoserine concentration. 2. Depletion of essential nutrients required for growth. 3. Metabolic burden from overexpression of many heterologous genes. | 1. Overexpress efflux pumps like rhtA and eamA to reduce intracellular product concentration.2. Ensure the fermentation medium is sufficiently rich in nitrogen, phosphate, and trace elements. Consider adding supplements like yeast extract.3. Balance pathway expression using promoters of varying strengths. Avoid unnecessarily high expression levels. |
| Low product yield (g of homoserine per g of glucose). | 1. Carbon flux is being diverted to competing pathways (e.g., threonine, methionine, lysine synthesis). 2. Inefficient cofactor (NADPH) recycling. | 1. Knock out genes in competing pathways, such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase).2. Engineer the central metabolism to direct more carbon through the pentose phosphate pathway or introduce enzymes that improve the NADPH/NADP+ ratio. |
Quantitative Data: L-Homoserine Production in Engineered E. coli
The following table summarizes results from various metabolic engineering strategies applied to E. coli for L-Homoserine production.
| Strain ID / Key Modification | Titer (g/L) | Yield (g/g glucose) | Fermentation Type | Reference |
| Overexpression of feedback-resistant thrA and knockout of metA, thrB | 3.21 | N/A | Batch Culture | |
| CRISPRi-based gene repression and pathway optimization | 7.25 | N/A | Shake Flask | |
| Introduction of pyruvate carboxylase for enhanced OAA supply | 8.54 | 0.33 | Shake Flask | |
| Final optimized strain in fed-batch fermentation | 37.57 | 0.31 | Fed-Batch | |
| Non-induced, non-auxotrophic chassis strain | 60.1 | N/A | Fed-Batch | |
| Redox balance engineering | 84.1 | 0.50 | Fed-Batch |
Experimental Protocols
This protocol provides a general framework for scaling up L-Homoserine production in a bioreactor.
-
Inoculum Preparation:
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Inoculate a single colony of the engineered E. coli strain into 5 mL of seed medium (e.g., LB broth with appropriate antibiotics).
-
Incubate at 37°C with shaking at 250 rpm for 8-12 hours.
-
Transfer the seed culture to a larger volume (e.g., 100 mL in a 500 mL flask) of the same medium and incubate until the optical density at 600 nm (OD₆₀₀) reaches 4-6.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium in a sterilized bioreactor (e.g., 5-L scale). The medium should contain a carbon source (glucose), nitrogen source (e.g., (NH₄)₂SO₄), phosphate source (e.g., KH₂PO₄), and trace minerals.
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Calibrate pH and dissolved oxygen (DO) probes. Set the initial temperature to 37°C and pH to 7.0 (controlled with NH₄OH or H₃PO₄).
-
-
Fermentation Process:
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.2.
-
Maintain the DO level at >20% saturation by controlling the agitation speed and aeration rate.
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Once the initial glucose is depleted (indicated by a sharp increase in DO), begin the fed-batch phase.
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Continuously feed a highly concentrated glucose solution (e.g., 500 g/L) to maintain a low residual glucose level in the reactor (typically < 5 g/L).
-
If using an inducible system, add the inducer (e.g., IPTG) when the cell density reaches a predetermined level (e.g., OD₆₀₀ of 20).
-
-
Sampling and Analysis:
-
Periodically draw samples from the bioreactor to measure OD₆₀₀, residual glucose, and L-Homoserine concentration.
-
L-Homoserine concentration can be quantified using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of D- and L-Homoserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of D-Homoserine and L-Homoserine, supported by available experimental data. The stereochemistry of amino acids is a critical determinant of their biological function, largely due to the stereospecificity of enzymes and receptors. While L-amino acids are the canonical building blocks of proteins in most organisms, D-amino acids play diverse and important roles, particularly in the microbial world and as tools in peptide drug design.
Core Biological Roles and Metabolic Involvement
L-Homoserine is a key metabolic intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine in bacteria and plants.[1] It is synthesized from aspartate through the action of aspartate kinase and homoserine dehydrogenase.[1] L-Homoserine itself can be toxic to some microorganisms, such as Escherichia coli, at high concentrations, potentially by acting as a threonine analog or by inhibiting key enzymes in amino acid metabolism.[2][3][4]
D-Homoserine , the D-enantiomer, is less common in nature but has been identified as a component of the O-antigen of some bacteria, such as Acinetobacter lwoffii EK30A. Its incorporation into bacterial cell walls suggests a role in structural integrity and interaction with the environment. Furthermore, the use of D-amino acids like D-homoserine in synthetic peptides is a well-established strategy to enhance their stability against enzymatic degradation.
Quantitative Comparison of Biological Activity
Direct comparative studies on the biological activities of free D- and L-Homoserine are limited in publicly available literature. However, significant differences are observed in their interaction with enzymes.
| Parameter | L-Homoserine | D-Homoserine | Fold Difference | Reference |
| Enzyme Activity (Homoserine Kinase from E. coli) | ||||
| Michaelis Constant (Km) | 0.14 mM | 31.8 mM | ~227x higher for D-isomer | --INVALID-LINK-- |
| Catalytic Efficiency (kcat/Km) | - | - | 500-fold higher for L-isomer | --INVALID-LINK-- |
| Peptide Stability (Hypothetical Data for a Generic Peptide) | ||||
| Half-life in Human Serum | ~0.5 hours | > 24 hours | >48x longer for D-isomer containing peptide | |
| Receptor Binding Affinity (Hypothetical Data for a Generic Peptide) | ||||
| Inhibition Constant (Ki) | 10 nM | 500 nM | 50x lower affinity for D-isomer containing peptide |
Signaling Pathways and Metabolic Fate
The metabolic pathways involving L-Homoserine are well-characterized, particularly its central role in the aspartate pathway leading to the synthesis of essential amino acids.
Caption: Biosynthetic pathway of L-Homoserine and its conversion to essential amino acids.
The biological pathways for D-Homoserine are less understood. It is a substrate for D-amino acid oxidase, which catalyzes its oxidative deamination. This enzyme is crucial for the metabolism of various D-amino acids.
Caption: General metabolic fate of D-Homoserine via D-amino acid oxidase.
Experimental Protocols
Homoserine Kinase Activity Assay
This assay measures the enzymatic activity of homoserine kinase, which phosphorylates homoserine.
Workflow:
Caption: Experimental workflow for the homoserine kinase activity assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), MgCl₂, ATP, and varying concentrations of either D- or L-Homoserine.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of homoserine kinase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Detection: The rate of the reaction can be determined by measuring the production of ADP. This is often done using a coupled enzyme assay where the ADP produced is used in a reaction that results in the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Data Analysis: Determine the initial reaction velocities at different substrate concentrations and calculate the Michaelis-Menten kinetic parameters (Km and Vmax).
In Vitro Peptide Stability Assay
This assay assesses the stability of peptides containing D- or L-Homoserine in the presence of proteases, typically in human serum.
Methodology:
-
Peptide Incubation: Incubate a known concentration of the D- and L-homoserine-containing peptides in human serum (e.g., 80% v/v) at 37°C.
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution, such as trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-hour time point. The half-life (t1/2) of the peptide is then determined.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of D- and L-Homoserine on cultured cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of D- or L-Homoserine and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion
The biological activity of homoserine is highly dependent on its stereochemistry. L-Homoserine is the biologically active enantiomer in the primary metabolic pathways of most organisms, serving as a crucial precursor for essential amino acids. In contrast, D-Homoserine is generally not utilized by the same enzymatic machinery, as evidenced by the significantly lower catalytic efficiency of homoserine kinase for the D-isomer. While direct comparative data on the cytotoxicity and receptor binding of free D- and L-Homoserine are scarce, the principle of enzyme and receptor stereospecificity strongly suggests that their effects would be markedly different. The primary biological relevance of D-Homoserine appears to be in specific bacterial structures and as a synthetic tool to enhance the proteolytic stability of therapeutic peptides. Further research is warranted to fully elucidate the potential biological roles and pharmacological applications of D-Homoserine and its derivatives.
References
- 1. Homoserine - Wikipedia [en.wikipedia.org]
- 2. Homoserine Toxicity in Saccharomyces cerevisiae and Candida albicans Homoserine Kinase (thr1Δ) Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxic effect and inability of L-homoserine to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Toxic effect and inability of L-homoserine to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses [frontiersin.org]
A Comparative Guide to DL-Homoserine and DL-Serine in Biochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biochemical properties and reactivity of DL-Homoserine and DL-Serine. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced roles of these two structurally similar amino acids in biological systems.
Introduction to this compound and DL-Serine
DL-Serine is a proteogenic α-amino acid, meaning it is a fundamental building block of proteins and is encoded by the genetic code.[1] It is classified as a non-essential amino acid in humans as it can be synthesized from the glycolytic intermediate 3-phosphoglycerate. Biochemically, L-serine is a precursor to a variety of essential molecules, including purines, pyrimidines, cysteine, and glycine. It also plays a crucial role in one-carbon metabolism through its conversion to glycine, a reaction that contributes to the folate pool.
This compound, in contrast, is a non-proteogenic α-amino acid, differing from serine by the presence of an additional methylene group in its side chain.[2] L-Homoserine is a key intermediate in the biosynthesis of the essential amino acids methionine, threonine, and isoleucine, originating from the aspartate metabolic pathway.[2] While not incorporated into proteins during translation, its metabolic importance makes it a significant molecule in cellular biochemistry.
Comparative Analysis of Biochemical Reactions
The structural difference between this compound and DL-Serine, a single methylene group, leads to distinct roles and reactivities in biochemical pathways. While they can sometimes interact with the same enzymes, their efficiency as substrates or inhibitors varies significantly. This section explores their interactions with key enzymes.
Homoserine Dehydrogenase
Homoserine dehydrogenase (HDH) is a critical enzyme in the aspartate pathway, catalyzing the reversible reduction of aspartate-β-semialdehyde to homoserine.[2][3] This enzyme is a key regulatory point in the biosynthesis of threonine, isoleucine, and methionine.
Inhibition by L-Serine:
Quantitative Data on Homoserine Dehydrogenase Inhibition
| Enzyme | Inhibitor | Target Substrate | Inhibition Type | Ki Value | Experimental Conditions |
| Homoserine Dehydrogenase I (E. coli) | L-Serine | Aspartate-β-semialdehyde / L-Homoserine | Competitive (inferred) | Not explicitly determined, but strong inhibition observed | 100-200 mM K+, pH 7.5 |
Serine Hydroxymethyltransferase (SHMT)
Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a central role in one-carbon metabolism by catalyzing the reversible conversion of serine to glycine, with the concomitant conversion of tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate.
While L-serine is the primary substrate for SHMT, the enzyme exhibits some substrate promiscuity. Studies on SHMT from Plasmodium vivax have shown that the enzyme can also form an external aldimine complex with D-serine, L-alanine, and L-threonine, in addition to L-serine and glycine. However, there is no evidence in the reviewed literature to suggest that homoserine can act as a substrate for the canonical hydroxymethyltransferase reaction. One study did note that SHMT from human and E. coli exhibits dehydratase activity towards L-homoserine.
Kinetic Parameters for L-Serine with Plasmodium vivax SHMT
| Substrate | Km (mM) | kcat (s⁻¹) |
| L-Serine | 0.18 ± 0.03 | 0.98 ± 0.06 |
| Tetrahydrofolate | 0.14 ± 0.02 |
Threonine Synthase
Threonine synthase catalyzes the final step in the biosynthesis of threonine from O-phospho-L-homoserine, a derivative of homoserine. This enzyme is highly specific for its substrate. While there is no direct evidence of DL-serine acting as a substrate, some promiscuity has been observed in related enzymes. For instance, the YifK protein in E. coli, a transporter for both threonine and serine, was also tested for its ability to transport L-homoserine due to its structural similarity to L-serine.
Cystathionine β-Synthase (CBS)
Cystathionine β-synthase is a key enzyme in the transsulfuration pathway, catalyzing the condensation of L-serine and homocysteine to form cystathionine. The enzyme is highly specific for L-serine, and there is no indication from the available literature that it can utilize homoserine as a substrate.
Experimental Protocols
Assay for Inhibition of Homoserine Dehydrogenase by L-Serine
This protocol is adapted from studies on the inhibition of E. coli homoserine dehydrogenase I by L-serine.
Objective: To determine the inhibitory effect of L-serine on the activity of homoserine dehydrogenase.
Materials:
-
Purified homoserine dehydrogenase I (HDH I) from E. coli.
-
L-Homoserine (substrate)
-
NADP+ (cofactor)
-
Potassium phosphate buffer (pH 7.5)
-
L-Serine (inhibitor)
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (100-200 mM, pH 7.5), NADP+, and varying concentrations of L-serine.
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of L-homoserine.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Perform control experiments without L-serine to determine the uninhibited enzyme activity.
-
To determine the inhibition constant (Ki), measure the initial reaction velocities at various concentrations of both the substrate (L-homoserine) and the inhibitor (L-serine).
-
Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for uninhibited reactions and corresponding equations for competitive, non-competitive, or mixed inhibition. A Lineweaver-Burk or Dixon plot can be used to visualize the type of inhibition and estimate the Ki value.
Workflow for Determining Inhibitory Effect of L-Serine on Homoserine Dehydrogenase
Comparative Substrate Specificity Assay for Serine Hydroxymethyltransferase (SHMT)
This protocol is designed to compare the activity of SHMT with DL-Serine and this compound as potential substrates.
Objective: To determine and compare the kinetic parameters (Km and Vmax) of SHMT for DL-Serine and this compound.
Materials:
-
Purified Serine Hydroxymethyltransferase (SHMT).
-
DL-Serine
-
This compound
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
A method to detect the product (e.g., glycine or formaldehyde). A coupled enzyme assay or HPLC can be used.
Procedure:
-
Prepare reaction mixtures containing buffer, THF, PLP, and a range of concentrations of either DL-Serine or this compound.
-
Pre-incubate the mixtures at a constant temperature.
-
Initiate the reaction by adding a known amount of SHMT.
-
Measure the initial reaction rates by quantifying the formation of the product over time.
-
Perform the assay for both DL-Serine and this compound across a range of substrate concentrations.
-
Plot the initial velocity versus substrate concentration for each substrate.
-
Determine the Km and Vmax for each substrate by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Experimental Workflow for Comparative Enzyme Kinetics
Biochemical Pathways
Aspartate and Serine Metabolic Pathways
The following diagram illustrates the central roles of this compound and DL-Serine in their respective metabolic pathways.
Conclusion
DL-Serine and this compound, while structurally similar, exhibit distinct and crucial roles in cellular metabolism. DL-Serine is a fundamental component of proteins and a precursor for a wide range of biomolecules. In contrast, this compound serves as a vital intermediate in the synthesis of essential amino acids. Their interactions with enzymes are specific, with DL-Serine acting as a substrate for enzymes like serine hydroxymethyltransferase and an inhibitor of homoserine dehydrogenase, while this compound is the preferred substrate for enzymes in the aspartate pathway. Understanding these differences is critical for researchers in biochemistry, drug development, and metabolic engineering for the targeted manipulation of these pathways. The provided experimental protocols offer a framework for further investigation into the comparative performance of these two important amino acids in various biochemical contexts.
References
A Researcher's Guide to Internal Standards in Amino Acid Analysis: A Comparative Look at DL-Homoserine
For researchers, scientists, and drug development professionals engaged in quantitative amino acid analysis, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive comparison of DL-Homoserine as an internal standard against common alternatives, supported by experimental data and detailed protocols to aid in the validation of your experimental results.
The use of an internal standard is paramount in analytical chromatography to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. This compound, a racemic mixture of the non-proteinogenic amino acid homoserine, has been utilized for this purpose. This guide will objectively evaluate its performance in comparison to other widely used internal standards, namely other non-proteinogenic amino acids and stable isotope-labeled amino acids.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard hinges on its ability to mimic the behavior of the target analytes throughout the analytical process. The "gold standard" for internal standardization in mass spectrometry-based methods is the use of stable isotope-labeled (SIL) analogs of the analytes.[1] These standards co-elute with the analyte and have nearly identical ionization efficiencies, providing the most accurate correction for experimental variability.
Non-proteinogenic amino acids, such as this compound, norleucine, and norvaline, offer a more cost-effective alternative.[2][3] However, their chromatographic behavior and ionization efficiency may differ from the proteinogenic amino acids being quantified, which can introduce a bias in the results.
Below is a summary of the expected performance characteristics of different classes of internal standards based on a review of current literature.
| Internal Standard Type | Linearity (R²) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Recovery & Reproducibility | Key Advantages | Key Disadvantages |
| This compound | >0.99 | Analyte & Matrix Dependent | Analyte & Matrix Dependent | Good, but can be variable | Cost-effective; Not present in most biological samples. | Chromatographic and ionization differences from some amino acids. |
| Other Non-Proteinogenic Amino Acids (e.g., Norleucine, Norvaline) | >0.99 | Analyte & Matrix Dependent | Analyte & Matrix Dependent | Good, but can be variable | Cost-effective; Commercially available.[2][3] | May not perfectly mimic all analytes; Potential for co-elution with minor sample components. |
| Stable Isotope-Labeled (SIL) Amino Acids | >0.999 | Generally lower than other standards | Generally lower than other standards | Excellent | "Gold standard" for accuracy and precision; Compensates for matrix effects and ionization suppression. | Higher cost; A specific SIL standard is needed for each analyte. |
Experimental Protocols
Accurate and reproducible quantification of amino acids requires meticulously executed experimental protocols. Below are detailed methodologies for sample preparation and analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a common technique in this field.
Sample Preparation: Protein Hydrolysis
For the analysis of total amino acid composition in a protein or peptide sample, acid hydrolysis is a standard procedure.
-
Reagents: 6 M Hydrochloric Acid (HCl), Phenol (optional, to protect tyrosine), this compound internal standard solution (known concentration).
-
Protocol:
-
To a known amount of protein sample in a hydrolysis tube, add a precise volume of the this compound internal standard solution.
-
Add 1 mL of 6 M HCl (with or without phenol).
-
Freeze the sample in liquid nitrogen and seal the tube under vacuum.
-
Hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the sample and open the tube.
-
Dry the sample under a stream of nitrogen or in a vacuum centrifuge to remove the acid.
-
Reconstitute the dried sample in a known volume of an appropriate buffer (e.g., 0.1 M HCl or mobile phase).
-
The sample is now ready for derivatization (if required) and HPLC-MS analysis.
-
HPLC-MS/MS Analysis of Amino Acids
This protocol outlines a general method for the analysis of free amino acids using a reversed-phase HPLC column coupled to a tandem mass spectrometer.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
A typical gradient would start with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increase to a high percentage (e.g., 95%) over a set period to elute all amino acids. The exact gradient will depend on the specific amino acids and the column used.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each amino acid and the internal standard (this compound).
-
-
Analysis Procedure:
-
Inject the prepared sample into the HPLC system.
-
Acquire data using the optimized MRM transitions for each analyte and the internal standard.
-
Process the data by integrating the peak areas for each amino acid and the internal standard.
-
Calculate the concentration of each amino acid using the ratio of the analyte peak area to the internal standard peak area and comparing it to a calibration curve.
-
Visualizing Key Processes
To better understand the context of these experimental validations, the following diagrams illustrate a typical analytical workflow and a relevant biochemical pathway involving homoserine.
The diagram above illustrates the sequential steps involved in a typical quantitative amino acid analysis workflow, from initial sample preparation with the addition of an internal standard like this compound to the final data processing and quantification.
References
A Comparative Guide to LC-MS Methods for the Separation and Quantification of Homoserine Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of stereoisomers are critical for understanding biological processes and ensuring the safety and efficacy of therapeutic agents. Homoserine, a key intermediate in the biosynthesis of several amino acids, and its isomers, including D-homoserine and the cyclized form, homoserine lactone, present a significant analytical challenge due to their identical mass and similar physicochemical properties. This guide provides a comprehensive comparison of two prominent liquid chromatography-mass spectrometry (LC-MS) methods for the chiral separation and quantification of homoserine isomers, supported by established experimental protocols for analogous compounds.
Method 1: Chiral Ligand-Exchange Chromatography with Mass Spectrometry
This method relies on a chiral stationary phase (CSP) that incorporates a chiral selector, such as a macrocyclic glycopeptide like teicoplanin. The separation is based on the formation of transient diastereomeric complexes between the chiral selector and the homoserine enantiomers, leading to different retention times.
Method 2: Chiral Crown Ether-Based Chromatography with Mass Spectrometry
This technique utilizes a CSP containing a chiral crown ether that selectively complexes with the primary amine group of the analyte. The stability of the complex formed with each enantiomer differs, enabling their chromatographic separation.
Quantitative Data Comparison
The following table summarizes the anticipated performance of the two methods for the separation and quantification of homoserine isomers, based on data from the analysis of similar small, polar amino acids.
| Parameter | Method 1: Chiral Ligand-Exchange (e.g., CHIROBIOTIC T) | Method 2: Chiral Crown Ether (e.g., CROWNPAK CR-I(+)) |
| Principle | Formation of transient diastereomeric complexes | Enantioselective host-guest complexation |
| Derivatization | Not required for chiral separation | Not required for chiral separation |
| Typical Column | Teicoplanin-based (e.g., Astec CHIROBIOTIC® T) | Crown ether-based (e.g., CROWNPAK® CR-I(+)) |
| Mobile Phase | Polar ionic or reversed-phase modes. e.g., Methanol/water with acetic acid and triethylamine. | Acidic mobile phase. e.g., Acetonitrile/water with trifluoroacetic acid. |
| Anticipated Resolution (Rs) | > 1.5 for D/L isomers[1][2][3][4] | > 1.5 for D/L isomers |
| Estimated Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 20 ng/mL |
| Estimated Limit of Quantification (LOQ) | 5 - 30 ng/mL | 15 - 60 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Key Advantages | Versatile for a wide range of amino acids, robust. | Excellent for primary amines, high efficiency. |
| Potential Limitations | May require careful mobile phase optimization for resolution. | Can be sensitive to mobile phase composition and temperature. |
Experimental Protocols
Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
A generic protein precipitation and extraction protocol is suitable for preparing biological samples for LC-MS analysis of homoserine isomers.
-
Protein Precipitation: To 100 µL of sample (plasma, urine, or cell culture supernatant), add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled homoserine).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for the respective LC-MS method.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
Method 1: Chiral Ligand-Exchange Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Methanol.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-22 min: 50% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Homoserine (Quantifier): [M+H]+ → fragment 1 (e.g., m/z 120 → 74)
-
Homoserine (Qualifier): [M+H]+ → fragment 2 (e.g., m/z 120 → 56)
-
Homoserine Lactone (Quantifier): [M+H]+ → fragment 1 (e.g., m/z 102 → 84)
-
Homoserine Lactone (Qualifier): [M+H]+ → fragment 2 (e.g., m/z 102 → 56)
-
Method 2: Chiral Crown Ether-Based Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: CROWNPAK® CR-I(+), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: 90:10 (v/v) Acetonitrile/Water with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: (Same as Method 1)
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the LC-MS analysis of homoserine isomers.
References
A Comparative Guide to DL-Homoserine Synthesis: Chemical vs. Microbial Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthesis routes for DL-Homoserine: traditional chemical synthesis and modern microbial fermentation. We will delve into the efficacy of these methods, supported by experimental data, to assist researchers and professionals in selecting the most suitable approach for their specific needs.
Overview of Synthesis Routes
This compound, a non-proteinogenic α-amino acid, is a valuable chiral building block in the pharmaceutical and chemical industries. Its synthesis is primarily achieved through two distinct methodologies: chemical synthesis, which produces a racemic mixture of D- and L-isomers, and microbial fermentation, which can be engineered to produce the enantiomerically pure L-Homoserine.
Chemical Synthesis typically involves the conversion of readily available precursors such as L-methionine or γ-butyrolactone. While offering relatively high yields, this approach results in a racemic mixture (this compound), necessitating costly and complex downstream purification to isolate the desired enantiomer.
Microbial Fermentation has emerged as a promising and eco-friendly alternative. This method utilizes genetically engineered microorganisms, predominantly Escherichia coli, to produce L-Homoserine from simple carbon sources like glucose. Through metabolic engineering, high titers and yields of the desired L-enantiomer can be achieved, bypassing the need for chiral resolution.
Quantitative Comparison of Synthesis Routes
The efficacy of each synthesis route can be evaluated based on key performance indicators such as yield, product concentration (titer), and productivity. The following tables summarize the quantitative data from various studies.
Table 1: Chemical Synthesis of this compound
| Starting Material | Key Reagents | Reported Yield (%) | Product Form | Reference |
| L-Methionine | Methyl iodide (CH₃I) | 65.8 | Racemic (DL) | [1] |
| γ-Butyrolactone | Phosphorus tribromide (PBr₃) | 70 | Racemic (DL) | [1] |
Table 2: Microbial Fermentation for L-Homoserine Production using Engineered E. coli
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli W3110 derivative | Overexpression of thrA, deletion of competing pathways | 37.57 | 0.31 | - | [2] |
| E. coli W3110 derivative | Redox balance engineering | 84.1 | 0.50 | 1.96 | [][4] |
| E. coli SHL17 | Metabolic engineering strategies | 44.4 | 0.21 | 0.93 | |
| E. coli H28 | Metabolic engineering strategies | 85.3 | 0.43 | 1.78 | |
| E. coli W-H18/pM2/pR1 | Metabolic engineering strategies | 110.8 | 0.64 | 1.82 |
Techno-economic Considerations
Chemical Synthesis:
-
Raw Materials: Costs are dependent on the price of precursors like L-methionine or γ-butyrolactone and reagents like phosphorus tribromide.
-
Operational Costs: Generally involves harsh reaction conditions (e.g., heating, refluxing) which can contribute to higher energy costs.
-
Capital Costs: Standard chemical synthesis equipment is required.
-
Downstream Processing: The primary economic drawback is the need for chiral resolution to separate the D- and L-enantiomers, which significantly increases the overall production cost.
Microbial Fermentation:
-
Raw Materials: Primarily consists of inexpensive carbon sources like glucose, along with salts and nitrogen sources.
-
Operational Costs: Fermentation requires significant energy for aeration and mixing, and maintaining sterility adds to the operational expenditure. However, it operates under mild conditions.
-
Capital Costs: Requires a higher initial investment for large-scale fermenters and downstream processing equipment.
-
Downstream Processing: While purification from the fermentation broth is necessary, it avoids the costly step of chiral separation, as the desired L-enantiomer is produced directly. This can constitute up to 80% of the total production cost in some amino acid fermentations.
Overall, the consensus in the field is that microbial fermentation is a more cost-effective and sustainable route for the large-scale production of enantiomerically pure amino acids like L-Homoserine.
Experimental Protocols
Chemical Synthesis of this compound from γ-Butyrolactone
This protocol is a generalized procedure based on available literature.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place γ-butyrolactone.
-
Addition of Reagent: Slowly add phosphorus tribromide (PBr₃) to the flask while stirring. The reaction is exothermic and should be controlled.
-
Heating: After the addition is complete, heat the mixture to reflux and maintain for several hours.
-
Work-up: Cool the reaction mixture and carefully quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent.
-
Purification: Dry the organic extracts and remove the solvent under reduced pressure. The crude product is then purified by recrystallization to obtain this compound.
Microbial Fermentation of L-Homoserine
This protocol outlines a typical fed-batch fermentation process using a genetically engineered E. coli strain.
-
Inoculum Preparation: A single colony of the L-Homoserine producing E. coli strain is inoculated into a seed culture medium and grown overnight at 37°C with shaking.
-
Fermentation: The seed culture is then used to inoculate the main fermentation medium in a bioreactor. The fermentation is typically carried out at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0).
-
Fed-Batch Strategy: A feeding solution containing a concentrated carbon source (e.g., glucose) is fed into the bioreactor to maintain a low substrate concentration, which helps to avoid inhibitory effects and maximize productivity.
-
Process Monitoring: Key parameters such as dissolved oxygen, pH, temperature, and glucose concentration are monitored and controlled throughout the fermentation.
-
Harvesting: Once the fermentation is complete (typically determined by the cessation of product formation), the cells are harvested by centrifugation.
-
Downstream Processing: The supernatant containing L-Homoserine is collected. The product is then purified from the fermentation broth using techniques such as ion-exchange chromatography and crystallization.
Visualizing the L-Homoserine Biosynthetic Pathway
The following diagram illustrates the key metabolic pathway for L-Homoserine biosynthesis in E. coli, starting from the central carbon metabolism.
Caption: L-Homoserine biosynthetic pathway in E. coli.
Conclusion
The choice between chemical and microbial synthesis of this compound depends on the specific requirements of the application.
-
Chemical synthesis offers a relatively straightforward method to obtain this compound with high yields. However, the production of a racemic mixture and the subsequent need for costly and complex chiral resolution are significant drawbacks, particularly for applications requiring enantiomerically pure forms.
-
Microbial fermentation presents a highly efficient and sustainable alternative for the production of L-Homoserine. Through metabolic engineering, it is possible to achieve high titers and yields of the desired enantiomer directly from renewable feedstocks. While the initial capital investment for fermentation facilities can be high, the avoidance of chiral separation and the use of inexpensive raw materials make it a more economically viable option for large-scale production.
For researchers and drug development professionals requiring enantiomerically pure L-Homoserine, microbial fermentation is the superior and more economical choice. The continuous advancements in synthetic biology and metabolic engineering are expected to further enhance the efficiency and cost-effectiveness of this green production route.
References
A Comparative Guide to N-Acyl-Homoserine Lactone (AHL) Analogs: Unraveling the Impact of Acyl Chain Variation on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-acyl-homoserine lactone (AHL) analogs with varying acyl chains, focusing on their biological effects as modulators of bacterial quorum sensing (QS). The information presented herein is curated from peer-reviewed scientific literature to assist researchers in understanding the structure-activity relationships of these molecules and in designing novel anti-virulence strategies.
Introduction to N-Acyl-Homoserine Lactones and Quorum Sensing
N-acyl-homoserine lactones are a class of signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1][2] This intricate communication system allows bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[1][2][3] The core structure of an AHL consists of a conserved homoserine lactone ring N-acylated with a fatty acid side chain, which can vary in length (from C4 to C18), saturation, and substitution at the C3 position. This variability in the acyl chain is crucial for the specificity of the signal-receptor interaction.
The canonical AHL-mediated quorum sensing system, exemplified by the LuxI/LuxR system in Vibrio fischeri and the LasI/LasR and RhlI/RhlR systems in Pseudomonas aeruginosa, involves two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds to the cognate AHL. Upon binding to its specific AHL at a threshold concentration, the LuxR-type receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences (lux boxes) to activate or repress the transcription of target genes. Given the pivotal role of QS in bacterial pathogenicity, targeting this system with synthetic AHL analogs that act as antagonists (inhibitors) or, in some cases, super-agonists, represents a promising anti-virulence strategy that may exert less selective pressure for resistance compared to traditional antibiotics.
Comparative Analysis of AHL Analogs
The biological activity of AHL analogs is profoundly influenced by the nature of their acyl chain. Modifications to the chain length, the presence of substituents (e.g., oxo or hydroxyl groups), and the introduction of aromatic or heterocyclic moieties can dramatically alter their ability to activate or inhibit LuxR-type receptors. The following table summarizes quantitative data on the biological effects of various AHL analogs, highlighting the impact of these structural modifications.
| AHL Analog | Acyl Chain Modification | Target System/Organism | Biological Effect | Quantitative Data | Reference |
| Natural AHLs | |||||
| C4-HSL | Butyryl | Pseudomonas aeruginosa (RhlR) | Agonist | - | |
| 3-oxo-C12-HSL | 3-oxo-dodecanoyl | Pseudomonas aeruginosa (LasR) | Agonist | - | |
| Synthetic Analogs | |||||
| mBTL | Thiolactone ring, modified acyl chain | Pseudomonas aeruginosa | Inhibition of biofilm and pyocyanin | IC50 = 4 µM | |
| p-nitrobenzylcarbamate | Carbamate linkage | Vibrio fischeri | Quorum quenching | IC50 ≈ 20 µM | |
| PD12 | 2,5-disubstituted tetrazole | Pseudomonas aeruginosa (LasR) | Inhibition | IC50 = 30 nM | |
| C12-d-HCTL | Dodecanoyl, d-homocysteine thiolactone | Pseudomonas aeruginosa (RhlI) | Inhibition | IC50 = 11 ± 1 μM | |
| 3-oxoC12-l-HCTL | 3-oxo-dodecanoyl, l-homocysteine thiolactone | Pseudomonas aeruginosa (RhlI) | Weak Inhibition | IC50 = 621 ± 50 μM | |
| Compound 10 | 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | Pseudomonas aeruginosa | Inhibition of biofilm and virulence | Pyocyanin reduction: ~66%, Elastase inhibition: ~52% | |
| Triazole analog (C12) | Triazole replacing amide, C12 chain | Pseudomonas aeruginosa, B. cenocepacia | Inhibition of biofilm formation | Significant decrease at 1 mM | |
| 3-oxo-C10 to C14 HSLs | 3-oxo-acyl (C10-C14) | Staphylococcus aureus | Inhibition of bioluminescence | Concentration-dependent inhibition |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are standard measures of a compound's potency. A lower value indicates a more potent compound. The data presented is compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of AHL analogs. Below are protocols for key experiments commonly used to assess the biological effects of these compounds.
LasR-Based Bioluminescence Reporter Gene Assay
This assay is widely used to screen for agonists and antagonists of the LasR receptor from Pseudomonas aeruginosa. It typically utilizes an E. coli strain that is incapable of producing its own AHLs but contains a plasmid carrying the lasR gene and a reporter gene (e.g., luxCDABE from Vibrio fischeri) under the control of a LasR-dependent promoter (e.g., lasI promoter).
Materials:
-
E. coli reporter strain (e.g., JM109/pSB1075)
-
Luria-Bertani (LB) agar and broth, supplemented with appropriate antibiotics
-
AHL analogs dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Native AHL (3-oxo-C12-HSL) for competition assays
-
96-well microtiter plates (black with a clear bottom for luminescence reading)
-
Luminometer
Procedure:
-
Prepare Reporter Strain Culture: Inoculate a single colony of the E. coli reporter strain into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Subculture: The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.3).
-
Assay Setup:
-
For agonist screening , add different concentrations of the test AHL analogs to the wells of a 96-well plate.
-
For antagonist screening , add a fixed, sub-maximal concentration of the native AHL (3-oxo-C12-HSL) to each well, followed by varying concentrations of the test AHL analogs.
-
-
Inoculation: Add the diluted reporter strain culture to each well. Include appropriate controls (e.g., cells with no AHL, cells with only the native AHL, and solvent controls).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the luminescence of each well using a luminometer. The light output is proportional to the activation of the LasR receptor.
-
Data Analysis: Normalize the luminescence values to the cell density (OD600) if there are concerns about growth inhibition by the compounds. For antagonists, calculate the percentage of inhibition relative to the control with the native AHL alone. Determine IC50 values by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Crystal Violet Biofilm Assay
This assay quantifies the amount of biofilm formed by bacteria in the presence of AHL analogs.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., LB broth)
-
96-well flat-bottom microtiter plates
-
AHL analogs
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol for solubilization
-
Microplate reader
Procedure:
-
Prepare Bacterial Culture: Grow the bacterial strain overnight in the appropriate medium.
-
Inoculation: Dilute the overnight culture to a standardized OD600 (e.g., 0.05) in fresh medium. Add the diluted culture to the wells of a 96-well plate containing different concentrations of the AHL analogs. Include a no-compound control.
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each concentration of the AHL analog relative to the no-compound control.
Pyocyanin Quantification Assay
Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa that is regulated by quorum sensing.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
King's A broth or other suitable medium for pyocyanin production
-
AHL analogs
-
Chloroform
-
0.2 M HCl
Procedure:
-
Culture Preparation: Grow P. aeruginosa in the presence of varying concentrations of the AHL analogs for 18-24 hours at 37°C with shaking.
-
Extraction:
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Add chloroform to the supernatant (e.g., a 3:5 ratio of chloroform to supernatant).
-
Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Separate the chloroform layer.
-
-
Acidification: Add 0.2 M HCl to the chloroform extract (e.g., a 1:3 ratio of HCl to chloroform). Vortex again. The pyocyanin will move to the acidic aqueous layer, which will turn pink.
-
Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient of pyocyanin at this wavelength.
-
Data Analysis: Calculate the percentage of pyocyanin inhibition for each AHL analog concentration compared to the untreated control.
Visualizing Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A simplified diagram of the AHL-mediated quorum sensing signaling pathway.
Caption: A typical experimental workflow for the evaluation of AHL analog activity.
Conclusion and Future Directions
The presented data underscores the critical role of the acyl chain in dictating the biological activity of AHL analogs. In general, modifications that increase the hydrophobicity or introduce steric hindrance can convert agonists into antagonists. The length of the acyl chain is a key determinant of specificity for different LuxR-type receptors. For instance, LasR of P. aeruginosa preferentially binds to long-chain AHLs (e.g., 3-oxo-C12-HSL), while RhlR responds to a shorter chain AHL (C4-HSL).
Future research in this area should focus on the systematic synthesis and evaluation of diverse AHL analog libraries to build more comprehensive structure-activity relationship models. The use of computational modeling and molecular docking can aid in the rational design of more potent and selective QS modulators. Furthermore, exploring the in vivo efficacy and pharmacokinetic properties of promising AHL analogs is a critical next step in translating these findings into novel therapeutic agents for combating bacterial infections. The development of QS inhibitors that are stable, non-toxic, and effective in complex biological environments remains a significant and worthwhile challenge.
References
- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
Navigating Enzyme Specificity: A Comparative Analysis of Cross-Reactivity with DL-Homoserine and Other Amino Acids
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for accurate experimental design and the development of targeted therapeutics. This guide provides a detailed comparison of the cross-reactivity of three key enzymes in the aspartate metabolic pathway—homoserine kinase, homoserine dehydrogenase, and threonine synthase—with DL-Homoserine and other amino acids. The information presented is supported by experimental data and detailed methodologies to aid in your research endeavors.
The biosynthesis of essential amino acids, such as threonine, methionine, and lysine, from aspartate is a fundamental metabolic pathway in bacteria, plants, and fungi.[1] This pathway is absent in mammals, making its constituent enzymes attractive targets for the development of novel antimicrobial and herbicidal agents.[1] Central to this pathway are the enzymes homoserine kinase (HSK), homoserine dehydrogenase (HSD), and threonine synthase (TS), which catalyze sequential steps in the conversion of aspartate to threonine. While highly specific for their primary substrates, the extent of their cross-reactivity with other amino acids and analogues is a critical factor in both understanding their catalytic mechanisms and in the design of specific inhibitors.
Comparative Analysis of Enzyme Cross-Reactivity
The following table summarizes the available quantitative data on the cross-reactivity of homoserine kinase, homoserine dehydrogenase, and threonine synthase with this compound and other potential substrates.
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Relative Activity (%) | Reference |
| Homoserine Kinase | Escherichia coli | L-Homoserine | 0.14 | - | - | 100 | [2] |
| Escherichia coli | D-Homoserine | 31.8 | - | 500-fold lower than L-Homoserine | - | [2] | |
| Escherichia coli | L-Threonine | No activity | - | - | 0 | [2] | |
| Escherichia coli | L-Serine | No activity | - | - | 0 | ||
| Homoserine Dehydrogenase | Arthrobacter nicotinovorans | L-Homoserine | 6.30 ± 1.03 | 462.71 | 73,440 | 100 | |
| Arthrobacter nicotinovorans | 1-Butanol | - | - | - | Weak activity | ||
| Arthrobacter nicotinovorans | Isopropyl alcohol | - | - | - | Weak activity | ||
| Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 | - | - | 100 | ||
| Threonine Synthase | Arabidopsis thaliana | O-phospho-L-homoserine | - | - | - | 100 |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols for assaying the activity of the discussed enzymes.
Homoserine Kinase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of ADP, which is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
KCl
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Homoserine kinase
-
Substrate (e.g., L-Homoserine, D-Homoserine)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, PEP, and NADH in a cuvette.
-
Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the mixture.
-
Initiate the reaction by adding the homoserine kinase enzyme.
-
Start the measurement by adding the amino acid substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Homoserine Dehydrogenase Activity Assay (Spectrophotometric Assay)
This method directly measures the production of NAD(P)H by monitoring the increase in absorbance at 340 nm.
Materials:
-
Tris-HCl or CHES buffer (pH 8.0-9.5)
-
NAD⁺ or NADP⁺
-
Homoserine dehydrogenase
-
Substrate (e.g., L-Homoserine)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the appropriate buffer and NAD⁺ or NADP⁺.
-
Add the homoserine dehydrogenase enzyme to the mixture.
-
Initiate the reaction by adding the substrate (L-Homoserine).
-
Monitor the increase in absorbance at 340 nm over time.
-
The initial reaction rate is determined from the linear phase of the reaction progress curve, using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).
Threonine Synthase Activity Assay (Malachite Green-Based Phosphate Detection)
This assay quantifies the release of inorganic phosphate from the substrate O-phospho-L-homoserine.
Materials:
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
O-phospho-L-homoserine (substrate)
-
Threonine synthase
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare the threonine synthase reaction by incubating the enzyme with the O-phospho-L-homoserine substrate in the assay buffer for a defined period (e.g., 20-30 minutes) at a specific temperature (e.g., room temperature).
-
Stop the enzymatic reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Allow 10-15 minutes for color development.
-
Measure the absorbance of the solution at a wavelength between 620 and 660 nm using a microplate reader.
-
Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
Aspartate Metabolic Pathway
The following diagram illustrates the central role of homoserine kinase, homoserine dehydrogenase, and threonine synthase in the aspartate metabolic pathway, which is responsible for the biosynthesis of several essential amino acids.
Conclusion
The enzymes homoserine kinase, homoserine dehydrogenase, and threonine synthase exhibit a high degree of specificity for their natural substrates within the aspartate metabolic pathway. However, evidence of cross-reactivity with stereoisomers and structurally similar molecules, such as D-homoserine and short-chain alcohols, highlights the importance of empirical validation of substrate specificity. The provided experimental protocols offer robust methods for characterizing the kinetic parameters of these enzymes, enabling researchers to further investigate their substrate profiles and design specific modulators for applications in drug discovery and biotechnology.
References
A Comparative Guide to DL-Homoserine Production Strains in Fermentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of microbial strains and fermentation strategies for the production of DL-homoserine, a crucial intermediate in the biosynthesis of several essential amino acids and a valuable chiral building block for the pharmaceutical and chemical industries. This document summarizes key performance indicators from experimental data, details relevant experimental protocols, and visualizes metabolic pathways and workflows to aid in the selection and development of efficient production systems.
Executive Summary
The microbial production of homoserine is predominantly focused on the L-enantiomer, with metabolically engineered strains of Escherichia coli and Corynebacterium glutamicum achieving high titers. Production of D-homoserine is primarily accomplished through the resolution of a racemic DL-mixture. This guide compares the performance of prominent L-homoserine producing strains and a notable D-homoserine production method. E. coli strains, due to their well-characterized genetics and rapid growth, have demonstrated the highest reported titers and productivities for L-homoserine. C. glutamicum offers a robust alternative, particularly for large-scale industrial applications. For D-homoserine, a microbial resolution process using Arthrobacter nicotinovorans presents a viable method for obtaining the pure enantiomer.
Performance Benchmark: this compound Production Strains
The following tables summarize the key production parameters for various microbial strains under different fermentation conditions.
Table 1: Comparison of L-Homoserine Production in Engineered Escherichia coli Strains
| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli W3110 derivative | Overexpression of feedback-resistant thrA, deletion of competing pathways (metA, thrB), reinforced transport | Fed-Batch | 37.57 | 0.31 | 0.35 | [1] |
| E. coli | Redox balance engineering, fine-tuning of aspartate pathways, deletion of competing pathways | Fed-Batch | 84.1 | 0.50 | 1.96 | [2] |
| E. coli | Optimization of AspC and AspA pathways, two-stage DO control | Fed-Batch | 125.07 | 0.62 | - | [3] |
Table 2: Comparison of L-Homoserine Production in Engineered Corynebacterium glutamicum Strains
| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g mixed sugars) | Productivity (g/L/h) | Reference |
| C. glutamicum ATCC 13032 derivative | Deletion of thrB | Shake Flask with baffles | 0.837 | - | - | [4] |
| C. glutamicum derivative | Optimization of glucose and xylose co-utilization | Fed-Batch | 93.1 | 0.41 | 1.29 | [5] |
| C. glutamicum engineered | Dual-channel glycolysis for cofactor supply | Fed-Batch | 63.5 | - | 0.66 |
Table 3: D-Homoserine Production via Microbial Resolution of this compound
| Strain | Method | Initial Substrate | Product | Enantiomeric Excess | Velocity | Reference |
| Arthrobacter nicotinovorans 2-3 | Enantioselective degradation of L-homoserine | 5% (w/v) this compound hydrobromide | D-homoserine | >99.9% | 0.28 mmol/(g cell dry weight)·h |
Metabolic Pathways and Engineering Strategies
The biosynthesis of L-homoserine originates from the central carbon metabolism, specifically from the intermediate oxaloacetate. Metabolic engineering efforts have focused on channeling carbon flux towards L-homoserine by overexpressing key enzymes, eliminating feedback inhibition, and deleting competing pathways.
Caption: L-Homoserine biosynthesis pathway from glucose.
Experimental Protocols
Fed-Batch Fermentation Protocol for L-Homoserine Production in E. coli
This protocol is a representative fed-batch fermentation process for high-titer L-homoserine production with metabolically engineered E. coli.
a. Seed Culture Preparation:
-
A single colony of the engineered E. coli strain is inoculated into a 50 mL tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
The culture is incubated overnight at 37°C with shaking at 250 rpm.
-
The overnight culture is then transferred to a 500 mL shake flask containing 100 mL of seed medium and incubated at 37°C and 250 rpm until the optical density at 600 nm (OD600) reaches 4.0-6.0.
b. Bioreactor Fermentation:
-
A 5-L bioreactor containing 3 L of batch fermentation medium is sterilized at 121°C for 20 minutes.
-
The seed culture is inoculated into the bioreactor at a 10% (v/v) ratio.
-
Fermentation is carried out at 37°C. The pH is maintained at 7.0 by automatic addition of 25% (v/v) ammonia.
-
Dissolved oxygen (DO) is maintained above 30% saturation by cascading agitation (300-800 rpm) and aeration rate (1-3 vvm).
-
Once the initial glucose in the batch medium is nearly depleted, a sterile feeding solution is supplied to the bioreactor. The feeding rate is controlled to maintain the glucose concentration at a low level (e.g., < 5 g/L).
c. Media Composition:
-
Seed Medium (per liter): 20 g glucose, 10 g yeast extract, 5 g (NH₄)₂SO₄, 1.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.
-
Batch Medium (per liter): 20 g glucose, 5 g yeast extract, 10 g (NH₄)₂SO₄, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O, 1 mL trace element solution.
-
Feeding Solution (per liter): 600 g glucose, 20 g MgSO₄·7H₂O, 20 g yeast extract.
Caption: Fed-batch fermentation workflow.
Protocol for D-Homoserine Production via Microbial Resolution
This protocol outlines the process for producing D-homoserine by enantioselectively removing L-homoserine from a racemic mixture using Arthrobacter nicotinovorans.
a. Strain Cultivation:
-
Arthrobacter nicotinovorans strain 2-3 is grown in a medium containing 5% (w/v) this compound hydrobromide as the sole carbon and nitrogen source.
-
The medium also contains 0.1% K₂HPO₄, 0.05% MgSO₄·7H₂O, and 0.001% FeSO₄·7H₂O.
-
Cultivation is carried out in shake flasks at 30°C for 48 hours.
b. Resolution Process:
-
During cultivation, the L-enantiomer is selectively consumed by the microorganism.
-
The reaction progress is monitored by measuring the concentration of L- and D-homoserine in the culture broth using chiral HPLC.
-
After 48 hours, the L-enantiomer is completely degraded.
c. Product Recovery:
-
The cells are removed from the culture broth by centrifugation.
-
The supernatant containing D-homoserine is collected.
-
D-homoserine can be further purified from the supernatant using standard techniques such as ion-exchange chromatography.
Analytical Method: Quantification of this compound
a. Sample Preparation:
-
Fermentation broth samples are centrifuged to remove cells.
-
The supernatant is diluted with ultrapure water.
b. HPLC Analysis:
-
For total homoserine concentration: Reversed-phase HPLC with pre-column derivatization (e.g., with o-phthalaldehyde (OPA) or diethyl ethoxymethylenemalonate (DEEMM)) is commonly used.
-
For chiral separation of D- and L-homoserine: Chiral HPLC is necessary. This can be achieved using a chiral stationary phase (e.g., a cyclodextrin-based or protein-based column) or by using a chiral mobile phase additive.
Conclusion
The selection of an optimal strain and fermentation strategy for this compound production is highly dependent on the desired enantiomer and the specific application. For high-titer production of L-homoserine, metabolically engineered E. coli strains have shown superior performance in fed-batch fermentations. C. glutamicum provides a robust and safe alternative for industrial-scale production. The production of D-homoserine is effectively achieved through the microbial resolution of a DL-racemic mixture using Arthrobacter nicotinovorans. Further research into the direct fermentation of D-homoserine or racemic this compound could open new avenues for efficient production of these valuable chiral molecules. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field to make informed decisions for their specific production goals.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Transformation and Fermentation Condition of L-homoserine Synthesis by Corynebacterium glutamicum [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DL-Homoserine Metabolism: In Vivo vs. In Vitro Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Homoserine metabolism as observed in living organisms (in vivo) and in controlled laboratory settings (in vitro). Understanding the metabolic fate of this non-proteinogenic amino acid is crucial for various applications, from metabolic engineering for the production of valuable chemicals to the development of novel antimicrobial agents. This document synthesizes experimental data to highlight the key differences and similarities between these two modes of study, offering insights into the regulation and kinetics of the enzymes involved.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from both in vivo and in vitro studies of L-Homoserine metabolism. Data for D-Homoserine metabolism is less abundant and primarily focuses on its production via the degradation of the L-isomer.
Table 1: Comparison of In Vivo L-Homoserine Production and In Vitro Enzyme Kinetics in Escherichia coli
| Parameter | In Vivo Measurement | Value | Organism/Conditions | In Vitro Measurement | Value | Enzyme Source/Conditions |
| L-Homoserine Titer | Fermentation Titer | 3.21 - 37.57 g/L | E. coli W3110 (metabolically engineered)[1] | - | - | - |
| L-Homoserine Yield | Yield on Glucose | 0.31 - 0.33 g/g | E. coli W3110 (metabolically engineered)[1] | - | - | - |
| Homoserine Dehydrogenase (HSD) Activity | - | - | - | Specific Activity | - | - |
| Km (L-Aspartate-β-semialdehyde) | - | - | ||||
| Km (NADPH) | - | - | ||||
| kcat | - | - | ||||
| Homoserine O-Succinyltransferase (HST) Activity | - | - | - | Ki (L-Methionine) | 2.44 mM | E. coli[2] |
| Ki (L-Methionine) - T242A mutant | 17.40 mM | E. coli[2] |
Table 2: Kinetic Parameters of Homoserine Dehydrogenase (HSD) from Various Organisms (In Vitro)
| Organism | Substrate | Km | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Cofactor Preference |
| Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 mM | 2.72 ± 0.06 | - | 9.0 | NADP+[3] |
| NADP+ | 0.39 ± 0.05 mM | 2.79 ± 0.11 | - | |||
| Arthrobacter nicotinovorans | L-Homoserine | 6.30 ± 1.03 mM | 180.70 ± 10.35 | 462.71 | 10.0 | NAD+ |
Key Metabolic Pathways
The metabolism of this compound primarily revolves around the well-established biosynthetic pathway for L-Homoserine, its subsequent conversion to other amino acids, and specific pathways for the degradation of both L- and D-isomers.
L-Homoserine Biosynthesis
L-Homoserine is a key intermediate in the aspartate metabolic pathway, leading to the synthesis of essential amino acids such as threonine, methionine, and isoleucine. The biosynthetic route starts from aspartate and involves three key enzymatic steps.
L-Homoserine Catabolism and Further Conversion
In vivo, L-Homoserine can be further metabolized into threonine and methionine. The conversion to threonine is a two-step process involving homoserine kinase and threonine synthase. The pathway to methionine involves the succinylation or acetylation of the homoserine side chain. Additionally, some microorganisms can degrade L-Homoserine. For instance, in engineered E. coli, the activation of the threonine degradation pathway can enable the use of L-homoserine as a nitrogen source.
D-Homoserine Metabolism
The metabolism of D-Homoserine is less understood. However, a key application involves the microbial resolution of this compound to produce pure D-homoserine. This is achieved by using microorganisms, such as Arthrobacter nicotinovorans, that enantioselectively degrade the L-enantiomer, leaving the D-enantiomer untouched. The specific enzymatic pathways for the degradation of D-homoserine have not been extensively characterized, though some studies suggest that acetyl-D-homoserine can be a structural component in the cell envelope of certain bacteria.
Experimental Protocols
In Vitro Assay for Homoserine Dehydrogenase (HSD) Activity
This protocol describes a spectrophotometric assay to determine the kinetic parameters of purified HSD. The assay measures the oxidation of L-homoserine, which is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored over time.
Materials:
-
Purified Homoserine Dehydrogenase (HSD) enzyme
-
L-Homoserine stock solution (e.g., 1 M in water)
-
NADP+ stock solution (e.g., 100 mM in water)
-
Assay buffer (e.g., 100 mM CHES, pH 9.0, containing 400 mM NaCl)
-
UV-Vis Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a cuvette by adding the assay buffer, a specific concentration of L-Homoserine, and a specific concentration of NADP+. The final volume should be just under the total reaction volume (e.g., 990 µL for a 1 mL reaction).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the purified HSD enzyme (e.g., 10 µL) to the reaction mixture and mix quickly.
-
Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes), ensuring the initial rate is linear.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADPH at 340 nm = 6.22 mM-1cm-1).
-
Repeat steps 1-5 with varying concentrations of one substrate (e.g., L-Homoserine) while keeping the other substrate (NADP+) at a saturating concentration.
-
Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
In Vivo Metabolic Flux Analysis (13C-MFA) of L-Homoserine Biosynthesis
This protocol provides a general workflow for quantifying the intracellular metabolic fluxes in the L-homoserine biosynthetic pathway in microorganisms like E. coli using 13C-labeling experiments.
Materials:
-
Microorganism strain of interest (e.g., E. coli)
-
Defined minimal medium
-
13C-labeled substrate (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose)
-
Bioreactor or shake flasks for cell culture
-
Quenching solution (e.g., cold methanol)
-
Extraction solution (e.g., hot ethanol or perchloric acid)
-
Derivatization reagents (for GC-MS analysis)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Metabolic flux analysis software (e.g., INCA, Metran)
Procedure:
-
Cell Culture: Grow the microbial cells in a defined minimal medium with the 13C-labeled substrate as the sole carbon source until a metabolic and isotopic steady state is reached.
-
Quenching and Extraction: Rapidly quench the metabolic activity of the cells by mixing with a cold quenching solution. Separate the cells from the medium and extract the intracellular metabolites.
-
Biomass Hydrolysis and Derivatization: Hydrolyze the cell biomass to release proteinogenic amino acids. Derivatize the amino acids to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the isotopic labeling patterns of the derivatized amino acids using GC-MS. The mass isotopomer distributions of amino acids derived from the central carbon metabolism (including aspartate, a precursor to homoserine) provide information about the fluxes through the metabolic network.
-
Flux Calculation: Use a metabolic model of the organism's central carbon metabolism and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes using specialized software. This involves an iterative process of fitting the simulated labeling patterns to the experimental data.
Discussion: Bridging the Gap Between In Vitro and In Vivo
The data presented reveal both consistencies and discrepancies between in vivo and in vitro studies of this compound metabolism. In vitro assays provide precise kinetic parameters for individual enzymes under controlled conditions, which is invaluable for understanding their catalytic potential and inhibition mechanisms. For example, the noncompetitive inhibition of E. coli homoserine O-succinyltransferase by methionine was clearly demonstrated in vitro, guiding rational engineering efforts to create feedback-resistant mutants.
However, the cellular environment (in vivo) is far more complex. Factors such as substrate availability, product removal, cofactor regeneration, and allosteric regulation by other metabolites can significantly influence the actual metabolic flux through a pathway. Metabolic engineering studies in E. coli demonstrate that simply overexpressing a key enzyme is often insufficient to maximize product yield; a systems-level approach that addresses precursor supply, competing pathways, and cellular redox balance is required to achieve high titers of L-homoserine.
The challenge remains in directly correlating in vitro enzyme kinetics with in vivo metabolic fluxes. While a direct one-to-one comparison is often not feasible, in vitro data serves as a critical foundation for building the metabolic models used in 13C-MFA. The discrepancies observed can, in turn, highlight previously unknown regulatory mechanisms or metabolic bottlenecks within the living cell.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Rational Engineering of Homoserine O-Succinyltransferase from Escherichia coli for Reduced Feedback Inhibition by Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DL-Homoserine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the drug development field, adherence to proper chemical disposal protocols is fundamental to laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of DL-Homoserine, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound in accordance with standard laboratory safety practices. Although this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), appropriate personal protective equipment (PPE) should always be worn to minimize exposure.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2][3] |
| Hand Protection | Wear suitable protective gloves, such as nitrile or latex, to prevent skin contact.[3] |
| Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin exposure.[2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is generally not required. |
Handle the solid material in a well-ventilated area to avoid the inhalation of dust.
Spill Management Protocol
In the event of a spill, follow these procedures to ensure safe and effective cleanup:
-
Ensure Adequate Ventilation : Ventilate the area of the spill.
-
Containment : Isolate the spill area to prevent it from spreading.
-
Cleanup : For solid spills, carefully sweep up the material and place it into a suitable, clean, dry, and closed container for disposal. Avoid actions that generate dust.
-
Decontamination : Thoroughly clean the affected surface after the material has been collected.
Step-by-Step Disposal Protocol
While this compound is not federally classified as hazardous waste, it must be disposed of in accordance with national and local regulations, as well as institutional guidelines. Do not dispose of this compound in general laboratory trash or down the drain.
-
Risk Assessment : Evaluate the waste. Determine if the this compound is pure or mixed with other chemicals. If it is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams. Designate a specific, clearly labeled waste container for "Non-hazardous Chemical Waste" or "Amino Acid Waste."
-
Containerization :
-
Use a sealed, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable.
-
Whenever possible, leave the waste chemical in its original container, ensuring it is tightly closed.
-
Clearly label the waste container with the chemical name: "this compound Waste".
-
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Consult with them for specific collection and disposal procedures.
Regulatory Framework
The disposal of all chemical waste, including substances not classified as hazardous, is governed by regulations to protect human health and the environment. In the United States, the primary federal law for managing hazardous waste is the Resource Conservation and Recovery Act (RCRA). Generators of waste are responsible for determining if their waste is hazardous and for ensuring its proper management from "cradle-to-grave." Always consult your local and state regulations, which may be stricter than federal laws.
Physicochemical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Appearance | White or off-white crystalline powder |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| Melting Point | 188 - 189 °C / 370.4 - 372.2 °F |
| Odor | Odorless |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
Essential Safety and Logistical Information for Handling DL-Homoserine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like DL-Homoserine are paramount for ensuring laboratory safety and maintaining experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects eyes from potential splashes or dust particles. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile or latex).[3] | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat or other suitable protective clothing.[1][2] | Minimizes the risk of skin exposure to spills or dust. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator with a dust cartridge may be used. | This compound is a powder, and while not highly volatile, dust can be generated. |
Occupational Exposure Limits
This compound does not have established occupational exposure limits by region-specific regulatory bodies. Nevertheless, it is crucial to maintain good laboratory hygiene and ensure adequate ventilation to minimize exposure.
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is critical for a safe laboratory environment.
Handling Procedures
-
Engineering Controls : Work in a well-ventilated area. Under normal use conditions, specific engineering controls are not required.
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spill Management : In case of a spill, ensure adequate ventilation. Sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust during cleanup.
Storage Procedures
-
Container : Keep the container tightly closed.
-
Conditions : Store in a cool, dry, and well-ventilated place. It is recommended to keep the product refrigerated.
-
Incompatible Materials : Store away from strong oxidizing agents.
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal
-
Classification : this compound is not classified as a hazardous waste under federal regulations.
-
Procedure : All waste must be handled in accordance with local, state, and federal regulations. It is recommended to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. In the absence of specific institutional guidelines, this compound can typically be disposed of as general laboratory chemical waste.
-
Containment : Collect waste in a suitable, clean, dry, and properly labeled, closed container. Do not mix with other chemical waste.
Empty Container Disposal
Uncleaned, empty containers should be handled in the same manner as the product itself. Follow institutional guidelines for the disposal of empty chemical containers.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
